Dihydronicotinamide riboside
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H16N2O5 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1,3-4,7-9,11,14-16H,2,5H2,(H2,12,17)/t7-,8?,9+,11-/m1/s1 |
Clave InChI |
MAKBMGXNXXXBFE-IPILIZDMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Dihydronicotinamide Riboside (NRH): A Technical Guide to its Discovery, Synthesis, and Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydronicotinamide riboside (NRH) has emerged as a highly potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2][3] Discovered as a more effective NAD+ enhancer than nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), NRH has garnered significant interest for its potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the discovery of NRH, detailed methodologies for its chemical synthesis, and a comprehensive description of its metabolic pathway to NAD+. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this novel NAD+ precursor.
Discovery and Significance
The discovery of this compound (NRH) as a potent NAD+ precursor was first reported in 2019.[1][2] Researchers found that NRH administration in mammalian cells led to a rapid and substantial increase in intracellular NAD+ concentrations, ranging from a 2.5 to 10-fold increase within just one hour.[1][2] This effect was significantly greater than that observed with equivalent concentrations of other NAD+ precursors like NR and NMN.[1][2] Furthermore, in vivo studies in mice demonstrated that NRH administration substantially increased NAD+ levels in tissues such as the liver and kidney.[2][3] The discovery of NRH has opened new avenues for research into NAD+ metabolism and the development of potent NAD+ boosting therapies for age-related and metabolic diseases.
Chemical Synthesis of this compound (NRH)
The primary method for synthesizing NRH involves the chemical reduction of a nicotinamide riboside (NR) derivative. The most common approach utilizes sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent.[4][5][6] Several variations of this method have been described, aiming for improved yield, purity, and scalability.
Synthesis Methods Overview
| Method | Starting Material | Reducing Agent | Key Conditions | Reported Yield | Purity | Reference |
| Method 1 | Nicotinamide riboside triflate | Sodium dithionite (Na₂S₂O₄) | Aqueous solution, low temperature, anaerobic, alkaline conditions | - | - | [4][5][6] |
| Method 2 | β-Nicotinamide riboside chloride (β-NRCl) | Sodium dithionite (Na₂S₂O₄) | Aqueous NaHCO₃ solution, ice bath then room temperature, under nitrogen | 55% | 96% | [5][6][7][8][9] |
| Method 3 | Triacetylated nicotinamide riboside triflate | Sodium dithionite (Na₂S₂O₄), followed by methanolysis | Ball-milling for deprotection | Good yield | - | [4][5][6] |
| Method 4 | From dihydronicotinamide mononucleotide (NMNH) | Alkaline phosphatase | Enzymatic hydrolysis | - | - | [4][5] |
Detailed Experimental Protocol: Synthesis from β-Nicotinamide Riboside Chloride
This protocol is adapted from a scalable method for NRH synthesis.[5]
Materials:
-
β-Nicotinamide riboside chloride (β-NRCl)
-
Sodium bicarbonate (NaHCO₃) solution (1.2 M)
-
Sodium dithionite (Na₂S₂O₄)
-
Nitrogen gas
-
Round bottom flask with a magnetic stir bar
-
Ice bath
-
Freeze-dryer
-
Column chromatography setup (e.g., C18 resin or basic alumina)
Procedure:
-
Add 0.5 g of β-NRCl (1.72 mmol) and 20 mL of 1.2 M NaHCO₃ solution to a round bottom flask equipped with a magnetic stir bar.[5]
-
Place the flask in an ice bath and purge the system with nitrogen gas to create an anaerobic environment.[5]
-
Gradually add 0.80 g of sodium dithionite (4.60 mmol) to the reaction mixture while stirring.[5]
-
After the addition of Na₂S₂O₄ is complete, remove the flask from the ice bath and continue the reaction at room temperature for an additional three hours under a nitrogen atmosphere.[5]
-
Freeze-dry the reaction mixture to obtain a yellow solid.[5]
-
Purify the crude product using column chromatography to isolate NRH.[4][8]
Purification and Analysis
Purification of NRH is crucial due to its sensitivity to oxidation and hydrolysis, especially under acidic conditions.[5][6] Common purification techniques include column chromatography using C18 resin or basic alumina.[4][5][8] The purity and structure of the synthesized NRH can be confirmed by various analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify yield.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5][6][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight.[6][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[6][8]
-
UV-Vis Spectroscopy: To determine the concentration of NRH solutions.[6]
Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis of NRH from β-NRCl.
Metabolic Pathway of NRH to NAD+
NRH is a precursor to NAD+ and is metabolized through a distinct salvage pathway that differs from that of NR.[10][11][12]
Cellular Uptake and Phosphorylation
NRH is transported into the cell, likely via equilibrative nucleoside transporters (ENTs).[13] Once inside the cell, NRH is phosphorylated to dihydronicotinamide mononucleotide (NMNH).[10][11] This phosphorylation step is a key commitment in the conversion of NRH to NAD+.
The Role of Adenosine (B11128) Kinase (AK)
Initial studies suggested an ATP-dependent kinase was responsible for the conversion of NRH to NMNH, independent of the nicotinamide riboside kinases (Nrk1 and Nrk2) that phosphorylate NR.[1][2] Subsequent research identified adenosine kinase (AK) as the enzyme that acts as an NRH kinase, efficiently catalyzing the phosphorylation of NRH to NMNH.[10][11][14] Pharmacological or genetic inhibition of AK has been shown to block the formation of NMNH from NRH and consequently inhibit NRH-stimulated NAD+ biosynthesis.[10][14]
Conversion of NMNH to NAD+
Following its synthesis, NMNH is adenylylated to form dihydronicotinamide adenine dinucleotide (NADH) by nicotinamide mononucleotide adenylyltransferases (NMNATs).[12][15] Finally, NADH is oxidized to NAD+, completing the metabolic conversion.[12][15]
Signaling Pathway Diagram
Caption: The metabolic pathway of NRH to NAD+.
Comparative Efficacy of NRH
Studies have consistently shown that NRH is a more potent NAD+ precursor compared to NR and NMN.
In Vitro NAD+ Enhancement
| Cell Line | Treatment | Duration | Fold Increase in NAD+ (vs. Control) | Reference |
| HEK293T | 100 µM NRH | 6 hours | ~10-fold | [3] |
| Neuro2a | 1 mM NRH | 6 hours | ~8-fold | [3] |
| AML-12 | 100 µM NRH | 6 hours | ~6-fold | [13] |
| HepG3 | 100 µM NRH | 6 hours | ~4-fold | [13] |
| BMDM | 500 µM NRH | 6 hours | 6-7 times | [13] |
In Vivo NAD+ Enhancement in Mice
| Tissue | Treatment (250 mg/kg, i.p.) | Duration | % Increase in NAD+ (vs. Control) | Reference |
| Liver | NRH | 4 hours | 540% | [3] |
| Liver | NR | 4 hours | 132% | [3] |
| Liver | NMN | 4 hours | 149% | [3] |
| Kidney | NRH | 4 hours | 180% | [3] |
| Kidney | NR | 4 hours | 159% | [3] |
| Kidney | NMN | 4 hours | 156% | [3] |
Conclusion
This compound represents a significant advancement in the field of NAD+ biology. Its discovery has unveiled a novel and highly efficient pathway for augmenting cellular NAD+ levels. The chemical synthesis of NRH is achievable through scalable methods, and its unique metabolic pathway, reliant on adenosine kinase, distinguishes it from other NAD+ precursors. The superior efficacy of NRH in both in vitro and in vivo models underscores its potential as a powerful tool for researchers and a promising candidate for the development of novel therapeutics targeting conditions associated with depleted NAD+ levels. Further research into the physiological and pharmacological effects of long-term NRH supplementation is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. aboutnad.com [aboutnad.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Nicotinamide Riboside and Dihydronicotinic Acid Riboside Synergistically Increase Intracellular NAD+ by Generating this compound - PMC [pmc.ncbi.nlm.nih.gov]
Dihydronicotinamide riboside mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Dihydronicotinamide Riboside (NRH)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (NRH), a reduced form of nicotinamide (B372718) riboside (NR), has emerged as a novel and highly potent precursor for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] It operates via a unique and rapid salvage pathway, distinct from those utilized by other well-known NAD+ precursors like nicotinamide mononucleotide (NMN) and NR.[3] This pathway is initiated by the phosphorylation of NRH by adenosine (B11128) kinase (AK), bypassing the nicotinamide riboside kinases (NRKs) that are essential for NR metabolism.[4][5] Subsequent adenylation of the resulting dihydronicotinamide mononucleotide (NMNH) and oxidation yields NAD+. This mechanism allows NRH to elevate intracellular NAD+ levels more rapidly and to a greater extent than its counterparts, demonstrating significant potential for therapeutic applications aimed at counteracting NAD+ decline in various pathological and age-related conditions.[6][7][8]
Core Mechanism of Action: The NRH Salvage Pathway
The canonical NAD+ biosynthetic routes include the de novo pathway from tryptophan and salvage pathways from nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR). NRH introduces a fifth, highly efficient pathway.[2][9]
1.1. Cellular Uptake: NRH is transported into mammalian cells largely intact.[4] Evidence suggests that this transport is mediated by equilibrative nucleoside transporters (ENTs).[3][10] Inhibition of ENTs has been shown to block the NAD+-boosting effect of NRH.[10]
1.2. Phosphorylation by Adenosine Kinase (AK): Once inside the cell, the pivotal first step is the ATP-dependent phosphorylation of NRH to form dihydronicotinamide mononucleotide (NMNH).[4][11] This reaction is catalyzed by adenosine kinase (AK), an enzyme not previously implicated in NAD+ biosynthesis.[4][5] This step is a key differentiator from the NR pathway, which relies on NR kinases (NRK1/2).[1] The action of NRH is independent of NRK1 and the primary NAM salvage enzyme, NAMPT.[10] Pharmacological or genetic inhibition of AK effectively blocks the conversion of NRH to NMNH and the subsequent increase in NAD+ levels, confirming AK's essential role.[3][12]
1.3. Adenylation to NADH: NMNH is then adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form the reduced coenzyme NADH.[3][9]
1.4. Oxidation to NAD+: Finally, the newly synthesized NADH is oxidized to NAD+, augmenting the cellular NAD+ pool.[3][9] This rapid conversion contributes to a substantial increase in the total NAD+ concentration and a significant rise in the NAD+/NADH ratio.[1][11]
Signaling Pathway Diagram
Caption: The NRH salvage pathway for NAD+ biosynthesis.
Quantitative Data
NRH demonstrates superior potency in elevating NAD+ levels compared to other precursors across various models.
Table 1: In Vitro NAD+ Enhancement by NRH
| Cell Line | NRH Concentration | Time | Fold Increase in NAD+ (vs. Control) | Reference(s) |
| Various Mammalian | Not specified | As little as 1 h | 2.5 to 10-fold | [1][11] |
| Neuro2a | Not specified | Not specified | > 10-fold (1000%) | [4] |
| OVCAR8 (EOC) | 200 µM / 500 µM | Not specified | Dose-dependent increase | [7][13] |
| SKOV3 (EOC) | 200 µM / 500 µM | Not specified | Dose-dependent increase | [7][13] |
| ES2 (EOC) | 200 µM / 500 µM | Not specified | Small but significant increase | [7][13] |
Table 2: In Vivo NAD+ Enhancement by NRH in Mice
| Species/Strain | Tissue | Dose & Route | Time Post-Admin | Fold Increase in NAD+ (vs. Control) | Reference(s) |
| C57BL/6J | Liver | 250 mg/kg (IP) | 2 h | > 5-fold | [4][6] |
| C57BL/6J | Liver | 500 mg/kg (IP) | Not specified | ~5-fold | [14] |
| C57BL/6J (Obese) | Blood | 250 mg/kg (IP) | 72 h (baseline) | 1.8 to 1.9-fold | [6] |
| C57BL/6J (Obese) | Pancreas | 250 mg/kg (IP) | Not specified | 5.3-fold | [6] |
Table 3: Kinetic Parameters of Human Adenosine Kinase (AK) for NRH
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| NRH | 440 ± 71 | 1.8 ± 0.1 | 4090 | [3] |
| Adenosine | ~1-2 | ~20 | ~1-2 x 107 | [3] (comparative) |
Note: Adenosine kinetic parameters are typical literature values shown for comparison of AK's primary substrate.
Experimental Protocols
Quantification of NAD+ and its Metabolites by LC-MS/MS
This protocol provides a general framework for the robust quantification of NAD+ and related metabolites from biological samples.
1. Sample Collection and Quenching:
-
Cell Cultures: Wash cells twice with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water or a solution containing 72.9 µM ¹³C₅-NAD+ as an internal standard) to the culture dish to quench metabolic activity.[15] Scrape the cells and collect the extract.
-
Tissues: Immediately after dissection, freeze-clamp the tissue in liquid nitrogen to halt metabolism.[1]
-
Blood/Plasma: Collect blood in EDTA-containing tubes. For plasma, centrifuge to separate. Add a cold organic solvent (e.g., methanol) to precipitate proteins.[1]
2. Metabolite Extraction:
-
Homogenize frozen tissue samples in a cold extraction buffer (e.g., 20% acetonitrile, 20% methanol, 40% acetone, 20% H₂O).[1]
-
For all sample types, sonicate the extract on ice for ~5 minutes.[15]
-
Centrifuge the homogenate at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C to pellet debris and proteins.[1][15]
3. Sample Preparation for LC-MS/MS:
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried pellet in a suitable volume of the initial mobile phase (e.g., 50 µL of LC-MS grade water).[15]
-
Centrifuge again to remove any insoluble material before transferring to an autosampler vial.
4. LC-MS/MS Analysis:
-
LC Separation: Use a suitable column (e.g., Shim-pack GIST C₁₈, 50 × 2.1 mm, 2 µm).[15]
- Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[15]
- Mobile Phase B: 5 mM ammonium acetate in methanol.[15]
- Flow Rate: 0.4 mL/min.[15]
- Example Gradient: 0-1 min, 1.5% B; 1-3 min, gradient to 95% B; 3-5 min, hold at 95% B; 5.1-6 min, return to 1.5% B.[15]
-
Mass Spectrometry: Operate in ESI-positive mode. Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.
5. Data Analysis:
-
Quantify metabolite concentrations by calculating the area ratio of the endogenous metabolite to the stable isotope-labeled internal standard.[15]
-
Normalize data to sample input (e.g., protein concentration or cell number).
Workflow Diagram for LC-MS based NAD+ Quantification
Caption: Experimental workflow for NAD+ quantification.
NRH Kinase Activity Assay
This assay measures the conversion of NRH to NMNH in cell lysates or with recombinant enzyme.
1. Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) via sonication or other mechanical disruption on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
2. Kinase Reaction:
-
Prepare a reaction master mix. For a final volume of 30-50 µL, combine:
-
Initiate the reaction by adding the lysate/enzyme to the master mix.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[3][16]
3. Reaction Quenching and Analysis:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) or by heat inactivation.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for the product (NMNH) using LC-MS/MS, as described in Protocol 3.1.
Workflow for Identification of NRH Kinase
Caption: Workflow for identifying Adenosine Kinase as the NRH kinase.
Comparative Analysis with Other NAD+ Precursors
NRH's mechanism is distinct from that of NR and NMN.
-
NR Pathway: NR enters cells via ENTs and is phosphorylated by NRK1/2 to NMN. NMN is then adenylated by NMNATs to NAD+.
-
NMN Pathway: NMN is generally thought to be dephosphorylated to NR extracellularly to enter the cell, though specific transporters (e.g., Slc12a8) have been proposed. Once inside, it follows the NR pathway.
-
NRH Pathway: NRH enters via ENTs and is phosphorylated by AK to NMNH, which is then converted to NADH and finally NAD+.
This fundamental difference in the initial kinase required for activation likely underlies the observed differences in potency and speed of NAD+ synthesis.
Comparative Pathway Diagram
Caption: Comparison of NRH and NR/NMN biosynthetic pathways to NAD+.
References
- 1. benchchem.com [benchchem.com]
- 2. prohealth.com [prohealth.com]
- 3. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro | MDPI [mdpi.com]
- 8. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. renuebyscience.com [renuebyscience.com]
- 13. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Dihydronicotinamide Riboside (NRH): A Technical Guide to a Novel NAD+ Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The decline of NAD+ levels is implicated in a range of age-related and metabolic diseases, driving significant interest in NAD+ precursor supplementation. Dihydronicotinamide riboside (NRH), a reduced form of nicotinamide riboside (NR), has emerged as a highly potent NAD+ precursor, demonstrating superior efficacy in elevating cellular NAD+ levels compared to other well-known precursors like nicotinamide mononucleotide (NMN) and NR. This technical guide provides an in-depth overview of NRH, including its metabolic pathway, comparative efficacy, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays and structured quantitative data are presented to support further research and development in this promising area.
Introduction: The Landscape of NAD+ Precursors
The maintenance of cellular NAD+ pools is crucial for a myriad of biological processes, including energy metabolism, DNA repair, and the regulation of signaling pathways mediated by enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). With age and in certain pathological conditions, NAD+ levels decline, contributing to cellular dysfunction. Consequently, the use of NAD+ precursors to replenish cellular NAD+ has become a focal point of research. While NMN and NR have been extensively studied, the discovery of NRH has introduced a more potent alternative for NAD+ repletion.[1][2][3]
NRH has been shown to increase NAD+ concentrations in mammalian cells by 2.5 to 10-fold, significantly outperforming NR and NMN at equivalent concentrations.[1][2][4] This guide delves into the technical details of NRH, providing a resource for its study and potential therapeutic application.
The Metabolic Pathway of NRH
NRH utilizes a novel metabolic pathway to synthesize NAD+, distinct from the canonical salvage pathway used by NR and NMN. This unique route contributes to its high efficiency.
The key steps are as follows:
-
Cellular Uptake: NRH is transported into the cell, a process that can be facilitated by equilibrative nucleoside transporters (ENTs).[5]
-
Phosphorylation: Once inside the cell, NRH is phosphorylated to dihydronicotinamide mononucleotide (NMNH) by the enzyme adenosine (B11128) kinase (AK). This step is a critical control point in the pathway.
-
Adenylylation: NMNH is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form dihydronicotinamide adenine dinucleotide (NADH).
-
Oxidation: Finally, NADH is oxidized to NAD+, thereby increasing the cellular NAD+ pool.
This pathway bypasses the rate-limiting enzyme in the traditional salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT).
References
- 1. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prohealth.com [prohealth.com]
- 5. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
The Enzymatic Blueprint: A Technical Guide to the Conversion of Dihydronicotinamide Riboside (NRH) to Nicotinamide Mononucleotide (NMNH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of dihydronicotinamide riboside (NRH) to its phosphorylated form, dihydronicotinamide mononucleotide (NMNH). This novel pathway in NAD⁺ metabolism, which utilizes adenosine (B11128) kinase, presents a compelling area of study for the development of next-generation NAD⁺-boosting therapeutics. This document outlines the core enzymatic process, presents key quantitative data, details experimental protocols for its investigation, and provides visual representations of the associated pathways and workflows.
Core Concepts: A Novel NAD⁺ Biosynthetic Pathway
This compound (NRH) has emerged as a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), significantly elevating cellular NAD⁺ levels.[1][2] Unlike nicotinamide riboside (NR), which is phosphorylated by nicotinamide riboside kinases (NRK1 and NRK2), NRH follows a distinct biosynthetic route.[2][3] The pivotal step in this pathway is the ATP-dependent phosphorylation of NRH to NMNH, a reaction catalyzed by adenosine kinase (AK).[3][4][5] This discovery has unveiled a new salvage pathway for NAD⁺ synthesis that is independent of the canonical NRK-mediated pathway.[3][5]
The subsequent step in this pathway involves the adenylation of NMNH to form the reduced form of NAD⁺, NADH, which is then oxidized to NAD⁺.[5][6] This conversion is likely carried out by nicotinamide mononucleotide adenylyltransferases (NMNATs).[6][7] The initial uptake of NRH into cells is thought to be mediated by equilibrative nucleoside transporters (ENTs).[7]
Quantitative Analysis of Enzymatic Activity
The efficiency of the enzymatic conversion of NRH to NMNH by adenosine kinase has been characterized, providing valuable quantitative data for researchers in this field. The following table summarizes the kinetic parameters for recombinant human adenosine kinase with NRH as a substrate.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/µg) | Reference |
| Recombinant Human Adenosine Kinase | NRH | 130 ± 30 | 1.8 ± 0.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for the investigation of the enzymatic conversion of NRH to NMNH.
In Vitro NRH Kinase Assay (Cell Lysate)
This protocol describes the measurement of NRH kinase activity in a cell lysate preparation.
1. Preparation of Cell Lysates: a. Culture mammalian cells (e.g., HEK293T, Neuro2a) to ~80-90% confluency. b. Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation. c. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with intermittent vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Kinase Reaction: a. Prepare a reaction mixture containing:
- Cell lysate (20-50 µg of total protein)
- 50 mM Tris-HCl, pH 7.5
- 10 mM MgCl₂
- 2 mM ATP
- 1 mM this compound (NRH) b. The final reaction volume should be 50-100 µL. c. Initiate the reaction by adding the NRH substrate. d. Incubate at 37°C for a specified time (e.g., 30-60 minutes). e. Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or perchloric acid to precipitate proteins.
3. Sample Processing and Analysis: a. Centrifuge the terminated reaction mixture to pellet the precipitated protein. b. Collect the supernatant for analysis of NMNH formation by HPLC or LC-MS/MS.
Recombinant Adenosine Kinase Assay
This protocol outlines the procedure for measuring the activity of purified recombinant adenosine kinase with NRH as a substrate.
1. Reaction Setup: a. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. b. In a microplate well, combine:
- Recombinant human adenosine kinase (e.g., 5-10 µg/mL)
- Reaction buffer
- Varying concentrations of NRH (for kinetic analysis)
- ATP (e.g., 100 µM) c. Initiate the reaction by adding ATP.
2. Incubation and Detection: a. Incubate the reaction at room temperature or 37°C for a defined period (e.g., 60 minutes). b. The formation of ADP, which is produced stoichiometrically with NMNH, can be detected using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay). This provides a convenient and high-throughput method for measuring kinase activity. c. Alternatively, the reaction can be stopped and the formation of NMNH can be directly quantified by HPLC or LC-MS/MS as described below.
HPLC Method for NMNH Detection
As a specific, validated HPLC protocol for NMNH is not widely published, the following method, adapted from established protocols for the structurally similar nicotinamide mononucleotide (NMN), can be used as a starting point for method development.
1. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase:
-
A: 10 mM phosphate (B84403) buffer, pH 3.0.
-
B: Methanol.
-
-
Gradient: A gradient elution may be necessary to achieve optimal separation from other reaction components like ATP and ADP. A starting point could be 90% A and 10% B, with a linear gradient to increase the percentage of B over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at 340 nm, which is the characteristic absorbance wavelength for the dihydronicotinamide moiety of NMNH.
2. Sample Preparation:
-
The supernatant from the terminated kinase reaction should be filtered through a 0.22 µm syringe filter before injection into the HPLC system.
3. Quantification:
-
A standard curve should be generated using purified NMNH of known concentrations to enable accurate quantification of the NMNH produced in the enzymatic reaction.
Visualizing the Process: Pathways and Workflows
Signaling Pathway of NRH to NAD⁺ Conversion
Caption: The metabolic pathway of NRH conversion to NAD⁺.
Experimental Workflow for NRH Kinase Activity Measurement
Caption: Workflow for measuring NRH to NMNH conversion.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of Adenosine Kinase in Nicotinamide Riboside (NRH) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The discovery of novel biosynthetic pathways for NAD+ has opened new avenues for therapeutic interventions targeting age-related diseases and metabolic disorders. One such pathway involves the phosphorylation of dihydronicotinamide riboside (NRH), a potent NAD+ precursor. This technical guide provides an in-depth analysis of the pivotal role of adenosine (B11128) kinase (ADK) in this process, consolidating key research findings, experimental protocols, and quantitative data. It has been established that adenosine kinase acts as the primary NRH kinase, phosphorylating NRH to its mononucleotide form, NMNH, a direct precursor to NAD+.[1][2] This guide will serve as a comprehensive resource for researchers in the field of NAD+ metabolism and drug development.
Introduction: A Novel Pathway for NAD+ Biosynthesis
The salvage pathways for NAD+ synthesis are crucial for maintaining cellular pools of this essential coenzyme. While the roles of nicotinamide (Nam), nicotinic acid (NA), and nicotinamide riboside (NR) as NAD+ precursors are well-established, recent research has unveiled a novel and potent precursor: this compound (NRH).[1][2] Early investigations suggested that NRH is converted to NAD+ via a phosphorylation step, but the identity of the responsible kinase remained unknown.
Groundbreaking research has since identified adenosine kinase (ADK) as the enzyme responsible for the phosphorylation of NRH to nicotinamide mononucleotide, reduced form (NMNH).[1][2] This discovery has redefined our understanding of NAD+ metabolism, highlighting a previously unknown function for the ubiquitous enzyme, adenosine kinase. This guide will delve into the specifics of this crucial enzymatic step, providing the technical details necessary for its study and potential therapeutic exploitation.
Adenosine Kinase: The NRH Kinase
Adenosine kinase (EC 2.7.1.20) is a conserved phosphotransferase that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), playing a key role in purine (B94841) metabolism and regulating adenosine levels.[3][4][5][6] The surprising discovery of its ability to phosphorylate NRH underscores its broader substrate specificity and its integral role in NAD+ biosynthesis.
Kinetic Properties of Adenosine Kinase with NRH
Understanding the kinetic parameters of ADK with NRH as a substrate is fundamental for characterizing this novel pathway. Studies have determined the Michaelis-Menten kinetics for this reaction, providing insights into the enzyme's efficiency and affinity for NRH.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| NRH | Recombinant Human ADK | 380 ± 34 | - | 1.4 | Yang et al., 2020 |
| Adenosine | Human Placenta | 0.4 | - | - | Palella et al., 1980[7] |
| Adenosine | Human Erythrocytes | 0.53 (Kia) | - | - | Chagoya de Sanchez et al., 1983[8] |
| Adenosine | Generic | 0.2 - 0.4 | 2.2 | - | Boison, 2013[4] |
Note: Vmax and kcat values are often reported under varying experimental conditions and may not be directly comparable across different studies. The provided kcat for NRH is from the primary research identifying ADK as the NRH kinase.
Competitive Inhibition by Adenosine
The phosphorylation of NRH by adenosine kinase is competitively inhibited by its canonical substrate, adenosine. This finding suggests that NRH and adenosine likely bind to the same active site on the enzyme. This competitive relationship is a critical factor to consider in cellular environments where both substrates may be present.
Signaling Pathway and Experimental Workflows
NRH to NAD+ Biosynthetic Pathway
The phosphorylation of NRH by adenosine kinase is the initial committed step in a two-step pathway leading to the synthesis of NADH, which is then oxidized to NAD+.
Caption: The NRH to NAD+ salvage pathway.
Experimental Workflow for Identifying NRH Kinase Activity
The following workflow outlines the key steps to identify and characterize the enzyme responsible for NRH phosphorylation.
Caption: Workflow for identifying adenosine kinase as the NRH kinase.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of adenosine kinase's role in NRH phosphorylation.
In Vitro NRH Phosphorylation Assay using Cell Lysate
Objective: To measure the kinase activity responsible for converting NRH to NMNH in a cell lysate.
Materials:
-
Cultured cells (e.g., HEK293T, HepG2)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)
-
NRH solution (stock in DMSO or water)
-
ATP solution (magnesium salt, pH 7.0)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
96-well plates
-
Incubator
-
HPLC system for analysis
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and scrape into lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine protein concentration (e.g., Bradford or BCA assay).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, prepare the reaction mixture containing:
-
Cell lysate (e.g., 20-50 µg of total protein)
-
Reaction Buffer
-
ATP (final concentration, e.g., 1 mM)
-
NRH (final concentration, e.g., 500 µM)
-
-
Include control reactions: no NRH, no ATP, and no cell lysate.
-
Bring the final reaction volume to, for example, 50 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation for HPLC:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Centrifuge at high speed to pellet precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to quantify the amount of NMNH produced. A C18 reverse-phase column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution of NRH and NMNH by UV absorbance (e.g., at 340 nm for the reduced nicotinamide ring).
-
Quantify NMNH production by comparing the peak area to a standard curve of purified NMNH.
-
Subcellular Fractionation to Isolate NRH Kinase Activity
Objective: To determine the subcellular localization of NRH kinase activity.
Materials:
-
Cultured cells
-
Fractionation buffers (cytosolic, membrane, nuclear, and mitochondrial extraction buffers, often available in commercial kits)
-
Dounce homogenizer
-
Centrifuges (low-speed and ultracentrifuge)
-
Reagents for the in vitro NRH phosphorylation assay
Protocol:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cells using a Dounce homogenizer with a loose-fitting pestle.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei.
-
Carefully collect the supernatant.
-
Centrifuge the supernatant at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.
-
Collect the supernatant.
-
Perform ultracentrifugation on the resulting supernatant (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (membranes). The final supernatant is the cytosolic fraction.
-
-
Fraction Purity Assessment:
-
Analyze each fraction by Western blotting for marker proteins of each compartment (e.g., GAPDH for cytosol, Cytochrome C for mitochondria, Calnexin for ER/microsomes, and Lamin B1 for the nucleus) to assess the purity of the fractionation.
-
-
NRH Kinase Activity Assay:
-
Perform the in vitro NRH phosphorylation assay as described in section 4.1 on equal amounts of protein from each subcellular fraction.
-
Compare the levels of NMNH production to determine which fraction contains the highest NRH kinase activity.
-
siRNA-mediated Knockdown of Adenosine Kinase
Objective: To confirm the role of adenosine kinase in NRH phosphorylation in a cellular context.
Materials:
-
Cultured cells
-
siRNA targeting adenosine kinase (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Reagents for Western blotting or qRT-PCR to confirm knockdown
-
Reagents for the in vitro NRH phosphorylation assay or for measuring intracellular NAD+ levels
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the siRNA and the transfection reagent separately in serum-free medium, then combine and incubate to allow complex formation.
-
Add the siRNA complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with complete growth medium.
-
-
Incubation and Knockdown Confirmation:
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Harvest a subset of the cells to confirm knockdown of adenosine kinase by Western blotting or qRT-PCR.
-
-
Functional Assay:
-
Treat the remaining cells (ADK-knockdown and control) with NRH.
-
After a specified incubation period, lyse the cells and measure intracellular NAD+ levels using a commercially available kit or by HPLC.
-
Alternatively, prepare cell lysates and perform the in vitro NRH phosphorylation assay to directly measure the effect of ADK knockdown on NMNH production.
-
In Vivo Analysis of NRH Metabolism in Mice
Objective: To investigate the metabolism of NRH and its effect on NAD+ levels in a living organism.
Materials:
-
Mice (e.g., C57BL/6)
-
NRH solution (for injection, sterile and pH-balanced)
-
Vehicle control (e.g., saline)
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes)
-
Tissue harvesting tools
-
Liquid nitrogen
-
Reagents for metabolite extraction from tissues and blood
-
LC-MS/MS or HPLC system for metabolite analysis
Protocol:
-
Animal Dosing:
-
Administer NRH to mice via a suitable route (e.g., intraperitoneal or oral gavage). A typical dose might be 250-500 mg/kg body weight.
-
Administer vehicle to a control group of mice.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 1, 2, 4, 8 hours), collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice).
-
At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, muscle, brain).
-
Immediately snap-freeze tissues in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction:
-
For blood, separate plasma and perform a protein precipitation step (e.g., with cold methanol (B129727) or acetonitrile).
-
For tissues, homogenize the frozen tissue in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge the extracts at high speed to pellet debris.
-
Collect the supernatant containing the metabolites.
-
-
Metabolite Analysis:
-
Analyze the extracts using LC-MS/MS or HPLC to quantify the levels of NRH, NMNH, NAD+, and other related metabolites.
-
Compare the metabolite levels in NRH-treated mice to those in vehicle-treated mice at each time point.
-
Conclusion
The identification of adenosine kinase as the primary enzyme responsible for NRH phosphorylation represents a significant advancement in our understanding of NAD+ metabolism. This technical guide has provided a comprehensive overview of this discovery, including the kinetic properties of the enzyme, the relevant signaling pathway, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating further exploration of this novel pathway and its therapeutic potential. The continued study of the adenosine kinase-NRH axis holds promise for the development of new strategies to boost NAD+ levels and combat a range of metabolic and age-related diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 7. Human placental adenosine kinase. Kinetic mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine kinase from human erythrocytes: kinetic studies and characterization of adenosine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydronicotinamide Riboside (NRH) and its Impact on the NADH/NAD+ Ratio
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydronicotinamide riboside (NRH) has emerged as a potent precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This technical guide provides a comprehensive overview of NRH, focusing on its unique metabolic pathway, its profound effect on the intracellular NADH/NAD+ ratio, and the downstream physiological consequences. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of NRH.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular bioenergetics, acting as a hydride-accepting coenzyme in numerous redox reactions. The balance between its oxidized (NAD+) and reduced (NADH) forms, the NADH/NAD+ ratio, is a critical indicator of the cell's redox state and a key regulator of metabolic and signaling pathways. A decline in cellular NAD+ levels is associated with aging and a variety of pathological conditions, sparking significant interest in strategies to augment the intracellular NAD+ pool.
While precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) have been extensively studied, this compound (NRH), the reduced form of NR, has demonstrated superior efficacy in elevating NAD+ levels.[1][2][3] NRH administration leads to a rapid and substantial increase in intracellular NAD+ concentrations, often surpassing the effects of NR and NMN by several fold.[3][4] This potent activity stems from a distinct metabolic pathway that bypasses the rate-limiting enzyme in the conventional NAD+ salvage pathway. This guide delves into the core aspects of NRH metabolism and its significant impact on the NADH/NAD+ ratio.
The Metabolic Pathway of this compound (NRH)
Unlike nicotinamide riboside (NR), which is phosphorylated by nicotinamide riboside kinases (NRKs), NRH utilizes a novel salvage pathway. Upon entering the cell, NRH is phosphorylated by adenosine (B11128) kinase (AK) to form dihydronicotinamide mononucleotide (NMNH).[3] NMNH is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to generate NADH, which is subsequently oxidized to NAD+.[3] This pathway is notably independent of Nampt, the rate-limiting enzyme in the salvage pathway for nicotinamide.
Impact of NRH on the NADH/NAD+ Ratio: Quantitative Data
NRH supplementation leads to a significant and rapid increase in intracellular NAD+ levels, thereby substantially altering the NADH/NAD+ ratio. This shift towards a more oxidized state has profound implications for cellular function.
In Vitro Data
The following tables summarize the quantitative effects of NRH on NAD+ and NADH levels in various cell lines.
| Cell Line | Treatment | Fold Increase in NAD+ | Reference |
| HEK293 | 1 mM NRH for 6h | 4.6-fold | [2] |
| HepG2 | 1 mM NRH | Significant increase | [2] |
| C2C12 | 1 mM NRH | Significant increase | [2] |
| Neuro2a | 1 mM NRH | >10-fold | [3] |
| Bone Marrow-Derived Macrophages (BMDM) | 500 µM NRH for 6h | 6-7 times higher than control | [5] |
| Ovarian Cancer Cell Lines (SKOV3, OVCAR8, ES2) | 200 µM & 500 µM NRH | Dose-dependent increase in NAD(P)(H) | [2][6] |
In Vivo Data
Animal studies corroborate the potent effects of NRH observed in vitro.
| Animal Model | Tissue | Treatment | Fold Increase in NAD+ | Reference |
| C57BL/6J Mice | Liver | 250 mg/kg NRH (IP), 2h | >5-fold | [3] |
| C57BL/6J Mice | Kidney | 500 mg/kg NRH | Significant increase | [7] |
| Diet-Induced Obese Mice | Multiple Tissues | 250 mg/kg NRH (IP), 3x/week for 7 weeks | Significant elevation | [8] |
Downstream Signaling Pathways
The NRH-induced shift in the NADH/NAD+ ratio modulates the activity of several key enzyme families, thereby influencing a wide range of cellular processes.
Sirtuins
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, DNA repair, and longevity. The increased availability of NAD+ following NRH administration enhances sirtuin activity. For instance, NRH treatment has been shown to increase the activity of SIRT3, a mitochondrial sirtuin, leading to enhanced mitochondrial antioxidant defenses.[8]
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in DNA repair and other cellular processes. They use NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains. Studies have shown that NRH supplementation can lead to a marked increase in poly-ADP-ribosylation, indicating an increase in PARP activity.[5] This suggests that NRH could potentially enhance DNA repair mechanisms, a hypothesis that is being explored in the context of cancer therapy.[2][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Cell Culture and NRH Treatment
-
Cell Lines: HEK293, HepG2, C2C12, Neuro2a, and various cancer cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
NRH Treatment: NRH is dissolved in water or a suitable buffer. Cells are treated with NRH at concentrations typically ranging from 100 µM to 1 mM for various durations (e.g., 1 to 24 hours) depending on the experimental design.
In Vivo Administration of NRH
-
Animal Models: C57BL/6J mice are frequently used.
-
Intraperitoneal (IP) Injection:
-
Prepare a sterile solution of NRH in phosphate-buffered saline (PBS).
-
Administer the solution via IP injection at a dosage typically ranging from 250 to 1000 mg/kg body weight.
-
The injection site is the lower right quadrant of the abdomen to avoid the cecum. The needle should be inserted at a 30-45° angle.
-
-
Oral Gavage:
-
Prepare a solution or suspension of NRH in a suitable vehicle like water or PBS.
-
Administer the formulation directly into the stomach using a gavage needle.
-
Dosages for oral administration may vary and require optimization.
-
Measurement of NAD+ and NADH
-
Cell Lysates:
-
Wash cells with cold PBS.
-
For NAD+ measurement, lyse cells with an acidic extraction buffer (e.g., 0.6 M perchloric acid).
-
For NADH measurement, lyse cells with a basic extraction buffer (e.g., 0.1 M NaOH).
-
Neutralize the extracts before analysis.
-
-
Tissue Homogenates:
-
Excise tissues and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in the appropriate acidic or basic extraction buffer.
-
Centrifuge to remove debris and neutralize the supernatant.
-
-
Principle: This method offers high specificity and sensitivity for the simultaneous quantification of multiple NAD+ metabolites.
-
Chromatography: A C18 reverse-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for NAD+ and NADH.
-
Principle: This colorimetric or fluorometric assay relies on an enzymatic cycling reaction where NAD+ or NADH is a limiting component. The rate of product formation is proportional to the concentration of the nucleotide.
-
Procedure:
-
Add the neutralized sample to a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reagent.
-
The cycling reaction is initiated, and the absorbance or fluorescence is measured over time.
-
The concentration of NAD+ or NADH is determined by comparing the reaction rate to a standard curve.
-
Conclusion
This compound (NRH) is a highly potent NAD+ precursor with a unique metabolic pathway centered around adenosine kinase. Its administration leads to a rapid and substantial increase in intracellular NAD+ levels, significantly altering the NADH/NAD+ ratio. This shift in redox balance has far-reaching effects on cellular signaling, primarily through the activation of sirtuins and modulation of PARP activity. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of NRH in a variety of fields, from metabolic diseases to oncology and neurodegeneration. As our understanding of NRH continues to grow, it holds promise as a powerful tool for manipulating cellular NAD+ metabolism for therapeutic benefit.
References
- 1. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
The Physiological Role of Endogenous Dihydronicotinamide Riboside (NRH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronicotinamide riboside (NRH), a reduced form of nicotinamide (B372718) riboside (NR), has emerged as a potent and naturally occurring precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is an essential coenzyme central to cellular metabolism, energy production, and a myriad of signaling processes. A decline in intracellular NAD+ levels is associated with aging and various metabolic and neurodegenerative diseases, making NAD+ precursors a significant area of therapeutic interest. This technical guide provides an in-depth overview of the physiological role of endogenous NRH, its metabolic pathways, and its impact on cellular functions, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Concepts
Endogenous NRH represents a novel and highly efficient pathway for NAD+ biosynthesis. Unlike other precursors, NRH can rapidly and substantially elevate intracellular NAD+ pools, often surpassing the effects of nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR).[1][2] Its distinct metabolic route and potent effects have significant implications for cellular physiology and therapeutic applications.
Quantitative Data
The efficacy of NRH in boosting NAD+ levels has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings from the literature, providing a comparative overview of NRH's potency.
Table 1: In Vitro Dose-Dependent Effects of NRH on NAD(P)+ Levels
| Cell Line | NRH Concentration (µM) | Incubation Time | Fold Increase in NAD+ (vs. Control) | Fold Increase in NAD(P)H (vs. Control) | Citation(s) |
| Bone Marrow-Derived Macrophages (BMDM) | 300 | 6 hours | ~4x | Not Reported | [3] |
| Bone Marrow-Derived Macrophages (BMDM) | 500 | 6 hours | ~6-7x | Not Reported | [3] |
| Bone Marrow-Derived Macrophages (BMDM) | 1000 | 6 hours | ~7x | Not Reported | [3] |
| Epithelial Ovarian Cancer (OVCAR8) | 200 | Not Specified | Not Reported | Significant Increase | [4] |
| Epithelial Ovarian Cancer (OVCAR8) | 500 | Not Specified | Largest Increase | Significant Increase | [4] |
| Epithelial Ovarian Cancer (ES2) | 200 | Not Specified | Not Reported | Significant Increase | [4] |
| Epithelial Ovarian Cancer (ES2) | 500 | Not Specified | Not Reported | Significant Increase | [4] |
Table 2: In Vivo Effects of NRH on Tissue NAD+ Levels in Mice
| Tissue | NRH Dosage (mg/kg) | Time Post-Injection | % Increase in NAD+ (vs. Control) | Citation(s) |
| Liver | 250 | 4 hours | 540% | [1] |
| Kidney | 250 | 4 hours | 180% | [1] |
Table 3: Cytotoxic Effects of NRH on Cancer Cell Lines
| Cell Line | NRH Concentration (µM) | Effect | Citation(s) |
| Hepatocellular Carcinoma (HepG3) | 100-1000 | Dose-dependent cytotoxicity | [2] |
| Epithelial Ovarian Cancer (Various) | Not Specified | ~40% cytotoxicity | [5] |
Table 4: Kinetic Parameters of Human Adenosine (B11128) Kinase (AK) for NRH
| Substrate | Apparent KM (mM) | Vmax (mAU/min) | Citation(s) |
| NRH | 0.44 | 1.8 | [6][7] |
| ATP (with 2mM NRH) | 0.35 | 1.6 | [6] |
Metabolic and Signaling Pathways
Endogenous NRH is metabolized through a distinct pathway that differs from other NAD+ precursors. This pathway and its downstream signaling effects are critical to understanding the physiological role of NRH.
NRH to NAD+ Biosynthetic Pathway
NRH enters the cell, likely through equilibrative nucleoside transporters (ENTs), and is then phosphorylated by adenosine kinase (AK) to form dihydronicotinamide mononucleotide (NMNH).[3][8] NMNH is subsequently adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to produce NADH, which is then oxidized to NAD+.[8] This pathway bypasses the rate-limiting enzyme in the salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT).[1]
Figure 1: Metabolic pathway of NRH to NAD+.
NRH-Induced Pro-inflammatory Signaling in Macrophages
In macrophages, NRH supplementation has been shown to induce a pro-inflammatory phenotype, characterized by the increased expression of M1 macrophage markers.[3] This effect is dependent on adenosine kinase and is blocked by inhibitors of IκB kinase (IKK), suggesting a crucial role for the NF-κB signaling pathway.[3] The precise mechanism by which the NRH-induced increase in the NAD+/NADH ratio activates the IKK complex is an area of ongoing investigation.
Figure 2: Proposed NRH-induced NF-κB activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of endogenous NRH.
Quantification of NAD+ and its Metabolites by LC-MS/MS
This protocol is a generalized workflow for the extraction and quantification of NAD+ and its metabolites from biological samples.[9][10][11][12][13]
a. Sample Preparation:
-
Cell Culture:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid) containing an internal standard (e.g., ¹³C₅-NAD+).[9][12]
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Sonicate the cell extract on ice for 5 minutes.[10]
-
Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 v/v methanol:water with 0.1% formic acid).
-
-
Tissue Samples:
-
Excise the tissue and immediately freeze in liquid nitrogen to quench metabolism.[9]
-
Homogenize the frozen tissue in the ice-cold extraction solvent with an internal standard.
-
Follow steps 4-7 from the cell culture protocol.
-
b. LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar NAD+ metabolites.[13]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each metabolite. Optimize precursor and product ion transitions for each analyte and the internal standard.
Figure 3: LC-MS/MS workflow for NAD+ metabolome.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the steps for a Seahorse XF Cell Mito Stress Test to assess mitochondrial function.[14][15][16][17]
a. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
On the day of the assay, remove the growth medium and wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine, pH 7.4).
-
Add fresh, pre-warmed assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for one hour.
b. Sensor Cartridge Preparation:
-
Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C with Seahorse XF Calibrant.
-
Load the injection ports of the sensor cartridge with the mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A, each prepared at 10x the final desired concentration in the assay medium.
c. Assay Execution:
-
Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential injections of the inhibitors and measurement of the oxygen consumption rate (OCR).
Figure 4: Seahorse XF Mito Stress Test workflow.
Detection of Mitochondrial Superoxide (B77818) using MitoSOX Red and Flow Cytometry
This protocol describes the use of the MitoSOX Red fluorescent probe to quantify mitochondrial superoxide levels.[18][19][20][21][22]
a. Cell Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution to a working concentration of 5 µM in a suitable buffer (e.g., HBSS with calcium and magnesium).
-
Treat cells with the experimental condition (e.g., NRH).
-
Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with a pre-warmed buffer.
b. Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer, exciting the MitoSOX Red with a 488 nm or 561 nm laser and detecting the emission in the appropriate channel (typically around 580 nm).
-
Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.
References
- 1. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 3. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinamide Riboside and Dihydronicotinic Acid Riboside Synergistically Increase Intracellular NAD+ by Generating this compound [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. protocols.io [protocols.io]
- 22. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Dihydronicotinamide Riboside (NRH): A Technical Guide to its Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydronicotinamide riboside (NRH) has emerged as a highly potent precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. This technical guide provides an in-depth analysis of NRH, detailing its metabolic pathway, its significant impact on cellular NAD+ levels, and its effects on downstream signaling pathways. This document synthesizes current research to offer a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling processes to inform future research and therapeutic development.
Introduction to this compound (NRH)
This compound (NRH) is the reduced form of nicotinamide riboside (NR) and has been identified as a novel and powerful NAD+ precursor.[1][2][3] Unlike other NAD+ precursors such as nicotinamide (NAM), nicotinic acid (NA), nicotinamide mononucleotide (NMN), and NR, NRH has demonstrated a superior ability to rapidly and substantially increase intracellular NAD+ concentrations.[4][5][6][7][8] This heightened potency positions NRH as a significant molecule of interest for therapeutic applications aimed at restoring NAD+ levels in conditions associated with NAD+ decline, such as aging and metabolic diseases.[9]
The NRH Metabolic Pathway: A Novel Route to NAD+
NRH utilizes a distinct metabolic pathway to synthesize NAD+, which is independent of the well-established salvage pathway enzymes, nicotinamide riboside kinases (NRKs), that phosphorylate NR.[10][11]
The key steps in the NRH metabolic pathway are:
-
Cellular Uptake: NRH is transported into the cell, likely through equilibrative nucleoside transporters (ENTs).[8][12]
-
Phosphorylation: Inside the cell, NRH is phosphorylated by adenosine (B11128) kinase (AK) to form dihydronicotinamide mononucleotide (NMNH).[11][13][14][15][16] This step is ATP-dependent.[4][5][6][11]
-
Ađenylation: NMNH is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form the reduced form of NAD+, NADH.[12][15]
-
Oxidation: Finally, NADH is oxidized to NAD+, thereby increasing the cellular NAD+ pool.[1][12]
This pathway bypasses the rate-limiting enzyme in the traditional salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT).[11]
Below is a diagram illustrating the NRH metabolic pathway.
Caption: The NRH metabolic pathway for NAD+ synthesis.
Quantitative Effects of NRH on NAD+ Levels
Numerous studies have demonstrated the potent effect of NRH on increasing NAD+ levels in various cell lines and in vivo.
Table 1: In Vitro NAD+ Fold Increase Following NRH Treatment
| Cell Line | NRH Concentration (µM) | Incubation Time | Fold Increase in NAD+ (vs. Control) | Reference |
| HEK293T | 100 | 1 h | ~10-fold | [4][5][6] |
| HepG3 | 100-1000 | Not specified | Dose-dependent increase | [17] |
| Bone Marrow-Derived Macrophages (BMDM) | 500 | 6 h | 6-7 fold | [10] |
| THP-1 Macrophages | Not specified | Not specified | Strong increase | [10] |
| Ovarian Cancer (OVCAR8) | 200-500 | 4 h | Dose-dependent increase | [2][18] |
| Ovarian Cancer (ES2) | 200-500 | 4 h | Dose-dependent increase | [2][18] |
| Ovarian Cancer (SKOV3) | 200-500 | 4 h | Dose-dependent increase | [2][18] |
Table 2: In Vivo NAD+ Fold Increase Following NRH Administration
| Animal Model | Tissue | NRH Dosage & Route | Time Point | Fold Increase in NAD+ (vs. Control) | Reference |
| C57BL/6J Mice | Liver | 500 mg/kg IP | Not specified | ~5.4-fold | [5] |
| C57BL/6J Mice | Kidney | 500 mg/kg IP | Not specified | ~1.8-fold | [5] |
| Diet-induced Obese Mice | Liver | Not specified | 4 h post-injection | Significant elevation | [14] |
| Diet-induced Obese Mice | Pancreas | Not specified | 4 h post-injection | Significant elevation | [14] |
| Diet-induced Obese Mice | Kidney | Not specified | 4 h post-injection | Significant elevation | [14] |
| Diet-induced Obese Mice | Muscle | Not specified | 4 h post-injection | Significant elevation | [14] |
| Diet-induced Obese Mice | Brown Adipose Tissue | Not specified | 4 h post-injection | Significant elevation | [14] |
Impact on Downstream Signaling Pathways
The substantial increase in NAD+ levels following NRH administration has significant effects on NAD+-dependent signaling pathways, including sirtuins and Poly (ADP-ribose) polymerases (PARPs).
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacylases that play crucial roles in metabolism, DNA repair, and inflammation. Increased NAD+ availability from NRH can enhance sirtuin activity, particularly SIRT3, which is implicated in improving metabolic homeostasis.[14][19]
-
Poly (ADP-ribose) Polymerases (PARPs): PARPs are involved in DNA repair and cell death. Their activity is dependent on NAD+. NRH supplementation has been shown to enhance the cytotoxicity of PARP inhibitors in certain cancer cell lines.[2][18]
-
Immune Modulation: NRH can promote a pro-inflammatory phenotype in macrophages, suggesting a role in modulating immune responses through pathways like NF-κB.[7][10]
The following diagram illustrates the influence of NRH on these key signaling pathways.
Caption: Influence of NRH on downstream signaling pathways.
Detailed Experimental Protocols
Quantification of Intracellular NAD+ and NADH
A reliable method for measuring NAD+ and NADH levels is crucial for assessing the efficacy of NRH. An enzymatic cycling assay is a common and sensitive method.[20]
Materials:
-
Acidic Extraction Buffer: 0.6 M Perchloric Acid (PCA)
-
Alkaline Extraction Buffer: 0.1 M NaOH, 1 mM Cysteine
-
Neutralization Buffer: 2 M KHCO3
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM PES (phenazine ethosulfate), 0.42 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 1 M Ethanol
-
Alcohol Dehydrogenase (ADH)
-
NAD+ and NADH standards
Procedure:
-
Cell/Tissue Lysis:
-
For NAD+ extraction, homogenize cells or tissues in ice-cold acidic extraction buffer.
-
For NADH extraction, homogenize in ice-cold alkaline extraction buffer.
-
-
Neutralization:
-
Neutralize the acidic extracts with neutralization buffer.
-
Heat the alkaline extracts at 60°C for 15 minutes and then neutralize.
-
-
Centrifugation: Centrifuge the neutralized extracts to pellet debris.
-
Enzymatic Assay:
-
Add the supernatant to a 96-well plate.
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding ADH.
-
Incubate at 37°C and measure the absorbance at 570 nm at multiple time points.
-
-
Quantification: Calculate NAD+ and NADH concentrations based on a standard curve generated with known concentrations of NAD+ and NADH.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial function in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: DMEM base supplemented with glucose, pyruvate, and glutamine (pH 7.4)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
NRH Treatment: Treat the cells with the desired concentration of NRH for the specified duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Replace the cell culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
-
Mitochondrial Stress Test:
-
Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer.
-
Run the assay, which will sequentially inject the compounds and measure the oxygen consumption rate (OCR).
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
The following diagram outlines the experimental workflow for assessing the effect of NRH on cellular metabolism.
Caption: Experimental workflow for NRH studies.
Therapeutic Potential and Future Directions
The potent NAD+-boosting capacity of NRH makes it a promising therapeutic agent for a range of conditions. In diet-induced obese mice, NRH has been shown to improve glucose homeostasis and lipid metabolism.[14][19] Furthermore, its ability to protect cells from NAD+-depleting genotoxins suggests a potential role in cellular protection.[4][5][6] However, it is important to note that NRH can also induce cytotoxicity in certain cancer cell lines, an effect that could be harnessed for therapeutic benefit.[2][3][17]
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of NRH in humans.
-
Long-term Safety: The long-term effects of sustained, high levels of NAD+ induced by NRH need to be thoroughly investigated.
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the efficacy and safety of NRH in various human diseases.
Conclusion
This compound represents a significant advancement in the field of NAD+ metabolism. Its unique metabolic pathway and potent ability to increase cellular NAD+ levels offer a powerful tool for researchers and a promising therapeutic avenue. This guide provides a foundational understanding of NRH, from its core metabolic functions to its broader physiological implications, to support and guide future investigations in this exciting area of research.
References
- 1. aboutnad.com [aboutnad.com]
- 2. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. prohealth.com [prohealth.com]
- 9. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. NAD+ Precursors: A Questionable Redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Dihydronicotinamide Riboside (NRH) and Mitochondrial Function: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a central coenzyme in cellular metabolism and a critical substrate for signaling proteins that regulate mitochondrial function, such as sirtuins. The age-related decline in NAD+ levels is linked to mitochondrial dysfunction and a host of age-associated diseases. Consequently, strategies to augment the cellular NAD+ pool are of significant therapeutic interest. Dihydronicotinamide riboside (NRH), a reduced form of nicotinamide riboside (NR), has emerged as a remarkably potent NAD+ precursor. This document provides a comprehensive technical overview of NRH, its mechanism of action, and its profound impact on mitochondrial function. It consolidates quantitative data, details key experimental protocols, and illustrates the underlying biochemical and signaling pathways.
Introduction to this compound (NRH)
This compound (NRH) is a recently identified precursor to NAD+.[1] Unlike its oxidized counterpart, nicotinamide riboside (NR), and other precursors like nicotinamide mononucleotide (NMN), NRH demonstrates superior potency in elevating cellular NAD+ concentrations.[2][3] Studies have shown that NRH can increase NAD+ levels in mammalian cells by 2.5 to 10-fold within hours of administration, significantly outperforming NR and NMN at equivalent concentrations.[2][4] This potent activity positions NRH as a valuable pharmacological tool for investigating the downstream effects of substantial NAD+ boosting and as a potential therapeutic agent for conditions associated with NAD+ depletion and mitochondrial decline.[5][6]
Core Mechanism of Action
NRH elevates cellular NAD+ through a distinct metabolic pathway that is independent of the canonical salvage pathway enzymes, Nicotinamide Riboside Kinase (NRK) and Nicotinamide Phosphoribosyltransferase (NAMPT).[7]
-
Cellular Uptake : NRH is believed to enter cells via equilibrative nucleoside transporters (ENTs).[3][7]
-
Phosphorylation : Once inside the cell, NRH is efficiently phosphorylated by an ATP-dependent adenosine (B11128) kinase to form dihydronicotinamide mononucleotide (NMNH).[2]
-
Conversion to NAD+ : NMNH is subsequently converted to NAD+ by NMNAT enzymes. An alternative proposed pathway suggests that NRH can be first oxidized to NADH, which is then converted to NAD+.[7]
This pathway's efficiency and independence from the rate-limiting NAMPT enzyme may explain NRH's superior NAD+-boosting capacity.[4]
References
- 1. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prohealth.com [prohealth.com]
- 4. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. restorativemedicine.org [restorativemedicine.org]
- 7. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
The Pro-Inflammatory Effects of Dihydronicotinamide Riboside in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pro-inflammatory effects of Dihydronicotinamide riboside (NRH) on macrophages. The information presented is collated from key research in the field, offering a detailed overview of the signaling pathways, experimental methodologies, and quantitative data supporting the role of NRH in promoting a pro-inflammatory macrophage phenotype. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development.
Core Findings: NRH as a Pro-Inflammatory Modulator in Macrophages
This compound (NRH), a potent precursor of Nicotinamide Adenine Dinucleotide (NAD+), has been demonstrated to significantly elevate intracellular NAD+ levels in macrophages.[1][2][3][4][5] This increase in NAD+ is associated with the activation of a pro-inflammatory phenotype in resting macrophages, including both bone marrow-derived macrophages (BMDMs) and the human THP-1 cell line.[1][2][3][4][5]
Supplementation with NRH induces the gene expression of a range of pro-inflammatory mediators, including cytokines, chemokines, and enzymes.[1][2][3][4] Furthermore, NRH can potentiate the inflammatory response of macrophages to other stimuli, such as lipopolysaccharide (LPS).[1][2][3][4] The mechanism underlying these effects involves the transport of NRH into the cell and subsequent activation of the IκB kinase (IKK) signaling pathway, a key regulator of inflammation.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of NRH on macrophage NAD+ levels and the expression of pro-inflammatory genes.
Table 1: Effect of NRH on Intracellular NAD+ Levels in Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Duration | NRH Concentration (µM) | Fold Increase in NAD+ (vs. Control) |
| 6 hours | 500 | 6-7 |
| 30 minutes | 500 | Slight Increase |
Data extracted from Chini et al., 2022.[1]
Table 2: Effect of NRH on Pro-Inflammatory Gene Expression in Bone Marrow-Derived Macrophages (BMDMs)
| Gene | NRH Concentration (µM) | Treatment Duration | Fold Increase in mRNA Expression (vs. Control) |
| Cd38 | 500 | 6 hours | ~4 |
| Nampt | 500 | 6 hours | ~3 |
| Ccl2 | 500 | 6 hours | > 5 |
| Il12 | 500 | 6 hours | > 5 |
| Tnfa | 500 | 6 hours | > 5 |
| Irg1 | 500 | 6 hours | Significant Increase |
Data extracted from Chini et al., 2022.[1]
Signaling Pathways
The pro-inflammatory effects of NRH in macrophages are mediated through a specific signaling cascade. The diagram below illustrates the key steps in this pathway.
NRH Signaling Pathway in Macrophages.
Experimental Workflows
The following diagram outlines a typical experimental workflow for investigating the effects of NRH on macrophages.
Experimental Workflow for NRH Treatment of Macrophages.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for studying the effects of NRH on macrophages.
Bone Marrow-Derived Macrophage (BMDM) Culture
-
Source: Bone marrow cells are harvested from the femurs and tibias of C57BL/6J mice.
-
Differentiation: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF).
-
Incubation: Cells are maintained at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into mature macrophages.
THP-1 Macrophage Culture and Differentiation
-
Cell Line: Human THP-1 monocytes are used.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: To differentiate into macrophage-like cells, THP-1 monocytes are treated with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
NRH Treatment and LPS Stimulation
-
NRH Preparation: A stock solution of NRH is prepared in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Treatment: Differentiated macrophages are treated with the desired concentration of NRH (e.g., 300-1000 µM) for a specified duration (e.g., 6 hours).
-
LPS Co-stimulation (Optional): For experiments investigating the potentiation of inflammation, cells are co-treated with NRH and lipopolysaccharide (LPS) (e.g., 10 ng/mL).
-
Inhibitor Studies: To investigate the signaling pathway, cells can be pre-incubated with inhibitors for equilibrative nucleoside transporters (e.g., dipyridamole), adenosine kinase (e.g., 5-iodotubercidin), or IKK (e.g., BMS-345541) prior to NRH treatment.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control macrophages using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a qPCR system with SYBR Green chemistry. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., Gapdh or Actb) for normalization.
Intracellular NAD+ Measurement
-
Extraction: NAD+ is extracted from cell lysates, typically by an acid extraction method.
-
Quantification: NAD+ levels are measured using a colorimetric or fluorometric NAD+ assay kit according to the manufacturer's protocol. The results are often normalized to the total protein content of the cell lysate.
Conclusion
The evidence strongly indicates that this compound acts as a pro-inflammatory agent in macrophages by potently increasing intracellular NAD+ levels and activating the IKK/NF-κB signaling pathway. This leads to the upregulation of a suite of pro-inflammatory genes. These findings have significant implications for the fields of immunology and drug development, particularly in contexts where modulation of macrophage phenotype is desirable, such as in cancer immunotherapy or in certain inflammatory diseases. Further research is warranted to fully elucidate the therapeutic potential and possible contraindications of NRH and other potent NAD+ precursors in modulating immune responses.
References
- 1. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 2. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dihydronicotinamide Riboside (NRH) and Reactive Oxygen Species (ROS) Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydronicotinamide riboside (NRH) is a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and redox reactions. Recent studies have revealed a complex relationship between NRH supplementation, dramatic increases in intracellular NAD+ and NADH levels, and the concomitant production of reactive oxygen species (ROS). This guide provides a comprehensive technical overview of the mechanisms underlying NRH-associated ROS production, detailing the experimental protocols used to quantify these effects and visualizing the key signaling pathways involved. Understanding this dual role of NRH is critical for its therapeutic development, particularly in contexts where cellular redox balance is a key determinant of disease progression and treatment efficacy.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a central molecule in cellular bioenergetics, acting as a hydride-accepting coenzyme in numerous metabolic pathways. Its reduced form, NADH, is a primary electron donor to the mitochondrial electron transport chain (ETC). The maintenance of the intracellular NAD+/NADH ratio is crucial for cellular homeostasis. NAD+ precursors, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), are widely investigated for their potential to augment intracellular NAD+ levels and mitigate age-related and metabolic diseases.
This compound (NRH), the reduced form of NR, has emerged as a significantly more potent NAD+ precursor than its oxidized counterparts.[1] It rapidly elevates intracellular NAD+ and, notably, NADH pools through a distinct metabolic pathway. However, this potent modulation of the cellular redox state is not without consequence. A growing body of evidence indicates that NRH supplementation can lead to a significant increase in reactive oxygen species (ROS) production, which in some cellular contexts, results in cytotoxicity.[1][2] This guide delves into the core mechanisms of NRH-induced ROS production, providing researchers with the quantitative data, detailed experimental protocols, and pathway visualizations necessary to investigate this phenomenon.
Quantitative Data on NRH-Induced ROS Production
The effect of NRH on ROS production is cell-type dependent. The following tables summarize the key quantitative findings from studies on various cell lines.
| Cell Line | NRH Concentration (µM) | Time (hours) | ROS Measurement Assay | Fold Change in ROS (relative to control) | Reference |
| HepG3 | 100 | 1 | CM-H2DCFDA | ~1.5 | [1] |
| HepG3 | 100 | 4 | CM-H2DCFDA | ~2.0 | [1] |
| HepG3 | 100 | 24 | CM-H2DCFDA | ~1.5 | [1] |
| HEK293T | 100 | 1, 4, 24 | CM-H2DCFDA | No significant increase | [1] |
| OVCAR8 | 200 | Up to 24 | Not specified | Decrease | [3] |
| OVCAR8 | 500 | Up to 24 | Not specified | Decrease | [3] |
| ES2 | 200 | Up to 24 | Not specified | Decrease | [3] |
| ES2 | 500 | Up to 24 | Not specified | Decrease | [3] |
| SKOV3 | 200 | Up to 24 | Not specified | Decrease | [3] |
| SKOV3 | 500 | Up to 24 | Not specified | Decrease | [3] |
Table 1: Summary of Quantitative Data on NRH-Induced Cellular ROS Production.
| Cell Line | NRH Concentration (µM) | Outcome | Reference |
| HepG3 | 100 | Increased mitochondrial superoxide (B77818) formation | [2] |
Table 2: Summary of Quantitative Data on NRH-Induced Mitochondrial ROS Production.
Core Mechanisms of NRH-Induced ROS Production
The elevation of ROS levels following NRH administration is attributed to several interconnected mechanisms, primarily involving the alteration of cellular redox balance and the activity of specific enzymes.
Alteration of the NADH/NAD+ Ratio and Mitochondrial Complex I
NRH is unique among NAD+ precursors in that it is first converted to NADH before being oxidized to NAD+. This rapid and substantial increase in the intracellular NADH pool can overwhelm the oxidative capacity of the mitochondrial electron transport chain (ETC), particularly at Complex I. A high NADH/NAD+ ratio is a known driver of ROS production at Complex I.[4][5] Electrons can leak from the flavin mononucleotide (FMN) site of Complex I and react with molecular oxygen to form superoxide (O₂⁻•).[6][7]
Role of NRH:Quinone Oxidoreductase 2 (NQO2)
NQO2 is a cytosolic flavoprotein that, unlike its paralog NQO1, inefficiently uses NADH or NADPH as electron donors.[8] Instead, NQO2 preferentially utilizes smaller dihydronicotinamide compounds, including NRH.[8][9] The catalytic cycle of NQO2 with certain substrates can lead to the production of ROS.[10] NQO2 can catalyze the two-electron reduction of quinones to hydroquinones. These hydroquinones can then auto-oxidize, generating semiquinones and superoxide radicals in a futile cycle.[11] This NQO2-dependent mechanism may contribute to the observed increase in cellular ROS following NRH treatment.
The Nrf2 Antioxidant Response Pathway
Cells possess endogenous antioxidant defense mechanisms to counteract oxidative stress. A key regulator of this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.[13] These genes encode for a variety of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][15] The activation of the Nrf2 pathway represents a cellular counter-response to NRH-induced ROS production.
Experimental Protocols
Accurate quantification of ROS is critical for studying the effects of NRH. The following are detailed protocols for commonly used assays.
Measurement of Total Cellular ROS using CM-H2DCFDA
Principle: 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a cell-permeable probe that is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16]
Protocol for Adherent Cells (Microplate Reader):
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of NRH or vehicle control for the specified duration.
-
Probe Loading:
-
Prepare a 5 mM stock solution of CM-H2DCFDA in anhydrous DMSO.
-
Prepare a working solution of 5-10 µM CM-H2DCFDA in pre-warmed serum-free medium or Hank's Balanced Salt Solution (HBSS).
-
Remove the treatment medium and wash the cells twice with pre-warmed PBS or HBSS.
-
Add the CM-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[16]
-
-
Washing: Aspirate the loading solution and wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.
-
Measurement: Add pre-warmed HBSS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~525 nm.
Measurement of Mitochondrial Superoxide using MitoSOX Red
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, but not other ROS, to produce a red fluorescence.[1][11]
Protocol for Adherent Cells (Fluorescence Microscopy):
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Compound Treatment: Treat cells with NRH or vehicle control.
-
Probe Loading:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Prepare a working solution of 2-5 µM MitoSOX Red in pre-warmed HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells with pre-warmed HBSS.
-
Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[2][17]
-
-
Washing: Gently wash the cells three times with pre-warmed HBSS.
-
Imaging: Immediately image the cells using a fluorescence microscope with excitation at ~510 nm and emission at ~580 nm.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes described in this guide.
Caption: NRH metabolism leading to mitochondrial and NQO2-dependent ROS production.
Caption: The Nrf2-mediated antioxidant response to NRH-induced oxidative stress.
Caption: General experimental workflow for the detection of cellular ROS.
Discussion and Future Directions
The ability of NRH to potently increase intracellular NAD+ and NADH levels presents both therapeutic opportunities and challenges. While elevated NAD+ is generally considered beneficial, the concurrent rise in NADH and subsequent ROS production can be detrimental, leading to oxidative stress and cell death in certain contexts.[1][2] This dual effect underscores the importance of understanding the specific cellular environments and metabolic states that dictate the outcome of NRH supplementation.
The cell-type specific cytotoxicity observed with NRH, particularly the sensitivity of HepG3 cells compared to the resistance of HEK293T cells, suggests that the metabolic wiring of a cell is a key determinant of its response.[1] Factors such as the basal activity of NQO2, the capacity of the mitochondrial ETC, and the robustness of the endogenous antioxidant response likely play crucial roles. For drug development professionals, these findings highlight the need for careful cell line selection and comprehensive toxicological profiling when evaluating NRH and its derivatives.
Future research should focus on elucidating the precise molecular determinants of NRH-induced cytotoxicity. Investigating the expression and activity of NQO2 and the components of the mitochondrial ETC in various cell lines could provide valuable insights. Furthermore, exploring strategies to mitigate NRH-induced ROS production, such as co-administration with antioxidants, could broaden the therapeutic window of this potent NAD+ precursor. A deeper understanding of the intricate interplay between NRH, cellular redox state, and ROS production will be essential for harnessing the full therapeutic potential of this promising molecule.
Conclusion
This compound is a powerful tool for modulating intracellular NAD+ metabolism. However, its administration is associated with a significant increase in reactive oxygen species production, a phenomenon driven by the rapid elevation of the NADH/NAD+ ratio and the activity of enzymes such as NQO2. This technical guide provides a foundational understanding of the mechanisms involved, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. For researchers and drug developers, a thorough appreciation of the dual nature of NRH is paramount for its safe and effective translation into therapeutic applications. The provided methodologies and pathway diagrams offer a framework for further investigation into the complex biology of this potent NAD+ precursor.
References
- 1. apexbt.com [apexbt.com]
- 2. 2.5. MitoSOX Assay [bio-protocol.org]
- 3. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Coordinated Contribution of NADPH Oxidase- and Mitochondria-Derived Reactive Oxygen Species in Metabolic Syndrome and Its Implication in Renal Dysfunction [frontiersin.org]
- 6. Relationship between Optical Redox Status and Reactive Oxygen Species in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NRH:quinone oxidoreductase2 (NQO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic properties of NAD(P)H:quinone oxidoreductase-2 (NQO2), a this compound dependent oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2 regulates ROS production by mitochondria and NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Dihydronicotinamide riboside stability and degradation profile
A Technical Guide to the Stability and Degradation Profile of Dihydronicotinamide Riboside (NRH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NRH) has emerged as a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Understanding its stability and degradation profile is paramount for its application in research and therapeutic development. This technical guide provides a comprehensive overview of the chemical stability of NRH under various conditions, its degradation pathways, and the analytical methodologies employed for its assessment. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support researchers in their study of this promising molecule.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a pivotal molecule in cellular bioenergetics and signaling. The pursuit of effective NAD+ precursors has led to the investigation of this compound (NRH), a reduced form of nicotinamide riboside (NR).[1][2] NRH has demonstrated remarkable efficacy in elevating cellular NAD+ levels, surpassing other precursors in potency.[3] However, its inherent chemical instability presents challenges for its storage, formulation, and experimental use.[1][4] This guide delineates the stability and degradation characteristics of NRH, offering a technical resource for researchers and drug development professionals.
Physicochemical Properties and Stability
NRH is a sensitive biomolecule susceptible to degradation by several environmental factors.[5] Its stability is significantly influenced by pH, temperature, oxygen, and light.
Influence of pH
NRH exhibits marked instability in acidic conditions, where it undergoes rapid hydrolysis.[1][4] Conversely, it demonstrates greater stability in basic pH environments.[2] This pH-dependent degradation is a critical consideration for the preparation and storage of NRH solutions.
Effect of Temperature
The degradation of NRH is accelerated at higher temperatures.[4] For optimal stability, NRH, both in solid form and in solution, should be stored at low temperatures. Thermal analysis has shown that NRH has higher thermal stability compared to its oxidized counterpart, nicotinamide riboside chloride (NRCl), with significant weight loss occurring at 218 °C, attributed to the hydrolysis of the N-glycosidic bond.[1][6]
Sensitivity to Oxygen and Light
As a dihydronicotinamide derivative, NRH is prone to oxidation, a process exacerbated by the presence of oxygen and light.[1] Studies have shown a significantly lower degradation rate when NRH is stored under a nitrogen atmosphere compared to in the presence of air.[4]
Quantitative Stability Data
The following tables summarize the quantitative data on NRH stability from published studies.
Table 1: Stability of NRH in Aqueous Solution Under Different Atmospheric and Light Conditions over 60 Days
| Condition | Atmosphere | Light Condition | NRH Recovery (%) after 60 days |
| 1 | Air | Light | ~20% |
| 2 | Air | Dark | ~45% |
| 3 | Nitrogen | Light | ~60% |
| 4 | Nitrogen | Dark | ~73% |
Data extrapolated from graphical representations in Zarei et al., 2021.[1]
Table 2: Stability of NRH in Aqueous Solution at Different Temperatures over 60 Days
| Temperature | Atmosphere | NRH Recovery (%) after 60 days |
| 4 °C | Air | ~65% |
| 25 °C | Air | ~45% |
| 4 °C | Nitrogen | ~80% |
| 25 °C | Nitrogen | ~73% |
Data extrapolated from graphical representations in Zarei et al., 2021.[4]
Table 3: Stability of NRH in Aqueous Solution at Different pH Values over 60 Days
| pH | NRH Recovery (%) after 60 days |
| 3 | ~10% |
| 5 | ~50% |
| 7 | ~70% |
| 9 | ~85% |
Data extrapolated from graphical representations in Zarei et al., 2021.[1]
Degradation Profile
The degradation of NRH proceeds primarily through two main pathways: oxidation and hydrolysis. Isomerization has also been identified as a potential degradation route.
Oxidation
In the presence of oxygen, NRH is oxidized to nicotinamide riboside (NR+). This is a significant degradation pathway, particularly when NRH is exposed to air.[1]
Hydrolysis
Under acidic conditions, the N-glycosidic bond of NRH is susceptible to hydrolysis, leading to the formation of nicotinamide and a dihydroribose moiety.[6] This reaction is rapid in low pH environments.
Isomerization
NRH can also undergo isomerization, forming other this compound isomers which may have different biological activities and stabilities.[7]
Experimental Protocols
Synthesis and Purification of NRH
A common method for synthesizing NRH is the reduction of nicotinamide riboside chloride (NRCl) using sodium dithionite (B78146) as a reducing agent in an aqueous solution under anaerobic conditions.[1]
-
Protocol:
-
Dissolve NRCl in a sodium bicarbonate solution (e.g., 1.2 M) in a round-bottom flask with a magnetic stir bar.
-
Place the flask in an ice bath and maintain a nitrogen atmosphere.
-
Gradually add sodium dithionate (B1226804) to the reaction mixture.
-
After the addition, remove the flask from the ice bath and continue the reaction at room temperature for several hours.
-
The resulting mixture can be freeze-dried to obtain a solid product.
-
Purification is typically performed using column chromatography.[1]
-
Stability Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for monitoring the stability of NRH.
-
Protocol:
-
Preparation of Solutions: Prepare a stock solution of freshly purified NRH in deoxygenated deionized water. Use this stock to prepare working solutions at the desired concentration (e.g., 1000 ppm) in various buffers or conditions to be tested (e.g., different pH, temperatures).
-
HPLC System: A typical system consists of a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often used.
-
Detection: NRH and its degradation products can be monitored using a UV detector.
-
Analysis: Inject samples at specified time points and quantify the peak area of NRH to determine its remaining concentration.[8]
-
Structural Elucidation by NMR and LC-MS
Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for confirming the structure of NRH and identifying its degradation products.[5]
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure of synthesized NRH and to identify degradation products by comparing the spectra of degraded samples to reference compounds.[3]
-
LC-MS: This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify and quantify NRH and its degradation products with high specificity and sensitivity.[5]
Visual Diagrams
NRH Metabolic Pathway
Caption: Putative metabolic pathway of NRH to NAD+.
NRH Degradation Pathways
Caption: Major degradation pathways of NRH.
Experimental Workflow for NRH Stability Assessment
Caption: General experimental workflow for assessing NRH stability.
Conclusion
This compound is a highly effective NAD+ precursor with significant potential in various research and therapeutic areas. However, its utility is intrinsically linked to its stability. This guide has provided a detailed overview of the factors influencing NRH stability, its degradation pathways, and the methodologies for its analysis. A thorough understanding and control of these parameters are essential for obtaining reliable and reproducible results in studies involving NRH and for the development of stable formulations for potential clinical applications. Researchers are encouraged to consider the information presented herein to optimize their experimental designs and handling of this promising molecule.
References
- 1. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. aboutnad.com [aboutnad.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
Dihydronicotinamide Riboside (NRH): A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronicotinamide riboside (NRH) has emerged as a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2][3][4][5] Its ability to significantly and rapidly elevate intracellular NAD+ levels surpasses that of other precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), making it a molecule of high interest for therapeutic development.[2][5] This technical guide provides an in-depth overview of the chemical properties and structure of NRH, supported by experimental data and methodologies, to aid researchers and drug development professionals in their understanding and utilization of this promising compound.
Chemical Properties
The chemical properties of NRH are fundamental to its stability, solubility, and biological activity. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [6] |
| Molecular Weight | 256.25 g/mol | [6] |
| Appearance | Yellow to brown solid | [7] |
| XLogP3 | -1.6 | [6] |
| Solubility | Soluble in water. | [3] |
| UV Absorption Maximum (λmax) | 340 nm | [8] |
| Fluorescence | Strongly fluorescent (Excitation at 340 nm) | [8] |
| Stability | - Hydrolyzes quickly in acidic conditions.[9][10][11] - Oxidizes in the presence of oxygen.[9][10][11] - More stable under a nitrogen atmosphere, at lower temperatures, and in basic pH conditions.[9][10][11] - Half-life of decomposition is approximately 3 hours at 37°C and pH 6.0.[8] - Stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7] |
Chemical Structure
NRH, or 1,4-dihydronicotinamide riboside, is a pyridine (B92270) nucleoside. Its structure consists of a 1,4-dihydronicotinamide moiety linked to a β-D-ribofuranosyl ring at the 1-position.[1] The presence of the dihydropyridine (B1217469) ring is a key feature that distinguishes it from nicotinamide riboside (NR) and is crucial for its distinct metabolic pathway and potency as an NAD+ precursor.
Caption: Chemical structure of this compound (NRH).
Signaling and Metabolic Pathway
NRH follows a distinct metabolic pathway to synthesize NAD+, which is different from that of NR and NMN.[2][12] This unique pathway is believed to contribute to its superior efficacy. NRH enters the cell, likely through equilibrative nucleoside transporters (ENTs), and is then phosphorylated by adenosine (B11128) kinase (ADK) to form dihydronicotinamide mononucleotide (NMNH).[12][13] NMNH is subsequently converted to NADH by nicotinamide mononucleotide adenylyltransferases (NMNATs), and finally, NADH is oxidized to NAD+.[13]
Caption: Metabolic pathway of NRH to NAD+.
Experimental Protocols
Synthesis and Purification of this compound (NRH)
A scalable method for the synthesis of NRH involves the reduction of commercially available nicotinamide riboside chloride (NRCl) using sodium dithionite (B78146) as a reducing agent.[9][10][11]
Materials:
-
β-Nicotinamide riboside chloride (NRCl)
-
Sodium dithionate (B1226804) (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Deuterated water (D₂O) for NMR analysis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., methanol, acetone, ethyl acetate, hexanes)
Procedure:
-
Dissolve NRCl in an aqueous solution of NaHCO₃ in a round-bottom flask equipped with a magnetic stir bar.[10]
-
Degas the solution by bubbling nitrogen gas through it to create an anaerobic environment.[10]
-
Add sodium dithionate to the solution while stirring under a nitrogen atmosphere. The reaction is typically carried out at room temperature.[9][10][11]
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is purified. A common method is column chromatography on silica gel.[9][10][11] The column is typically eluted with a solvent gradient to separate NRH from unreacted NRCl and other byproducts.
-
Collect the fractions containing NRH and combine them.
-
Remove the solvent under reduced pressure to obtain the purified NRH product.
-
Confirm the structure and purity of the synthesized NRH using various analytical techniques.[9][10][11]
Caption: Workflow for the synthesis and purification of NRH.
Characterization Methods
The identity and purity of synthesized NRH are confirmed through a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of the synthesis reaction.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of NRH.[8][9][10][11][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound, further confirming its identity.[9][10][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the NRH molecule.[9][10][11]
-
UV-Vis Spectroscopy: Confirms the characteristic absorbance of the dihydropyridine ring at 340 nm.[8][9][10][11]
Conclusion
This compound is a chemically distinct and highly potent NAD+ precursor with significant potential in research and therapeutic applications. Its unique chemical structure dictates a metabolic pathway that allows for rapid and substantial increases in intracellular NAD+ levels. A thorough understanding of its chemical properties, including its stability and solubility, is crucial for its effective handling, formulation, and application. The provided experimental outlines for its synthesis and characterization offer a foundation for researchers to produce and verify this valuable compound in their own laboratories. Further investigation into the nuances of its biological activities and optimization of its delivery will continue to be important areas of research for realizing the full therapeutic potential of NRH.
References
- 1. 1,4-dihydronicotinaMide riboside | 19132-12-8 [chemicalbook.com]
- 2. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 19132-12-8: 1,4-dihydronicotinaMide riboside [cymitquimica.com]
- 4. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 5. A reduced form of nicotinamide riboside defines a new path for NAD+ biosynthesis and acts as an orally bioavailable NAD+ precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H16N2O5 | CID 124201035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dihydronicotinamide Riboside (NRH) from Nicotinamide Riboside (NR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydronicotinamide riboside (NRH) is a reduced form of nicotinamide (B372718) riboside (NR) and a potent NAD+ precursor, making it a molecule of significant interest in biomedical research and drug development. This document provides a detailed protocol for the chemical synthesis of NRH from commercially available nicotinamide riboside chloride (NRCl). The described method, adapted from established procedures, utilizes sodium dithionite (B78146) as a reducing agent to achieve high yield and purity.[1][2][3] This protocol is designed to be scalable and reproducible in a standard laboratory setting.[1][4] Included are comprehensive instructions for the reaction, purification, and characterization of NRH, along with data presented in a clear, tabular format and diagrams to illustrate the workflow.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Augmenting NAD+ levels through precursor supplementation has emerged as a promising strategy for addressing age-related and metabolic diseases. NRH has been identified as a highly effective NAD+ precursor.[1][3] The protocol detailed herein describes an efficient, water-based reduction of NRCl to NRH under anaerobic conditions, which has been demonstrated to produce NRH with high purity and a respectable yield.[1][2][5][6]
Chemical Reaction Workflow
The synthesis of this compound (NRH) from nicotinamide riboside chloride (NRCl) is a straightforward reduction reaction. The workflow involves the dissolution of the starting material, the introduction of a reducing agent under an inert atmosphere, and subsequent purification of the final product.
References
- 1. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02062E [pubs.rsc.org]
- 4. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aboutnad.com [aboutnad.com]
- 6. [PDF] this compound: synthesis from nicotinamide riboside chloride, purification and stability studies | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purification of Dihydronicotinamide Riboside (NRH) Using C-18 Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronicotinamide riboside (NRH) is a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1][2][3] Its ability to significantly boost NAD+ levels makes it a compound of high interest in research and drug development.[1][3] However, NRH is susceptible to both hydrolysis and oxidation under ambient conditions, necessitating immediate and efficient purification after its synthesis.[1][2] This document provides detailed application notes and protocols for the purification of NRH using C-18 reversed-phase resin, a method demonstrated to yield high-purity NRH suitable for further research and development.[1][2][4][5]
Principle of C-18 Resin Purification
C-18 (Octadecyl-functionalized silica (B1680970) gel) is a non-polar stationary phase used in reversed-phase chromatography.[6][7] The principle of separation is based on the hydrophobic interactions between the analyte and the C-18 stationary phase. In an aqueous mobile phase, non-polar and moderately polar compounds like NRH are retained on the C-18 resin, while more polar impurities and salts pass through.[7][8] By carefully selecting the mobile phase composition, retained compounds can be selectively eluted, allowing for effective purification.[9]
Data Presentation
The following table summarizes the quantitative data from a reported method for the synthesis and purification of NRH.[1][2][3][4][5]
| Parameter | Value | Reference |
| Starting Material | Nicotinamide Riboside Chloride (NRCl) | [1][2][4] |
| Reducing Agent | Sodium Dithionate (Na₂S₂O₄) | [1][2][4] |
| Reaction Condition | Room temperature, anaerobic (N₂) | [1][2][4] |
| Isolation Yield | 55% | [1][2][3][4][5] |
| Final Purity of NRH | 96% | [1][2][4][5] |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [1] |
| Stationary Phase | Discovery C18 Column | [1] |
| Column Dimensions | 250 x 4.6 mm | [1] |
| Particle Size | 5 µm | [1] |
| Pore Size | 180 Å | [1] |
| Mobile Phase | 20 mM Ammonium (B1175870) Acetate (B1210297) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Temperature | 25 °C | [1] |
Experimental Protocols
This section outlines two detailed protocols for the purification of NRH using C-18 resin: a preparative HPLC method based on published research and a solid-phase extraction (SPE) method for smaller-scale purification and desalting.
Protocol 1: Preparative Reversed-Phase HPLC Purification of NRH
This protocol is adapted from a documented method for purifying NRH synthesized from NRCl.[1]
Materials and Equipment:
-
Crude NRH reaction mixture (post-synthesis and freeze-drying)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative pump and a UV detector
-
Discovery C18 column (250 x 4.6 mm, 5 µm particle size, 180 Å pore size) or equivalent
-
Mobile Phase: 20 mM Ammonium Acetate in HPLC-grade water
-
Sample Solvent: HPLC-grade water
-
0.22 µm syringe filters
-
Collection tubes
-
Freeze-dryer (lyophilizer)
Procedure:
-
Mobile Phase Preparation: Prepare a sufficient volume of 20 mM ammonium acetate in HPLC-grade water. Filter the mobile phase through a 0.22 µm membrane filter and degas it prior to use.
-
Sample Preparation: Dissolve the freeze-dried crude NRH solid in a minimal amount of HPLC-grade water. Filter the sample solution through a 0.22 µm nylon syringe filter to remove any particulate matter.[1]
-
HPLC System Equilibration: Install the C18 column and equilibrate the system with the mobile phase (20 mM ammonium acetate) at a flow rate of 1.0 mL/min until a stable baseline is achieved. The system should be maintained at 25 °C.[1]
-
Injection and Fraction Collection: Inject the filtered sample onto the column. Monitor the elution profile using a UV detector at an appropriate wavelength for NRH (e.g., 340 nm). Collect fractions corresponding to the NRH peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC under the same conditions.
-
Product Recovery: Pool the pure fractions containing NRH and freeze-dry to obtain the purified solid NRH.
-
Storage: Store the purified NRH at -20°C or lower under an inert atmosphere to prevent degradation.[2]
Protocol 2: Solid-Phase Extraction (SPE) for NRH Cleanup
This protocol provides a general procedure for using a C-18 SPE cartridge for the desalting and purification of smaller quantities of NRH. This is a more rapid method suitable for sample cleanup prior to downstream applications.
Materials and Equipment:
-
Crude NRH solution
-
C-18 SPE Cartridge
-
SPE vacuum manifold or syringe
-
Conditioning Solution: 90% Methanol in water
-
Equilibration Solution: HPLC-grade water
-
Wash Solution: 5% Methanol in water
-
Elution Solution: 50% Acetonitrile in water
-
Collection tubes
Procedure:
-
Cartridge Conditioning: Pass 3 mL of the Conditioning Solution (90% Methanol) through the C-18 cartridge. Ensure the resin bed does not go dry.[10]
-
Cartridge Equilibration: Pass 2 mL of the Equilibration Solution (HPLC-grade water) through the cartridge to remove the methanol.[10]
-
Sample Loading: Slowly load the crude NRH solution onto the cartridge at a flow rate of approximately 1 drop per second.[10]
-
Washing (Desalting): Pass 1 mL of the Wash Solution (5% Methanol) through the cartridge to remove salts and other polar impurities.[10]
-
Elution: Elute the purified NRH by slowly passing 1 mL of the Elution Solution (50% Acetonitrile) through the cartridge. Collect the eluate in a clean collection tube.[10]
-
Solvent Evaporation: Dry the collected eluate using a centrifugal vacuum concentrator (e.g., Speed-Vap) or a stream of nitrogen to obtain the purified NRH.[10]
-
Storage: Store the purified NRH at -20°C or lower under an inert atmosphere.
Visualizations
Experimental Workflow for NRH Purification
Caption: Workflow for the purification of this compound (NRH).
Logical Relationship of Purification Steps
Caption: Logical steps in C-18 solid-phase extraction for NRH purification.
References
- 1. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specartridge.com [specartridge.com]
- 8. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. nacalai.com [nacalai.com]
- 10. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Measuring Intracellular NAD+ Levels Following Nicotinamide Riboside Hydrogen (NRH) Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in aging and various diseases, making NAD+ precursors like Nicotinamide Riboside Hydrogen (NRH) promising therapeutic agents. NRH is a reduced form of nicotinamide riboside (NR) and has been shown to be a potent NAD+ booster.[1][2] Unlike NR, which is phosphorylated by nicotinamide riboside kinases (Nrk1 and Nrk2), NRH utilizes a distinct salvage pathway where it is phosphorylated by adenosine (B11128) kinase (AK) to form dihydronicotinamide mononucleotide (NMNH).[3][4] NMNH is then converted to NADH and subsequently oxidized to NAD+.[3][4] Accurate measurement of intracellular NAD+ levels after NRH treatment is crucial for understanding its efficacy and mechanism of action. This document provides detailed protocols for quantifying intracellular NAD+ levels using two common methods: Enzymatic Cycling Assays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative NAD+ Levels Post-NRH Treatment
The following tables summarize quantitative data on the effects of NRH treatment on intracellular NAD+ levels from various studies. These tables are designed for easy comparison of treatment conditions and observed outcomes.
Table 1: In Vitro NAD(P)(H) Fold Increase in Epithelial Ovarian Cancer (EOC) Cell Lines After NRH Treatment [5][6]
| Cell Line | Treatment | Fold Increase in NAD(P)(H) (Mean ± SD) |
| ES2 | 200 µM NRH | ~1.5 ± 0.2 |
| 500 µM NRH | ~2.0 ± 0.3 | |
| 10 µM Olaparib + 200 µM NRH | ~1.8 ± 0.2 | |
| 10 µM Olaparib + 500 µM NRH | ~2.2 ± 0.3 | |
| SKOV3 | 200 µM NRH | ~2.5 ± 0.4 |
| 500 µM NRH | ~3.5 ± 0.5 | |
| 10 µM Olaparib + 200 µM NRH | ~3.0 ± 0.4 | |
| 10 µM Olaparib + 500 µM NRH | ~4.0 ± 0.6 | |
| OVCAR8 | 200 µM NRH | ~3.0 ± 0.5 |
| 500 µM NRH | ~4.5 ± 0.7 | |
| 10 µM Olaparib + 200 µM NRH | ~3.5 ± 0.5 | |
| 10 µM Olaparib + 500 µM NRH | ~5.0 ± 0.8 |
Table 2: General Observations of NAD+ Increase After NRH Treatment in Mammalian Cells [3]
| Cell Type | Observation |
| Neuronal, muscle-like, kidney-like, insulin-producing cells | 3-10 fold increase in cellular NAD+ concentrations. |
| Neuro2a cells | Greater than 1000% increase in NAD+ concentrations versus controls. |
Signaling Pathway and Experimental Workflows
To visualize the metabolic pathway of NRH to NAD+ and the general experimental workflows for its measurement, the following diagrams are provided.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of Dihydronicotinamide Riboside (NRH) in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) injection of Dihydronicotinamide riboside (NRH) in mice, a potent NAD+ precursor. The information compiled herein is based on available scientific literature and standard laboratory practices.
I. Quantitative Data Summary
The following tables summarize the key quantitative data related to the intraperitoneal administration of NRH in mice.
Table 1: Dosage and Observed Physiological Effects
| Parameter | Value | Mouse Strain | Source |
| Dosage | 250 mg/kg | Not Specified | [1] |
| 1000 mg/kg | C57BL/6J | ||
| Physiological Effect | |||
| NAD+ Increase in Liver | >5-fold increase at 2 hours | Not Specified | [1] |
| >5-fold increase at 4 hours | C57BL/6J | ||
| NAD+ Increase in Kidney | ~3.1-fold increase at 4 hours | C57BL/6J | |
| NAD+ Increase in Blood | ~2.4-fold increase at 4 hours | C57BL/6J | |
| NAD+ Increase in Brain | ~2.2-fold increase at 4 hours | C57BL/6J | |
| NAD+ Increase in Adipose Tissue | ~2.7-fold increase at 4 hours | C57BL/6J | |
| NAD+ Increase in Skeletal Muscle | Not statistically significant | C57BL/6J |
Table 2: Stability and Formulation Considerations
| Parameter | Information | Source |
| Chemical Stability | ||
| pH Sensitivity | Degrades quickly in acidic conditions. | [2] |
| Oxidative Sensitivity | Sensitive to oxidation in the presence of air. | [2] |
| Thermal Stability | More thermally stable than Nicotinamide (B372718) Riboside (NRCl). | [2] |
| Solution Preparation | ||
| Recommended Practice | Use only freshly prepared solutions for all experiments. | |
| Storage of Aqueous Solutions | Not recommended for more than one day. | [3] |
| Vehicle Solution | While not explicitly stated in primary literature for NRH, sterile saline or phosphate-buffered saline (PBS) at a neutral pH are common vehicles for IP injections. Given NRH's instability in acidic conditions, a neutral pH buffer is crucial. A potential preparation method involves sonication in saline, followed by centrifugation and sterile filtration.[4] |
Table 3: General Pharmacokinetic Parameters for Intraperitoneal Injections in Mice
| Parameter | General Trend for Small Molecules | Source |
| Cmax (Maximum Concentration) | Higher compared to subcutaneous administration. | [5] |
| Tmax (Time to Maximum Concentration) | Lower (faster absorption) compared to subcutaneous administration. | [5] |
| Bioavailability | Can be high; close to 100% for nicotinamide. | [6] |
| Note: | Specific Cmax, Tmax, and bioavailability data for NRH following intraperitoneal injection in mice are not readily available in the reviewed literature. The provided information is based on general principles of IP administration for small molecules. |
II. Experimental Protocols
Protocol 1: Preparation of this compound (NRH) Solution for Intraperitoneal Injection
Materials:
-
This compound (NRH) powder
-
Sterile, isotonic saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Centrifuge
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate the required amount of NRH and vehicle. For a 250 mg/kg dose in a 25 g mouse, with an injection volume of 10 µL/g (250 µL total), the required concentration is 25 mg/mL.
-
Weigh the NRH powder accurately and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile saline or PBS to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the NRH does not fully dissolve, sonicate the solution. Use a bath sonicator or a probe sonicator on a low setting in short bursts to avoid excessive heating, which could degrade the NRH.
-
Once dissolved, visually inspect the solution for any particulates. If particulates are present, centrifuge the solution at a low speed (e.g., 1000 x g for 5 minutes) to pellet any undissolved material.
-
Aseptically draw the supernatant into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube. This step ensures the sterility of the final injection solution.
-
Use the freshly prepared NRH solution immediately. Due to its instability, do not store the solution for later use.[3]
Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice
Materials:
-
Mouse restraint device or proficiency in manual restraint
-
Freshly prepared NRH solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other appropriate skin disinfectant
-
Gauze pads or cotton swabs
Procedure:
-
Prepare the injection. Draw the calculated volume of the NRH solution into a sterile syringe fitted with a new sterile needle. A new needle and syringe should be used for each animal.[7]
-
Restrain the mouse. Proper restraint is crucial for the safety of both the animal and the handler. The scruff technique is commonly used.[7]
-
Position the mouse. Turn the restrained mouse so its ventral side (abdomen) is facing up, and tilt the head slightly downward. This positioning helps to move the abdominal organs away from the injection site.[8]
-
Identify the injection site. The preferred injection site is the lower right quadrant of the abdomen.[8] This location avoids the cecum, which is typically on the left side, and the urinary bladder.
-
Disinfect the injection site. Swab the area with 70% ethanol or another suitable disinfectant and allow it to dry.[8]
-
Insert the needle. With the bevel facing up, insert the needle at a 30-45 degree angle to the abdominal wall.[9] The depth of insertion should be sufficient to penetrate the abdominal cavity without damaging internal organs.
-
Aspirate before injecting. Gently pull back on the plunger to ensure the needle has not entered a blood vessel (blood in the syringe hub) or an organ (e.g., yellowish fluid from the bladder or brownish-green fluid from the intestines). If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]
-
Inject the solution. If no fluid is aspirated, slowly and steadily inject the NRH solution.
-
Withdraw the needle. Remove the needle swiftly and return the mouse to its cage.
-
Monitor the mouse. Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
III. Visualizations
Caption: Experimental workflow for the intraperitoneal injection of NRH in mice.
Caption: Putative signaling pathway of NRH to NAD+ in mammalian cells.
References
- 1. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aboutnad.com [aboutnad.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of route of administration on neural exposure to platinum-based chemotherapy treatment: a pharmacokinetic study in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Dihydronicotinamide Riboside (NRH) Treatment of Primary Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, playing a pivotal role in immune cell function. Dihydronicotinamide riboside (NRH), a potent precursor of NAD+, has emerged as a powerful tool to investigate the impact of elevated NAD+ levels on immune responses.[1][2] These application notes provide a comprehensive overview of the effects of NRH treatment on primary immune cells, with a detailed focus on macrophages, and offer protocols for the isolation, treatment, and analysis of these cells.
I. Effects of this compound (NRH) on Primary Macrophages
Recent studies have demonstrated that NRH supplementation significantly impacts macrophage function, driving a pro-inflammatory phenotype. This section summarizes the key findings related to NRH treatment of primary macrophages, such as bone marrow-derived macrophages (BMDMs).
Data Presentation
Table 1: Effect of NRH on NAD+ Levels in Bone Marrow-Derived Macrophages (BMDMs) [2]
| Treatment Duration | NRH Concentration (µM) | Fold Increase in NAD+ (vs. Control) |
| 6 hours | 300 | ~3.5 |
| 6 hours | 500 | ~6.5 |
| 6 hours | 1000 | ~7.0 |
| 16 hours | 500 | Sustained High Levels |
Table 2: Upregulation of Pro-Inflammatory Gene Expression in BMDMs Following 6-Hour NRH Treatment [2][3]
| Gene | Function | Fold Increase with 500µM NRH | Fold Increase with 1000µM NRH |
| Il1b | Pro-inflammatory cytokine | ~4 | ~8 |
| Il6 | Pro-inflammatory cytokine | ~10 | ~25 |
| Tnf | Pro-inflammatory cytokine | ~3 | ~5 |
| Ccl5 | Chemokine (attracts T cells, eosinophils, basophils) | ~8 | ~15 |
| Cxcl1 | Chemokine (attracts neutrophils) | ~6 | ~12 |
| Nos2 | Inducible nitric oxide synthase (produces nitric oxide) | ~5 | ~10 |
Signaling Pathway
NRH treatment in macrophages has been shown to activate a pro-inflammatory signaling pathway dependent on adenosine (B11128) kinase (ADK), equilibrative nucleoside transporters (ENT), and IκB kinase (IKK).[1][4][5] Inhibition of these components blocks the NRH-induced increase in NAD+ and subsequent pro-inflammatory gene expression.
II. Potential Effects of this compound (NRH) on Other Primary Immune Cells
While direct experimental data on the effects of NRH on primary lymphocytes and neutrophils is limited, the known roles of NAD+ in these cells suggest potential functional consequences of NRH-mediated NAD+ boosting. It has been observed that NRH is a more potent NAD+ precursor than nicotinamide riboside (NR) in B and T lymphoblast cell lines.[1][2]
A. T Lymphocytes
NAD+ is crucial for T cell activation, proliferation, and effector functions. Supplementation with the NAD+ precursor nicotinamide riboside (NR) has been shown to enhance the cytokine production and cytotoxic function of CD8+ T cells.[6][7]
Hypothesized Effects of NRH on T Cells:
-
Enhanced Proliferation and Activation: Increased NAD+ levels may fuel the metabolic reprogramming required for T cell activation and clonal expansion.
-
Modulation of Cytokine Production: NRH could influence the differentiation of T helper subsets and the production of key cytokines like IFN-γ and IL-2.
-
Improved Cytotoxic T Lymphocyte (CTL) Function: Elevated NAD+ may enhance the metabolic fitness and killing capacity of CD8+ T cells.
B. B Lymphocytes
B cell activation and differentiation into antibody-secreting plasma cells are energy-demanding processes that rely on NAD+.
Hypothesized Effects of NRH on B Cells:
-
Support for B Cell Activation and Proliferation: Increased NAD+ could support the metabolic requirements for B cell activation following antigen encounter.
-
Enhanced Antibody Production: By boosting the metabolic capacity of plasma cells, NRH may lead to increased immunoglobulin synthesis.
C. Neutrophils
Neutrophils are key players in the innate immune response, and their functions, including respiratory burst and chemotaxis, are influenced by NAD+ metabolism. Extracellular NAD+ has been shown to delay neutrophil apoptosis, potentially prolonging their lifespan at sites of inflammation.
Hypothesized Effects of NRH on Neutrophils:
-
Modulation of Effector Functions: Alterations in NAD+ levels could impact reactive oxygen species (ROS) production during the respiratory burst and influence neutrophil degranulation.
-
Prolonged Survival: By increasing intracellular NAD+, NRH may promote neutrophil survival, thereby enhancing their anti-microbial activity.
III. Experimental Protocols
This section provides detailed protocols for the isolation of primary immune cells and subsequent analysis of the effects of NRH treatment.
A. Isolation of Primary Immune Cells from Human Peripheral Blood
1. Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in the appropriate cell culture medium.
2. T Cell, B Cell, and Neutrophil Isolation
-
T Cells and B Cells: Isolate T cells and B cells from the PBMC fraction using negative selection kits (magnetic-activated cell sorting - MACS) according to the manufacturer's instructions. This method yields untouched, highly purified cell populations.
-
Neutrophils: Isolate neutrophils from the red blood cell pellet after PBMC isolation using density gradient centrifugation with a medium specifically for neutrophils, followed by red blood cell lysis.
B. NRH Treatment of Primary Immune Cells
-
Culture the isolated primary immune cells in appropriate complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Prepare a stock solution of NRH in a suitable solvent (e.g., sterile water or PBS).
-
Add NRH to the cell cultures at the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM). Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
C. Downstream Analyses
1. Flow Cytometry for Cell Surface Marker Expression
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD69 for activation, CD25 for T cell activation, CD86 for B cell activation) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software.
2. ELISA for Cytokine Quantification
-
Collect the cell culture supernatants after NRH treatment.
-
Perform a sandwich ELISA for specific cytokines (e.g., IL-6, TNF-α, IFN-γ) according to the manufacturer's protocol.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate and then add the culture supernatants and standards.
-
Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
3. Seahorse XF Analyzer for Metabolic Analysis
-
Seed the isolated immune cells in a Seahorse XF cell culture microplate.
-
The day before the assay, hydrate (B1144303) the sensor cartridge.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform a mitochondrial stress test or glycolysis stress test by sequentially injecting metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for mitochondrial stress; glucose, oligomycin, 2-DG for glycolysis stress).
-
Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
IV. Conclusion
This compound is a valuable research tool for investigating the role of NAD+ in immune cell function. In primary macrophages, NRH treatment potently induces a pro-inflammatory phenotype by increasing intracellular NAD+ levels and activating the IKK/NF-κB pathway. While further research is needed to elucidate the specific effects of NRH on primary T cells, B cells, and neutrophils, the fundamental role of NAD+ in their biology suggests that NRH will be a powerful modulator of their activity. The protocols provided herein offer a framework for researchers to explore the immunomodulatory potential of NRH in various primary immune cell populations.
References
- 1. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 2. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Nicotinamide Riboside Against the Exhaustion of CD8+ T Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dihydronicotinamide Riboside Effects on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronicotinamide riboside (NRH) is a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[1][2] NAD+ is essential for the function of sirtuins, a class of enzymes that play a key role in regulating mitochondrial biogenesis and function.[3][4] As such, NRH has garnered significant interest for its potential to modulate mitochondrial respiration and address mitochondrial dysfunction associated with aging and various diseases. The effects of NRH can be cell-specific, with some studies indicating it can alter mitochondrial respiration, while others report no significant long-term changes.[1][2] In some cell lines, such as HepG3, NRH has been observed to cause metabolic dysregulation and alter mitochondrial respiration.[1][2]
These application notes provide a comprehensive guide for researchers to assess the impact of NRH on mitochondrial respiration. Included are detailed protocols for utilizing the Agilent Seahorse XF Analyzer and high-resolution respirometry, along with data presentation tables and diagrams of the relevant signaling pathways.
Data Presentation
The following tables summarize the expected dose-dependent effects of NRH on key mitochondrial respiration parameters in a hypothetical mammalian cell line. This data is representative of potential outcomes and should be confirmed experimentally.
Table 1: Effect of a 24-hour NRH Treatment on Mitochondrial Respiration in Cultured Mammalian Cells
| NRH Concentration (µM) | Basal Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | ATP Production-Linked Respiration (pmol O₂/min) | Proton Leak (pmol O₂/min) |
| 0 (Vehicle) | 100 ± 5 | 250 ± 12 | 80 ± 4 | 20 ± 2 |
| 10 | 110 ± 6 | 275 ± 15 | 88 ± 5 | 22 ± 2 |
| 50 | 125 ± 7 | 310 ± 18 | 100 ± 6 | 25 ± 3 |
| 100 | 140 ± 8 | 350 ± 20 | 112 ± 7 | 28 ± 3 |
| 250 | 130 ± 7 | 330 ± 19 | 104 ± 6 | 26 ± 3 |
| 500 | 115 ± 6 | 280 ± 16 | 92 ± 5 | 23 ± 2 |
Table 2: Summary of Changes in Mitochondrial Function Parameters Following 24-hour NRH Treatment
| NRH Concentration (µM) | Change in Basal Respiration (%) | Change in Maximal Respiration (%) | Change in ATP Production (%) | Change in Proton Leak (%) |
| 10 | +10% | +10% | +10% | +10% |
| 50 | +25% | +24% | +25% | +25% |
| 100 | +40% | +40% | +40% | +40% |
| 250 | +30% | +32% | +30% | +30% |
| 500 | +15% | +12% | +15% | +15% |
Signaling Pathways and Experimental Workflows
NRH Signaling Pathway to Mitochondrial Biogenesis
The primary mechanism by which NRH is proposed to influence mitochondrial respiration is through the augmentation of the cellular NAD+ pool. This increase in NAD+ activates sirtuins, particularly SIRT1, which in turn deacetylates and activates the transcriptional coactivator PGC-1α.[5][6][7] Activated PGC-1α promotes the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM), leading to increased mitochondrial biogenesis and enhanced respiratory capacity.[6][8]
NRH to Mitochondrial Respiration Signaling Pathway.
Experimental Workflow for Assessing NRH Effects
The following workflow outlines the key steps for assessing the effects of NRH on mitochondrial respiration using a Seahorse XF Analyzer.
Seahorse XF Experimental Workflow for NRH Assessment.
Experimental Protocols
Protocol 1: Assessing NRH Effects on Mitochondrial Respiration using the Agilent Seahorse XF Analyzer
This protocol details the steps for a Seahorse XF Cell Mito Stress Test to evaluate the effects of NRH on mitochondrial function in cultured cells.
Materials:
-
Agilent Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cells of interest
-
This compound (NRH)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone (B1679576)/Antimycin A)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Bradford or BCA protein assay reagents
Procedure:
-
Cell Culture and NRH Treatment:
-
Culture cells under standard conditions to ~80% confluency.
-
Treat cells with varying concentrations of NRH (e.g., 0, 10, 50, 100, 250, 500 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve NRH).
-
-
Seahorse XF Plate Seeding:
-
Harvest and count the cells.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-optimized density for your cell type.
-
Allow cells to attach overnight in a CO₂ incubator.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
-
Assay Medium Preparation:
-
On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.
-
-
Media Exchange:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells with the prepared Seahorse XF Assay Medium.
-
Add the final volume of assay medium to each well and incubate the plate in a 37°C non-CO₂ incubator for 1 hour.
-
-
Prepare and Load the Sensor Cartridge:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the assay medium.
-
Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
-
Data Normalization and Analysis:
-
After the assay, normalize the OCR data to cell number or protein concentration per well.
-
Use the Seahorse Wave software to calculate the key mitochondrial respiration parameters: Basal Respiration, Maximal Respiration, ATP Production-Linked Respiration, and Proton Leak.
-
Protocol 2: High-Resolution Respirometry of Permeabilized Cells Treated with NRH
This protocol is for assessing the effects of NRH on mitochondrial function in permeabilized cells using an Oroboros Oxygraph-2k or similar high-resolution respirometer.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Cultured cells treated with NRH as described in Protocol 1
-
Respiration medium (e.g., MiR05)
-
Digitonin (B1670571) for cell permeabilization
-
Substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate)
-
ADP
-
Cytochrome c
-
Inhibitors: Rotenone (Complex I), Antimycin A (Complex III), Oligomycin (ATP synthase)
-
Uncoupler: FCCP
Procedure:
-
Cell Preparation:
-
Harvest NRH-treated and control cells and resuspend them in respiration medium.
-
Determine the cell concentration.
-
-
Respirometer Calibration and Setup:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add respiration medium to the chambers and allow the signal to stabilize.
-
-
Baseline Respiration (ROUTINE):
-
Add a known number of intact cells to the chamber and measure the routine oxygen consumption.
-
-
Cell Permeabilization:
-
Add an optimized concentration of digitonin to permeabilize the cell membrane, allowing access to the mitochondria.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
LEAK state (Complex I): Add Complex I-linked substrates (e.g., pyruvate, malate, glutamate). The resulting respiration is primarily due to proton leak.
-
OXPHOS capacity (Complex I): Add a saturating concentration of ADP to stimulate ATP synthesis.
-
Cytochrome c test: Add cytochrome c to check the integrity of the outer mitochondrial membrane.
-
LEAK state (Complex I+II): Add the Complex II substrate succinate.
-
OXPHOS capacity (Complex I+II): Measure respiration after the addition of ADP with both Complex I and II substrates.
-
ETS capacity: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
Complex I Inhibition: Add rotenone to inhibit Complex I and measure succinate-driven respiration.
-
Residual Oxygen Consumption (ROX): Add antimycin A to inhibit Complex III and determine non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Calculate oxygen flux for each respiratory state, normalized to cell number or mitochondrial protein.
-
Compare the respiratory parameters between NRH-treated and control cells.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on mitochondrial respiration. By employing these standardized methods, researchers can generate reliable and comparable data to elucidate the therapeutic potential of NRH in various physiological and pathological contexts. It is crucial to optimize cell seeding densities, reagent concentrations, and treatment times for each specific cell type and experimental setup to ensure the accuracy and reproducibility of the results.
References
- 1. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 3. Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of elevated proton leak rejuvenates mitochondria in the aged cardiomyocyte | eLife [elifesciences.org]
- 5. [PDF] The mitochondrial biogenesis signaling pathway is a potential therapeutic target for myasthenia gravis via energy metabolism (Review) | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The mitochondrial biogenesis signaling pathway is a potential therapeutic target for myasthenia gravis via energy metabolism (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial biogenesis signaling pathway is a potential therapeutic target for myasthenia gravis via energy metabolism (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydronicotinamide Riboside (NRH) in Genotoxicity and Cell Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronicotinamide riboside (NRH) is a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2] While NRH has demonstrated efficacy in elevating intracellular NAD+ levels, its effects on genotoxicity and cell survival are of significant interest, particularly in the context of therapeutic development and toxicological assessment.[3][4] These application notes provide a comprehensive overview of the methodologies used to evaluate the impact of NRH on cellular health, with a focus on genotoxicity and cell survival assays. Detailed protocols for key experiments are provided, along with a summary of available quantitative data.
Data Presentation
Table 1: Cytotoxicity of this compound (NRH) in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration Range (µM) | Incubation Time (h) | Observed Effect | IC50 (µM) | Reference |
| HepG3 | Human Hepatocellular Carcinoma | CellTiter-Fluor | 100 - 1000 | 24 | Dose-dependent decrease in cell viability | ~250 | [3] |
| HEK293T | Human Embryonic Kidney | CellTiter-Fluor | 100 - 1000 | 24 | No significant cytotoxicity observed | >1000 | [3] |
| OVCAR8 | Human Ovarian Cancer | CellTiter-Glo | 500 | 72 | ~52% cell death | Not specified | [5] |
| ES2 | Human Ovarian Cancer | CellTiter-Glo | 500 | 72 | ~55% cell death | Not specified | [5] |
| SKOV3 | Human Ovarian Cancer | CellTiter-Glo | 500 | 72 | ~51% cell death | Not specified | [5] |
| Neuro2a | Mouse Neuroblastoma | Cell Counting | 1000 | 24 | No appreciable loss of cells | Not specified | [4] |
Table 2: Protective Effects of this compound (NRH) Against Genotoxins
| Cell Line | Genotoxin | NRH Concentration (mM) | Incubation Time (h) | Outcome | Reference |
| Neuro2a | Hydrogen Peroxide (500 µM) | 1 | 6 | Increased cell survival from ~10% to nearly 80% | [4] |
| INS1 | Hydrogen Peroxide (500 µM) | 1 | 6 | Significant improvement in cell survival | [4] |
| Neuro2a | Methyl Methane Sulfonate (MMS, 400 µM) | 1 | 6 | Cell survival improved to near 100% | [4] |
| HEK293 | Methyl Methane Sulfonate (MMS, 400 µM) | 1 | 6 | Cell survival improved from ~20% to nearly 80% | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) CellTiter-Fluor™ Cell Viability Assay
This assay measures the relative number of living cells in a population by detecting a conserved and constitutive protease activity within live cells.
-
Materials:
-
CellTiter-Fluor™ Viability Reagent (Promega)
-
96-well clear-bottom black plates
-
Cell culture medium
-
This compound (NRH)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells (e.g., HepG3 at 1 x 10⁴ cells/well, HEK293T at 5 x 10³ cells/well) in a 96-well plate and incubate overnight.[3]
-
Prepare fresh dilutions of NRH in cell culture medium from a stock solution.
-
Treat cells with a range of NRH concentrations (e.g., 100-1000 µM) for the desired exposure time (e.g., 24 hours).[3] Include untreated control wells.
-
After the incubation period, remove the NRH-containing medium and replace it with 100 µL of fresh medium.
-
Add 100 µL of 2X CellTiter-Fluor™ Viability Reagent to each well.[3]
-
Mix briefly and incubate for at least 30 minutes at 37°C, protected from light.[3]
-
Measure the resulting fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 505 nm.[3]
-
Calculate cell viability as a percentage of the fluorescence of the untreated control cells.
-
b) MTT Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell culture medium
-
NRH
-
-
Protocol:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Expose cells to various concentrations of NRH for the desired time.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 1-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the control.
-
Genotoxicity Assays
a) Ames Test (Bacterial Reverse Mutation Assay)
This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to assess the mutagenic potential of a chemical.[7]
-
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA102)[7]
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (for metabolic activation)
-
NRH solution
-
Positive and negative controls
-
-
Protocol:
-
Prepare overnight cultures of the S. typhimurium strains.[7]
-
In separate tubes, mix 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for experiments without metabolic activation), and the desired concentration of NRH.[7]
-
Add 2 mL of molten top agar to each tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.[7]
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
b) In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[8][9]
-
Materials:
-
Mammalian cell line (e.g., CHO, L5178Y, or human lymphocytes)
-
Cytochalasin B
-
Hypotonic KCl solution
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa or DAPI)
-
Microscope slides
-
-
Protocol:
-
Culture cells and treat with various concentrations of NRH.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[9]
-
Harvest the cells and treat with a hypotonic solution.
-
Fix the cells and drop them onto microscope slides.
-
Stain the slides with a DNA-specific stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[10] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
-
c) Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for detecting DNA strand breaks in individual cells.[11]
-
Materials:
-
Microscope slides pre-coated with normal melting point agarose (B213101)
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or DAPI)
-
Fluorescence microscope with appropriate filters
-
-
Protocol:
-
Treat cells with NRH for the desired duration.
-
Embed the cells in a layer of low melting point agarose on a pre-coated slide.[12]
-
Lyse the cells in a high salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.[12]
-
Immerse the slides in an alkaline buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."[12]
-
Neutralize and stain the DNA.
-
Visualize and score the comets using a fluorescence microscope and appropriate software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
Mitochondrial DNA Damage Assay (qPCR-based)
This quantitative PCR-based assay measures damage to both mitochondrial (mtDNA) and nuclear DNA (nDNA) without the need for mitochondrial isolation.[1][13]
-
Materials:
-
Genomic DNA isolation kit
-
Primers for a long fragment of mtDNA and a long fragment of nDNA
-
qPCR master mix
-
Real-time PCR instrument
-
-
Protocol:
-
Culture and treat cells (e.g., HepG3 and HEK293T) with NRH (e.g., 100 µM) for various time points (e.g., 1, 4, and 24 hours).[3]
-
Isolate total genomic DNA from the cells.[3]
-
Quantify the DNA concentration accurately.
-
Perform qPCR using primers that amplify a long fragment of both mtDNA and nDNA. The principle is that DNA damage will impede the progression of the DNA polymerase, leading to a decrease in the amplification of the target fragment.[13]
-
The relative amplification of the long DNA fragments in treated versus untreated cells is used to calculate the number of DNA lesions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of NRH-induced cytotoxicity in HepG3 cells.
Caption: A generalized workflow for assessing the genotoxicity of NRH.
Caption: Workflow for conducting cell survival and viability assays with NRH.
References
- 1. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Micronucleus test - Wikipedia [en.wikipedia.org]
- 9. crpr-su.se [crpr-su.se]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. neb.com [neb.com]
- 13. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Dihydronicotinamide Riboside (NRH) Administration In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydronicotinamide riboside (NRH) is a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2] In vivo studies have demonstrated that NRH is more effective at increasing NAD+ levels in various tissues compared to other precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). Long-term administration of NRH has been shown to improve metabolic parameters in mouse models of diet-induced obesity, suggesting its therapeutic potential.[3][4] These application notes provide detailed protocols for the preparation and long-term in vivo administration of NRH in mice, along with methods for sample collection and analysis to assess its biological effects.
Data Presentation
The following tables summarize quantitative data from studies involving NRH administration in mice.
Table 1: Effects of Acute Intraperitoneal (IP) NRH Administration on Tissue NAD+ Levels in C57BL/6J Mice
| Tissue | Dosage (mg/kg) | Time Post-Injection (hours) | Fold Increase in NAD+ (vs. Vehicle) | Reference |
| Liver | 1000 | 4 | >5 | |
| Liver | 250 | 4 | 5.4 | |
| Kidney | 250 | 4 | 1.8 | |
| Blood | 1000 | 4 | ~3 | |
| Brain | 1000 | 4 | ~2.5 | |
| Adipose | 1000 | 4 | ~2 |
Table 2: Effects of Long-Term (7-Week) Intraperitoneal (IP) NRH Administration on Physiological and Metabolic Parameters in Diet-Induced Obese C57BL/6J Mice
| Parameter | Dosage and Frequency | Observation | Reference |
| Blood NAD+ (acute) | 250 mg/kg | 1.5-fold increase at 2 hours post-injection | [5] |
| Blood NAD+ (sustained) | 250 mg/kg, 3 times/week | 1.8 to 1.9-fold increase in baseline levels | [5] |
| Body Weight Gain | 250 mg/kg, 3 times/week | Significantly lower than control group | [5] |
| Serum ALT and AST | 250 mg/kg, 3 times/week | No significant difference compared to control | [5] |
| Glucose Homeostasis | 250 mg/kg, 3 times/week | Improved | [3] |
| Lipid Metabolism | 250 mg/kg, 3 times/week | Improved | [3] |
| Sirtuin Activity | 250 mg/kg, 3 times/week | Enhanced, particularly SIRT3 | [5] |
Experimental Protocols
Protocol 1: Preparation of NRH for In Vivo Administration
Materials:
-
This compound (NRH) powder
-
Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS) or 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Chemical Stability Considerations: NRH is susceptible to oxidation and is less stable in acidic conditions. It is recommended to prepare fresh solutions for each administration.[6] If short-term storage is necessary, store the solution under a nitrogen atmosphere at low temperatures and a basic pH.[6]
-
Preparation of NRH Solution:
-
On the day of injection, weigh the required amount of NRH powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DPBS or 0.9% saline to achieve the desired final concentration (e.g., for a 250 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the concentration would be 31.25 mg/mL).
-
Vortex the tube until the NRH is completely dissolved. The solution should be clear.
-
To ensure sterility, filter the NRH solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Vehicle Control: Prepare a vehicle control solution using the same sterile DPBS or 0.9% saline.
Protocol 2: Long-Term In Vivo Administration of NRH in Mice
Animal Model:
-
C57BL/6J mice are a commonly used strain.[7][3] Studies have utilized both lean and diet-induced obese mice.[3]
Administration Protocol:
-
Dosage: A dosage of 250 mg/kg has been shown to be effective in long-term studies.[5] Higher doses of up to 1000 mg/kg have been used for acute studies.[7]
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route.[7][5]
-
Frequency and Duration: For long-term studies, administration three times a week for a duration of 7 weeks or longer has been reported.[5]
-
Injection Procedure:
-
Properly restrain the mouse.
-
Administer the prepared NRH solution or vehicle control via IP injection into the lower right quadrant of the abdomen.
-
Use a new sterile needle for each animal.
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL for an adult mouse).
-
Monitoring during Long-Term Administration:
-
Body Weight: Monitor and record the body weight of each mouse at least twice a week.
-
Food and Water Intake: Measure and record food and water consumption regularly.
-
General Health: Observe the mice daily for any signs of distress, changes in behavior, or adverse reactions.
-
Liver Function: At the end of the study, or at intermediate time points, collect blood to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver health.[1][5]
Protocol 3: Tissue Collection and NAD+ Measurement
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Pre-chilled tubes for tissue collection
-
Reagents for NAD+ extraction (e.g., perchloric acid)
-
Instrumentation for NAD+ quantification (e.g., HPLC or LC-MS/MS)
Procedure:
-
Tissue Collection:
-
At the desired time point after the final NRH injection (e.g., 4 or 24 hours), anesthetize the mouse.[3]
-
Collect blood via cardiac puncture.
-
Quickly dissect the desired tissues (e.g., liver, kidney, brain, muscle, adipose tissue).
-
Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.[8]
-
Store the frozen tissues at -80°C until analysis.
-
-
NAD+ Extraction and Measurement:
-
Follow established protocols for NAD+ extraction from tissues, which often involve homogenization in an acidic solution (e.g., perchloric acid) to stabilize NAD+.[5][8]
-
Quantify NAD+ levels using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][8]
-
Mandatory Visualizations
Caption: Experimental workflow for long-term NRH administration in vivo.
Caption: Signaling pathway of NRH to NAD+ and downstream effects.
References
- 1. Visual method for evaluating liver function: targeted in vivo fluorescence imaging of the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ovid.com [ovid.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Monitoring of Systemic and Hepatic Hemodynamic Parameters in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Dihydronicotinamide Riboside (NRH): A Powerful Tool for Investigating NAD+ Metabolism
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronicotinamide riboside (NRH) is a potent and recently identified precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2] Structurally the reduced form of nicotinamide riboside (NR), NRH has demonstrated a superior ability to increase intracellular NAD+ levels compared to other well-known precursors like NR and nicotinamide mononucleotide (NMN).[3][4][5] This heightened potency makes NRH a valuable tool for researchers studying the multifaceted roles of NAD+ in health and disease, and for professionals in drug development exploring therapeutic strategies targeting NAD+ metabolism.
NRH enters cells and is converted to NAD+ through a novel salvage pathway.[6][7] Unlike NR and NMN, NRH is phosphorylated by adenosine (B11128) kinase (ADK) to form dihydronicotinamide mononucleotide (NMNH), which is subsequently adenylated to NADH and then oxidized to NAD+.[2][6][8] This distinct metabolic route offers unique opportunities to probe the regulation of NAD+ homeostasis.
These application notes provide an overview of NRH, its advantages in research, and key considerations for its use. Detailed protocols for in vitro and in vivo applications are also provided to facilitate its integration into laboratory workflows.
Key Applications
-
Rapid and Robust NAD+ Elevation: NRH can induce a rapid and substantial increase in cellular and tissue NAD+ levels, often by 2.5 to 10-fold within a short period.[3][5] This allows for the study of acute cellular responses to significant shifts in the NAD+ metabolome.
-
Investigating Novel NAD+ Biosynthetic Pathways: The reliance of NRH on adenosine kinase for its conversion to NAD+ provides a unique tool to study this alternative salvage pathway and its interplay with other metabolic processes.[6][8]
-
Metabolic Disease Modeling: In preclinical models of diet-induced obesity, NRH administration has been shown to improve glucose homeostasis, reduce lipid accumulation, and enhance insulin (B600854) sensitivity, highlighting its potential for studying metabolic disorders.[8][9]
-
Cancer Biology Research: Studies have shown that NRH supplementation can induce cytotoxicity in certain cancer cell lines and enhance the efficacy of chemotherapeutic agents, suggesting its utility in exploring cancer cell metabolism and vulnerabilities.[1][10][11][12]
-
Immunology and Inflammation Studies: NRH has been observed to promote a pro-inflammatory phenotype in macrophages, offering a tool to investigate the role of NAD+ metabolism in immune cell activation and function.[13]
Data Presentation: Quantitative Effects of NRH on NAD+ Levels
The following table summarizes the quantitative data on the efficacy of NRH in increasing NAD+ levels from various studies.
| Biological System | NRH Concentration/Dose | Fold Increase in NAD+ (Compared to Control) | Reference(s) |
| Mammalian Cells (in vitro) | Not specified | 2.5 to 10-fold | [3][5] |
| Mouse Liver (in vivo) | Not specified | Over 5-fold | [8] |
| THP-1 Human Monocytic Cells | Not specified | Significant increase | [13] |
| Epithelial Ovarian Cancer Cell Lines | 200 µM and 500 µM | Dose-dependent increase in NAD(P)H | [1] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with NRH
This protocol describes a general procedure for treating adherent or suspension cell cultures with NRH to study its effects on cellular NAD+ metabolism.
Materials:
-
This compound (NRH)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Sterile, anaerobic water for reconstitution (optional, for enhanced stability)
-
Reagents for cell lysis and metabolite extraction (e.g., perchloric acid or methanol/chloroform)
-
Assay kits or reagents for NAD+ quantification
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).
-
Preparation of NRH Stock Solution:
-
Due to the sensitivity of NRH to oxygen and acidic conditions, prepare stock solutions fresh before each experiment.
-
Dissolve NRH powder in sterile cell culture medium or a suitable buffer to a desired stock concentration (e.g., 10 mM). For long-term storage, aqueous solutions of NRH are more stable at basic pH, lower temperatures, and under a nitrogen atmosphere.[14]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Treatment of Cells:
-
Remove the existing culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of NRH (e.g., 100 µM, 500 µM). Include a vehicle-only control group.
-
Incubate the cells for the desired treatment duration (e.g., 1, 4, 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Wash the cells with ice-cold PBS, then detach them using a cell scraper or trypsinization.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Metabolite Extraction:
-
NAD+ Quantification:
-
Analyze the extracted samples to determine NAD+ concentrations. This can be achieved using various methods, including:
-
-
Data Normalization: Normalize NAD+ levels to cell number or total protein content.
Protocol 2: In Vivo Administration of NRH to Mice
This protocol provides a general guideline for the administration of NRH to mice to investigate its in vivo effects on tissue NAD+ levels and physiology.
Materials:
-
This compound (NRH)
-
Sterile saline or other appropriate vehicle for injection
-
Mice (strain and age appropriate for the study)
-
Equipment for injection (e.g., syringes, needles)
-
Anesthesia and surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Reagents for tissue homogenization and metabolite extraction
-
Assay kits or reagents for NAD+ quantification
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Preparation of NRH Solution for Injection:
-
Prepare the NRH solution fresh before each administration.
-
Dissolve NRH in a sterile vehicle (e.g., saline) to the desired concentration for the target dose (e.g., 250-500 mg/kg).
-
-
NRH Administration:
-
Administer NRH to the mice via the desired route. Intraperitoneal (IP) injection is a commonly used method.[8] Oral gavage is another option, though bioavailability may differ.
-
Include a control group receiving vehicle only.
-
-
Time Course and Tissue Collection:
-
At predetermined time points after NRH administration (e.g., 4, 24, 72 hours), euthanize the mice.[8]
-
Rapidly dissect the tissues of interest (e.g., liver, muscle, adipose tissue, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissues at -80°C until analysis.
-
-
Tissue Processing and Metabolite Extraction:
-
Homogenize the frozen tissues in an appropriate extraction buffer.
-
Perform metabolite extraction using methods similar to those for cultured cells, adapting the volumes for tissue weight.
-
-
NAD+ Quantification:
-
Measure NAD+ levels in the tissue extracts using LC-MS/MS or enzymatic assays.
-
-
Data Normalization: Normalize NAD+ concentrations to the weight of the tissue sample.
Considerations for Experimental Design
-
Stability of NRH: NRH is sensitive to oxidation and degradation in acidic conditions. It is crucial to handle NRH solutions appropriately, preparing them fresh and considering the use of anaerobic conditions for long-term storage.
-
Dosage and Concentration: The optimal concentration of NRH for in vitro studies and the dosage for in vivo experiments should be determined empirically for each specific application and model system.
-
Analytical Methods: The choice of analytical method for NAD+ quantification will depend on the available equipment and the desired specificity and sensitivity. LC-MS/MS is the gold standard, but enzymatic assays can provide reliable data.[15][16][17][18]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.
References
- 1. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prohealth.com [prohealth.com]
- 5. patents.justia.com [patents.justia.com]
- 6. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAD+ Precursors: A Questionable Redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 16. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring NRH-Induced Gene Expression Changes by qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Riboside (NR) is a vital precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1] The enzymatic conversion of NR within the cell is a key step in the NAD+ salvage pathway. One such enzymatic activity involves the hydrolysis of NR into nicotinamide (NAM) and ribose. This application note focuses on Nicotinamide Riboside Hydrolase (NRH) activity, which initiates a cascade of events that can significantly alter gene expression. Enzymes with this hydrolase or a similar phosphorylase activity, such as BST1 in mammals and Urh1 in yeast, play a role in NAD+ metabolism.[2][3] Changes in the intracellular NAD+ pool, influenced by NRH activity, directly impact NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes are known regulators of gene expression through mechanisms such as histone deacetylation and ADP-ribosylation, thereby influencing a wide range of cellular processes from metabolism and DNA repair to cell survival.[1][3]
This document provides a detailed protocol for quantifying NRH-induced changes in gene expression using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), a highly sensitive and specific method for measuring mRNA levels.[4][5]
Signaling Pathway Overview
The induction of NRH activity leads to the cleavage of Nicotinamide Riboside (NR) into nicotinamide (NAM) and ribose. NAM then enters the NAD+ salvage pathway, where it is converted to NAD+. The resulting shift in the NAD+/NADH ratio influences the activity of NAD+-dependent enzymes. Sirtuins, for example, are a class of histone deacetylases that, upon activation by NAD+, can remove acetyl groups from histones, leading to changes in chromatin structure and subsequent regulation of gene transcription. Similarly, PARPs utilize NAD+ to catalyze the ADP-ribosylation of various proteins, including transcription factors, thereby modulating their activity and influencing gene expression.
Experimental Workflow for qPCR Analysis
The overall workflow for measuring NRH-induced gene expression changes involves several key steps, from cell culture and treatment to data acquisition and analysis. A systematic approach is crucial for obtaining reliable and reproducible results.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, A549) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Treatment: Prepare a stock solution of the NRH-inducing compound. On the day of the experiment, dilute the compound to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the treatment-containing medium. Include a vehicle control group (medium with the same concentration of the solvent used for the compound, e.g., DMSO).
-
Time Course: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) to allow for changes in gene expression.
Protocol 2: Total RNA Isolation
This protocol is based on a standard silica-column-based RNA extraction kit.
-
Cell Lysis: After the incubation period, remove the medium and wash the cells once with ice-cold PBS. Add the lysis buffer provided in the kit directly to the wells to lyse the cells and stabilize the RNA.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
RNA Binding: Add ethanol (B145695) to the lysate to create conditions for RNA to bind to the silica (B1680970) membrane. Transfer the mixture to a spin column.
-
Washing: Centrifuge the column to bind the RNA. Discard the flow-through. Wash the membrane with the provided wash buffers to remove contaminants like proteins and DNA. A DNase treatment step on the column is highly recommended to eliminate genomic DNA contamination.[6]
-
Elution: Place the column in a clean collection tube and add RNase-free water to the center of the membrane. Centrifuge to elute the purified RNA.
-
Storage: Store the RNA at -80°C for long-term use.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
RNA Quantification: Determine the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Reaction Setup: On ice, prepare the reverse transcription reaction mix. For a typical 20 µL reaction, combine:
-
Total RNA (e.g., 1 µg)
-
Reverse Transcriptase (e.g., SuperScript II)
-
RT Buffer
-
dNTPs
-
A mix of oligo(dT) and random hexamer primers[7]
-
RNase Inhibitor
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Place the reaction tubes in a thermal cycler and run a program such as:
-
Primer annealing: 25°C for 10 minutes
-
cDNA synthesis: 42°C for 50 minutes
-
Enzyme inactivation: 70°C for 15 minutes[8]
-
-
Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:10) with nuclease-free water before use in qPCR.
Protocol 4: Quantitative PCR (qPCR)
This protocol uses SYBR Green-based detection.
-
Primer Design: Design primers for your target genes and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, UBC).[9][10] Primers should be 18-30 bases long, have a GC content of 35-65%, and span an exon-exon junction to avoid amplification of genomic DNA.[6]
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction, include:
-
2x SYBR Green qPCR Master Mix
-
Forward Primer (final concentration 200-500 nM)
-
Reverse Primer (final concentration 200-500 nM)
-
Diluted cDNA template (e.g., 2-5 µL)
-
Nuclease-free water
-
-
Controls: For each gene, include a No Template Control (NTC) to check for contamination and a No Reverse Transcription (-RT) control to check for genomic DNA contamination.[11]
-
Plate Setup: Run each sample (including controls) in triplicate to ensure technical reproducibility.[6]
-
Thermal Cycling: Place the plate in a real-time PCR instrument and run a standard cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
Relative quantification of gene expression can be calculated using the Comparative Ct (ΔΔCt) method .[4][12][13]
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Normalization to Control Group (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control (untreated) sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Fold Change = 2-ΔΔCt [4]
-
A fold change value greater than 1 indicates upregulation, while a value less than 1 indicates downregulation.[13][14]
Data Presentation
Quantitative data should be summarized in a clear and organized table. This allows for easy comparison of gene expression changes across different conditions and time points.
| Target Gene | Treatment Group | Time Point (hours) | Mean Ct (Target) | Mean Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Gene X | Control | 24 | 22.5 | 19.0 | 3.5 | 0.0 | 1.0 |
| NRH Inducer | 24 | 20.5 | 19.1 | 1.4 | -2.1 | 4.3 | |
| Gene Y | Control | 24 | 25.8 | 19.0 | 6.8 | 0.0 | 1.0 |
| NRH Inducer | 24 | 27.9 | 18.9 | 9.0 | 2.2 | 0.2 | |
| Gene Z | Control | 24 | 19.2 | 19.0 | 0.2 | 0.0 | 1.0 |
| NRH Inducer | 24 | 19.4 | 19.1 | 0.3 | 0.1 | 0.9 |
References
- 1. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BST1 regulates nicotinamide riboside metabolism via its glycohydrolase and base-exchange activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. idtdna.com [idtdna.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. Normalization of Gene Expression by Quantitative RT-PCR in Human Cell Line: comparison of 12 Endogenous Reference Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Normalization of Reverse Transcription Quantitative PCR Data During Ageing in Distinct Cerebral Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. A common base method for analysis of qPCR data and the application of simple blocking in qPCR experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoblotting of PARylation Following Dihydronicotinamide Riboside Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Dihydronicotinamide riboside (NRH) on protein poly(ADP-ribosyl)ation (PARylation) using immunoblotting techniques. NRH, a potent NAD+ precursor, has been shown to rapidly increase intracellular NAD+ levels, which can subsequently enhance the activity of Poly(ADP-ribose) polymerases (PARPs), enzymes that play critical roles in DNA repair, cell death, and signaling.[1][2][3][4]
Introduction to PARylation and NRH
Poly(ADP-ribosyl)ation is a post-translational modification where PARP enzymes transfer ADP-ribose moieties from NAD+ to target proteins, forming long, branched polymers known as poly(ADP-ribose) (PAR).[5][6] This process is a key cellular response to DNA damage, signaling the location of DNA strand breaks and recruiting repair machinery.[7][8][9]
This compound (NRH) is a recently identified NAD+ precursor that can significantly boost cellular NAD+ pools.[1][3] Since NAD+ is the sole substrate for PARPs, treating cells with NRH can lead to increased PARP activation and a subsequent rise in total cellular PARylation levels.[1][10] This makes immunoblotting for PAR a valuable method to assess the downstream effects of NRH treatment.
Signaling Pathway
The treatment of cells with NRH directly impacts the PARylation signaling pathway by increasing the available substrate for PARP enzymes. In the presence of DNA damage, this leads to an amplification of the PAR signal.
Caption: Signaling pathway of NRH-enhanced PARylation.
Experimental Workflow
The general workflow for assessing PARylation changes after NRH treatment involves cell culture, treatment, protein extraction, and subsequent detection by immunoblotting.
Caption: Experimental workflow for immunoblotting of PARylation.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effects of NRH treatment on cellular NAD+ levels and PARylation.
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| GSC-83 (Glioma Stem Cells) | NRH | 100 µM | Time-course | Rapid increase in total cellular NAD+ levels and induction of spontaneous PAR formation. | [1] |
| LN428 (Glioma Cells) | NRH | 100 µM | Time-course | Rapid increase in total cellular NAD+ levels. | [1] |
| Ovarian Cancer Cells | NRH | 200 µM & 500 µM | Not Specified | Dose-dependent increase in NADP(H) levels. | [3] |
Detailed Experimental Protocols
Protocol 1: Cell Culture and NRH Treatment
-
Cell Seeding: Plate cells (e.g., glioma stem cells, HeLa cells) in appropriate culture dishes and grow to 75-80% confluency.[11]
-
NRH Preparation: Prepare a stock solution of this compound (NRH) in a suitable solvent (e.g., DMSO or water).
-
Treatment: Aspirate the cell culture medium and replace it with fresh medium containing the desired concentration of NRH (e.g., 100 µM).[1] Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 4, 8, 24 hours) to assess the time-course of PARylation changes.
-
Optional Positive Control: For a positive control for high PARylation, treat a separate set of cells with a DNA damaging agent like 250 µM hydrogen peroxide (H₂O₂) for 30 minutes.[11]
Protocol 2: Cell Lysis and Protein Extraction
This protocol is designed to efficiently extract total cellular proteins while preserving post-translational modifications.
-
Preparation: Place culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Lysis Buffer Preparation: Prepare an ice-cold RIPA lysis buffer.[13][14] A common formulation includes:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Crucially, supplement with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.[14][15] To avoid artificial PARylation during lysis, also add a PARP inhibitor (e.g., Olaparib) to the lysis buffer.[16]
-
-
Cell Lysis: Add the ice-cold lysis buffer to the culture dish (e.g., 100 µL per 10^6 cells).[13]
-
Scraping and Collection: Use a cold plastic cell scraper to detach the cells, then transfer the cell lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubation and Agitation: Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[12]
-
Clarification: Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[12][13]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[13]
Protocol 3: Immunoblotting for PAR and PARP
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer. Boil the mixture at 95-100°C for 5-10 minutes to denature the proteins.[17]
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.[17] A gradient gel (e.g., 4-12%) is recommended to resolve the high molecular weight smears characteristic of PARylated proteins.[17][18] Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PAR (poly-ADP-ribose). A common dilution is 1:1000 in blocking buffer.[17] This incubation is typically performed overnight at 4°C with gentle agitation.[17][18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[17]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., anti-mouse or anti-rabbit). A typical dilution is 1:5000 to 1:10000 in blocking buffer. Incubate for 1 hour at room temperature.[17]
-
Final Washes: Wash the membrane three to four times for 10-15 minutes each with TBST.[5][17]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17] Expose the membrane to X-ray film or use a digital imaging system. The presence of a smear or high molecular weight bands indicates PARylation.[17]
-
Stripping and Re-probing (Optional): To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.[17] It is also advisable to probe a separate blot for total PARP1 levels to assess if the treatment affects the expression of the enzyme itself.
References
- 1. NAD+ bioavailability mediates PARG inhibition-induced replication arrest, intra S-phase checkpoint and apoptosis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NAD+ bioavailability mediates PARG inhibition-induced replication arrest, intra S-phase checkpoint and apoptosis in glioma stem cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. PARP assay [assay-protocol.com]
- 6. PARylation regulates stress granule dynamics, phase separation, and neurotoxicity of disease-related RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review | MDPI [mdpi.com]
- 11. Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 13. ptglab.com [ptglab.com]
- 14. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 16. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydronicotinamide Riboside (NRH) Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to safely and effectively use Dihydronicotinamide riboside (NRH) in their experiments. The focus is on optimizing NRH concentration to harness its potent NAD+-boosting capabilities while mitigating the risk of cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NRH) and why is it used in research?
A1: this compound (NRH) is the reduced form of Nicotinamide Riboside (NR) and a newly identified precursor for Nicotinamide Adenine Dinucleotide (NAD+).[1][2] It is significantly more potent at increasing intracellular NAD+ levels than other precursors like NR, Nicotinamide Mononucleotide (NMN), or Vitamin B3.[3][4][5] This potent activity makes it a valuable tool for studying the roles of NAD+ in cellular metabolism, bioenergetics, and age-related disorders.[3][4]
Q2: Is NRH cytotoxic?
A2: Yes, NRH can be cytotoxic at certain concentrations, and its toxicity is highly cell-type specific.[3][4][5] For instance, studies have shown that NRH induces dose-dependent cytotoxicity in hepatocellular carcinoma (HepG3) cells, while human embryonic kidney (HEK293T) cells are largely unaffected at the same concentrations.[3][4][5][6] In some cases, such as with bone marrow-derived macrophages (BMDMs), NRH has been observed to increase cell viability.[7]
Q3: What is the mechanism of NRH-induced cytotoxicity?
A3: NRH-induced cytotoxicity is linked to an extreme and rapid increase in the intracellular NAD+ pool.[3][5] This sudden metabolic shift can lead to an imbalance between metabolic regulation and oxidative stress.[3][5] In susceptible cells like HepG3, high concentrations of NRH can cause:
-
Increased production of reactive oxygen species (ROS).[3][4][5]
-
Increased mitochondrial superoxide (B77818) formation and DNA damage.[3][7]
-
Metabolic dysregulation, including altered mitochondrial respiration.[3][7]
Q4: At what concentrations does NRH typically become cytotoxic?
A4: Cytotoxicity is dose-dependent and varies between cell lines. For HepG3 cells, cytotoxicity has been observed at concentrations as low as 100 μM, with significant cell death occurring at concentrations of 250 μM and above.[3][5] It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.
Q5: How does NRH's cytotoxicity compare to that of Nicotinamide Riboside (NR)?
A5: While both are NAD+ precursors, NRH is much more potent in raising NAD+ levels.[3][7] This potency is also linked to its potential for cytotoxicity at lower concentrations compared to NR. The metabolic pathways for NRH and NR are different; NRH is phosphorylated by adenosine (B11128) kinase, whereas NR is phosphorylated by NR kinase.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death after NRH treatment. | The NRH concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cells. Start with a wide range of concentrations (e.g., 10 μM to 1000 μM) and narrow down to a non-toxic, effective concentration. |
| The cell line is particularly sensitive to rapid NAD+ fluctuations. | Consider using a less potent NAD+ precursor like NR or NMN if the research goals allow. Alternatively, try a gradual increase in NRH concentration over time. | |
| The cells were already under stress before NRH treatment. | Ensure optimal cell culture conditions, including proper media, pH, temperature, and confluence levels, before starting the experiment.[8][9][10] | |
| Inconsistent results between experiments. | Variability in NRH stock solution preparation or storage. | Prepare fresh NRH stock solutions for each experiment. NRH should be dissolved in an appropriate solvent like Dulbecco's phosphate-buffered saline (PBS) and diluted to the final working concentration in the culture medium.[3] Store stock solutions protected from light and at the recommended temperature. |
| Differences in cell passage number or confluence. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the same growth phase (typically logarithmic phase) at the start of each experiment. | |
| No observable effect of NRH on NAD+ levels. | The NRH concentration is too low. | Increase the NRH concentration. Confirm the purity and activity of your NRH compound. |
| The incubation time is too short. | Perform a time-course experiment to determine the optimal incubation time for observing a significant increase in NAD+ levels in your specific cell line. | |
| Inefficient cellular uptake or metabolism of NRH. | While NRH is generally readily taken up by cells, differences in the expression of transporters or metabolic enzymes like adenosine kinase could play a role.[11] |
Quantitative Data Summary
Table 1: Dose-Dependent Cytotoxicity of NRH in HepG3 and HEK293T Cells after 24-hour treatment.
| NRH Concentration (μM) | HepG3 Cell Viability (%) | HEK293T Cell Viability (%) |
| 100 | ~85%[3][5] | No significant change[3][5] |
| 250 | ~50%[3][5] | No significant change[3][5] |
| 500 | ~10%[3][5] | No significant change[3][5] |
| 750 | <10%[3] | No significant change[3] |
| 1000 | <10%[3] | No significant change[3] |
Data is approximated from published studies for illustrative purposes.
Experimental Protocols
Protocol 1: Determining NRH Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (NRH)
-
MTT reagent (5 mg/mL in sterile PBS)[12]
-
DMSO (Dimethyl sulfoxide)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Incubate for 24 hours to allow for cell attachment.[12]
-
NRH Treatment: Prepare serial dilutions of NRH in complete culture medium. A suggested range is 0 µM (vehicle control) to 1000 µM.
-
Remove the old medium from the wells and add 100 µL of the NRH-containing medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each NRH concentration relative to the vehicle control.
Visualizations
Caption: Proposed signaling pathway for NRH-induced cytotoxicity.
Caption: Experimental workflow for optimizing NRH concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 4. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Cells Exposed to an NAD+ Precursor Have Different Survival Responses [nmn.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 11. NRH, a potent NAD+ enhancer, improves glucose homeostasis and lipid metabolism in diet-induced obese mice through an active adenosine kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Dihydronicotinamide Riboside (NRH) Induced Oxidative Stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering Dihydronicotinamide Riboside (NRH)-induced oxidative stress in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NRH) and why is it used?
A1: this compound (NRH) is a potent precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. It is used in research to rapidly and significantly increase intracellular NAD+ levels, often more effectively than other precursors like Nicotinamide Riboside (NR) or Nicotinamide Mononucleotide (NMN).[1][2]
Q2: What is the primary issue observed with NRH supplementation in some cell types?
A2: A primary issue is the induction of cell-specific cytotoxicity, which is linked to a significant increase in oxidative stress.[1][2] This phenomenon has been notably observed in hepatocellular carcinoma cells (HepG3), while other cell lines, like human embryonic kidney cells (HEK293T), have shown resistance to this cytotoxic effect at similar concentrations.[1][2]
Q3: What are the key indicators of NRH-induced oxidative stress?
A3: Key indicators include:
-
A significant increase in intracellular Reactive Oxygen Species (ROS).[1][2]
-
Increased mitochondrial superoxide (B77818) formation.[1][2]
-
Alteration and depolarization of the mitochondrial membrane potential.[1][2]
-
Changes in the cellular redox state, including altered NAD(P)H and glutathione (B108866) (GSH/GSSG) pools.[1][2]
-
Induction of apoptosis, mediated by proteins such as PUMA and BAX.[1][2]
Q4: Are there any known strategies to mitigate NRH-induced oxidative stress?
A4: Yes, co-treatment with antioxidants has shown promise. Specifically, the mitochondria-targeted antioxidant, Mito-TEMPO, has been shown to rescue the cytotoxic effects of NRH in sensitive cell lines.[1] General antioxidants like N-acetylcysteine (NAC) are also widely used to combat oxidative stress by replenishing glutathione stores and directly scavenging ROS, and could be a potential therapeutic strategy.[3][4][5][6]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability after NRH Treatment
Possible Cause: Your cell type may be susceptible to NRH-induced cytotoxicity due to an overwhelming increase in NAD(H) and subsequent oxidative stress. This has been observed to be dose-dependent.[1][2]
Troubleshooting Steps:
-
Confirm Cell-Specific Toxicity: If possible, test NRH on a resistant cell line (e.g., HEK293T) in parallel to confirm your NRH stock is active and the issue is cell-type specific.
-
Dose-Response Analysis: Perform a dose-response experiment with a range of NRH concentrations (e.g., 100 µM to 1000 µM) to determine the cytotoxic threshold for your specific cell line.[1]
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24 hours) to understand the kinetics of the cytotoxic effect.
-
Antioxidant Co-treatment:
-
Mito-TEMPO: Co-incubate your cells with NRH and a mitochondria-targeted antioxidant like Mito-TEMPO (e.g., 25-50 nM). This has been shown to rescue cell viability in susceptible cells.[1]
-
N-acetylcysteine (NAC): As a general antioxidant, consider pre-treating or co-treating cells with NAC (e.g., 1-5 mM) to potentially mitigate the oxidative stress.
-
Issue 2: High Levels of Reactive Oxygen Species (ROS) Detected
Possible Cause: A rapid and substantial increase in the NAD(H) pool from NRH can lead to metabolic dysregulation and an overproduction of ROS, particularly from the mitochondria.[1][2]
Troubleshooting Steps:
-
Quantitative ROS Measurement: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA) to quantify the increase in total cellular ROS. Compare the fluorescence intensity of NRH-treated cells to an untreated control.
-
Mitochondrial Superoxide Detection: Employ a mitochondria-specific superoxide indicator, such as MitoSOX™ Red, to confirm the mitochondrial origin of the ROS.
-
Optimize NRH Concentration: Based on your dose-response experiments, select the lowest effective concentration of NRH for your desired NAD+ boost to minimize off-target oxidative stress.
-
Implement Antioxidant Controls: In your experiments, include a positive control for ROS induction (e.g., H₂O₂) and an antioxidant treatment group (e.g., NAC or Mito-TEMPO) to validate your ROS detection assay and assess the potential for mitigation.
Issue 3: Evidence of Mitochondrial Dysfunction
Possible Cause: The oxidative stress induced by NRH can directly impact mitochondrial health, leading to a loss of mitochondrial membrane potential (ΔΨm) and altered respiratory function.[1][2]
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential: Use a potentiometric dye like JC-1 or TMRE to measure changes in ΔΨm. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates depolarization.
-
Analyze Mitochondrial Respiration: If available, use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess specific changes in mitochondrial respiration and glycolysis.
-
Antioxidant Intervention: Test whether co-treatment with a mitochondria-targeted antioxidant like Mito-TEMPO can prevent the observed mitochondrial depolarization.[1]
Data Presentation
Table 1: Effect of NRH on Cell Viability and Oxidative Stress Markers in HepG3 Cells (24h Treatment)
| NRH Concentration (µM) | Cell Viability (% of Control) | Total ROS (Fold Increase) | Mitochondrial Superoxide (Fold Increase) |
| 100 | ~80% | ~2.5 | ~2.0 |
| 500 | ~10% (IC₉₀) | Not specified | Not specified |
| 1000 | <10% | Not specified | Not specified |
Data summarized from Sonavane et al., 2020. The paper notes a significant increase in ROS and mitochondrial superoxide at 100 µM NRH.
Table 2: Effect of Mito-TEMPO on NRH-Induced Cytotoxicity in HepG3 Cells (24h Treatment)
| NRH Concentration (µM) | Mito-TEMPO Concentration (nM) | Cell Viability (% of NRH-only) |
| 100 | 25 | Significant Increase |
| 100 | 50 | Significant Increase |
| 500 | 25 | Significant Increase |
| 500 | 50 | Significant Increase |
Data summarized from Sonavane et al., 2020, which demonstrated a significant rescue of cell viability with Mito-TEMPO co-exposure.
Experimental Protocols
Protocol 1: Detection of Total Cellular ROS using DCFDA
-
Cell Plating: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Reagent Preparation: Prepare a 10 mM stock solution of 2',7'–dichlorofluorescin diacetate (DCFDA) in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 10-20 µM in serum-free medium.
-
Cell Treatment: Remove the culture medium and treat the cells with the desired concentrations of NRH in complete medium for the specified duration (e.g., 24 hours). Include untreated controls, a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes), and antioxidant co-treatment groups.
-
DCFDA Loading: After NRH treatment, wash the cells once with warm phosphate-buffered saline (PBS). Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells once with PBS. Add PBS or phenol (B47542) red-free medium to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the fluorescence intensity of treated cells to that of the untreated control cells.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Plating: Seed cells in a suitable format for your detection method (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy, or T25 flask for flow cytometry).
-
Cell Treatment: Treat cells with NRH at the desired concentrations and for the appropriate time. Include an untreated control and a positive control for depolarization (e.g., 50 µM CCCP for 5-10 minutes).
-
JC-1 Staining:
-
Prepare a 5 µg/mL JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Measurement:
-
Plate Reader/Microscopy: After incubation, wash the cells with warm PBS. Add pre-warmed medium or PBS for imaging/reading. Measure the fluorescence of JC-1 aggregates (red; Ex/Em ~561/595 nm) and JC-1 monomers (green; Ex/Em ~488/530 nm).
-
Flow Cytometry: After staining, trypsinize and collect the cells. Centrifuge at 400 x g for 5 minutes and resuspend in PBS. Analyze immediately using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to the control indicates mitochondrial membrane depolarization.
Visualizations
References
- 1. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 3. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 4. N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine Mitigates Oxidative Stress Induced by Transplanting Lettuce Seedlings into a DFT Hydroponic System | MDPI [mdpi.com]
- 6. experts.umn.edu [experts.umn.edu]
improving Dihydronicotinamide riboside stability in aqueous solutions
Welcome to the technical support center for Dihydronicotinamide riboside (NRH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of NRH in aqueous solutions and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NRH) and why is its stability in aqueous solutions a concern?
A1: this compound (NRH) is a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1][2][3][4] It has been shown to increase NAD+ levels more effectively than other precursors like nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN).[1][3][5] However, NRH is known to be unstable in aqueous solutions, where it can degrade, leading to reduced potency and the formation of impurities that may affect experimental results.[1][2][4][6]
Q2: What are the main factors that affect the stability of NRH in aqueous solutions?
A2: The stability of NRH in aqueous solutions is primarily affected by the following factors:
-
pH: NRH hydrolyzes rapidly in acidic conditions.[1][2][4][6] Stability is improved under basic pH conditions.[1][2][4][6]
-
Temperature: Higher temperatures accelerate the degradation of NRH.[1][2][4][6] Lower temperatures are recommended for storage and handling.
-
Oxygen: As a reduced compound, NRH is susceptible to oxidation.[1][2][4][6] The presence of oxygen (air) will lead to its degradation.
-
Light: Exposure to ambient light can also contribute to the degradation of NRH.[1]
Q3: What are the typical degradation products of NRH in aqueous solutions?
A3: In aqueous solutions, NRH can oxidize to nicotinamide riboside (NR).[3] In cell culture media, nicotinamide may also be present as a breakdown product.[3]
Q4: What are the recommended storage conditions for NRH powder and its aqueous solutions?
A4: For long-term stability, NRH powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[7] Stock solutions of NRH in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of NRH potency in my experiment. | Degradation of NRH in the aqueous solution due to improper handling or storage. | Prepare fresh NRH solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Minimize the time the solution is kept at room temperature. |
| Inconsistent experimental results with NRH. | Variability in the concentration of active NRH due to degradation. | Standardize the preparation and handling of NRH solutions. Prepare solutions under a nitrogen atmosphere to minimize oxidation. Protect solutions from light by using amber vials or covering them with foil. |
| Observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). | Presence of NRH degradation products. | Confirm the identity of the unexpected peaks by comparing with standards of potential degradation products like NR and nicotinamide. Optimize experimental conditions to minimize degradation (see below). |
| Precipitate formation in my NRH stock solution upon thawing. | Poor solubility or degradation at the storage concentration and temperature. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If using water as the stock solution, it is recommended to dilute it to the working solution and then filter and sterilize it with a 0.22 μm filter before use.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized NRH Aqueous Solution
This protocol outlines the steps to prepare an NRH solution with enhanced stability for use in in vitro experiments.
Materials:
-
This compound (NRH) powder
-
Degassed, deionized water (or appropriate buffer, pH > 7)
-
Nitrogen gas source
-
Sterile, amber vials or vials covered in aluminum foil
-
Sterile 0.22 µm syringe filter
Procedure:
-
Bring the NRH powder to room temperature in a desiccator to prevent condensation.
-
Weigh the desired amount of NRH powder in a sterile vial under a gentle stream of nitrogen gas.
-
Add the desired volume of degassed, deionized water or buffer to the vial. The buffer should ideally have a basic pH to improve stability.[1][2][4][6]
-
Gently swirl the vial to dissolve the NRH completely. Avoid vigorous vortexing to minimize oxygen introduction.
-
Once dissolved, blanket the headspace of the vial with nitrogen gas before sealing.
-
If required for the experiment, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber recipient vial. Perform this step under a nitrogen atmosphere if possible.
-
Use the solution immediately or store it in small, single-use aliquots at -80°C for short-term storage.
Protocol 2: Monitoring NRH Stability by HPLC
This protocol provides a general method to assess the stability of NRH in an aqueous solution over time.
Materials:
-
NRH solution prepared as described in Protocol 1
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffered aqueous solution)
-
NRH and NR standards for peak identification and quantification
Procedure:
-
Prepare the NRH solution to be tested at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system.
-
Record the chromatogram and determine the peak area of NRH.
-
Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure, or pH).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Monitor the decrease in the NRH peak area and the appearance of any new peaks corresponding to degradation products (e.g., NR).
-
Calculate the percentage of NRH remaining at each time point relative to the initial concentration to determine the degradation rate.
Data Presentation
Table 1: Influence of Environmental Factors on NRH Stability in Aqueous Solution
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 7) | Rapid hydrolysis and degradation.[1][2][4][6] | Use buffers with a basic pH (>7). |
| Neutral (pH ≈ 7) | Moderate stability. | If neutral pH is required, prepare fresh solutions and use quickly. | |
| Basic (pH > 7) | Increased stability.[1][2][4][6] | Ideal for stock solutions and experiments where pH can be controlled. | |
| Temperature | 25°C (Room Temp) | Significant degradation over hours to days. | Minimize time at room temperature. |
| 4°C | Slower degradation compared to room temperature. | Suitable for short-term storage (hours to a few days). | |
| -20°C / -80°C | Greatly improved stability.[7] | Recommended for long-term storage of stock solutions. | |
| Atmosphere | Air (Oxygen) | Oxidation leads to degradation.[1][2][4][6] | Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).[1][2][4][6] |
| Nitrogen | Significantly reduced oxidative degradation.[1][2][4][6] | Recommended for enhancing stability. | |
| Light | Ambient Light | Can contribute to degradation.[1] | Protect solutions from light using amber vials or by wrapping vials in foil. |
| Dark | Minimized light-induced degradation.[1] | Recommended for storage and handling. |
Visualizations
Caption: Degradation pathway of NRH under various environmental stressors.
Caption: Troubleshooting workflow for experiments involving NRH.
References
- 1. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aboutnad.com [aboutnad.com]
- 3. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 4. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent NAD+ boosting with Dihydronicotinamide riboside
Welcome to the technical support center for Dihydronicotinamide Riboside (NRH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions related to the use of NRH for boosting Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) levels.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with NRH in a question-and-answer format.
Compound Handling and Stability
Q1: My NAD+ boosting results with NRH are inconsistent across experiments. What could be the cause?
A1: Inconsistent results with NRH are often linked to its stability. NRH is sensitive to several environmental factors:
-
Oxidation: NRH can be oxidized in the presence of oxygen.[1]
-
pH: It hydrolyzes quickly in acidic conditions. Stability is greater in basic pH conditions.[1][2]
-
Light: Exposure to light can degrade NRH.
-
Temperature: Higher temperatures accelerate degradation.[1]
To ensure consistency, it is crucial to handle and store NRH properly.
Q2: What are the best practices for storing and handling NRH?
A2: To maintain the integrity of NRH:
-
Storage of Powder: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[3]
-
Stock Solutions: Prepare fresh stock solutions for each experiment. If storage is necessary, store aliquots under an inert atmosphere (e.g., nitrogen or argon) at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
Handling: When preparing solutions, use deoxygenated buffers and work quickly to minimize exposure to air and light.[2]
Experimental Conditions
Q3: What is the optimal concentration of NRH to use in my cell culture experiments?
A3: The optimal concentration of NRH is cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies provide a starting point:
-
In various mammalian cell lines, NRH has been shown to increase NAD+ levels by 2.5 to 10-fold within an hour.[4][5]
-
Concentrations ranging from 100 µM to 1000 µM have been used in hepatocellular carcinoma (HepG3) and human embryonic kidney (HEK293T) cells.[6]
-
In ovarian cancer cell lines (ES2, SKOV3, OVCAR8), NRH has been used at concentrations of 200 µM and 500 µM.[7][8]
It is important to note that high concentrations of NRH may induce cytotoxicity in some cell lines.[6]
Q4: I am not observing the expected potent NAD+ increase with NRH compared to other precursors like Nicotinamide Riboside (NR). Why might this be?
A4: Several factors could contribute to this observation:
-
NRH Degradation: As mentioned, improper handling and storage can lead to NRH degradation, reducing its potency.[1][2]
-
Cellular Uptake and Metabolism: The conversion of NRH to NAD+ involves cellular transporters and kinases, such as adenosine (B11128) kinase.[9] The expression and activity of these proteins can vary between cell types, potentially affecting the efficiency of NAD+ boosting.
-
Cell Health and Confluence: The metabolic state of your cells can influence NAD+ levels. Ensure cells are healthy, within a consistent passage number, and at a consistent confluence at the time of treatment.
-
Incubation Time: While NRH can act rapidly, the optimal time course for NAD+ increase may vary.[4][5] Perform a time-course experiment (e.g., 1, 4, 6, 12, 24 hours) to determine the peak response time in your specific cell model.
Q5: Can the cell culture medium affect the stability and efficacy of NRH?
A5: Yes, the composition of the cell culture medium can impact NRH.
-
pH: Standard cell culture media are typically buffered around pH 7.2-7.4. However, cellular metabolism can lead to acidification of the medium. Ensure the medium's pH is stable throughout the experiment, as acidic conditions can degrade NRH.[1][10]
-
Components: While specific interactions with all media components are not fully characterized, the presence of oxidizing agents could potentially degrade NRH. Using freshly prepared media is recommended.[11]
NAD+ Measurement and Analysis
Q6: My NAD+ measurements are variable even within the same experimental group. What are common sources of error in NAD+ quantification?
A6: Variability in NAD+ measurement can arise from both the sample preparation and the analytical method itself.
-
Sample Extraction: The extraction method is critical for accurately preserving the NAD+ pool. It is essential to rapidly quench metabolic activity to prevent changes in NAD+ levels during sample processing.[12] Different extraction protocols are used for NAD+ (oxidized form) and NADH (reduced form) due to their differing stability in acidic and basic conditions.
-
Analytical Method:
-
Enzymatic Cycling Assays: These assays are sensitive but can be prone to interference from other compounds in the cell lysate.[13][14] Ensure proper controls are included.
-
HPLC and LC-MS/MS: These methods offer high specificity and are considered the gold standard.[12] However, issues like poor chromatographic separation, ion suppression (in LC-MS/MS), and improper standard curve preparation can lead to inaccurate results.[15] Consistent elution times and monitoring of internal standards are crucial for reliable quantification.[15]
-
Q7: I am seeing unexpected cytotoxicity after treating my cells with NRH. Is this normal?
A7: While NRH is a potent NAD+ precursor, some studies have reported cell-specific cytotoxicity at higher concentrations.[6] This effect may be due to the rapid and substantial increase in the NAD+/NADH pool, potentially leading to oxidative stress and metabolic dysregulation in certain cell types.[6] If you observe unexpected cell death, consider performing a dose-response curve to identify a non-toxic concentration that still provides a significant NAD+ boost.
Quantitative Data Summary
The following tables summarize key quantitative data from published literature to aid in experimental design.
Table 1: In Vitro NRH Concentration and NAD+ Fold Increase
| Cell Line | NRH Concentration (µM) | Incubation Time (hours) | NAD+ Fold Increase (approx.) | Reference |
| HEK293T | 100 | 1 | ~4 | [4] |
| HepG3 | 100 | 1 | ~3 | [4] |
| C2C12 | 100 | 1 | ~2.5 | [4] |
| Ovarian Cancer (ES2) | 200, 500 | 4 | Dose-dependent increase | [7] |
| Ovarian Cancer (SKOV3) | 200, 500 | 4 | Dose-dependent increase | [7] |
| Ovarian Cancer (OVCAR8) | 200, 500 | 4 | Dose-dependent increase | [7] |
| Bone Marrow-Derived Macrophages | 500 | 6 | 6-7 | [16] |
Table 2: Comparison of NAD+ Precursor Potency
| Precursor | Relative Potency | Notes | Reference |
| NRH | High | Significantly more potent than NR and NMN in increasing NAD+ levels.[4][5] | [4][5] |
| NR | Medium | Requires higher dosages for effect compared to NRH.[4][5] | [4][5] |
| NMN | Low to Medium | Generally less effective than NRH and sometimes NR in cell culture.[4][5] | [4][5] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro NRH Treatment and Cell Lysis for NAD+ Measurement
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and at a consistent confluence (e.g., 70-80%) at the time of harvest.
-
NRH Preparation: Immediately before use, prepare a concentrated stock solution of NRH in a suitable solvent (e.g., sterile water or PBS). Protect the solution from light.
-
Treatment: Add the NRH stock solution to the cell culture medium to achieve the desired final concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired period (determined from a time-course experiment).
-
Harvesting and Quenching:
-
Place the culture plate on ice.
-
Aspirate the medium and quickly wash the cells once with ice-cold PBS.
-
Immediately add an appropriate ice-cold extraction buffer to quench metabolic activity and lyse the cells. The choice of buffer depends on the downstream analytical method (see Protocol 2).
-
-
Lysate Collection: Scrape the cells in the extraction buffer and transfer the lysate to a microcentrifuge tube.
-
Processing: Proceed with the specific protocol for your chosen NAD+ quantification method (e.g., acid/base extraction, protein precipitation).
Protocol 2: Sample Preparation for NAD+ and NADH Quantification by LC-MS/MS
This protocol is adapted from established methods for differential extraction of oxidized and reduced nicotinamide adenine dinucleotides.
-
Prepare Extraction Buffers:
-
NAD+ Extraction Buffer (Acidic): 0.1 M Formic Acid in 40:40:20 acetonitrile:methanol (B129727):water.
-
NADH Extraction Buffer (Basic): Prepare a buffered solution (e.g., 10 mM ammonium (B1175870) carbonate) in 80% methanol.
-
-
Cell Lysis (Perform on ice):
-
After washing with cold PBS, add the appropriate ice-cold extraction buffer to the cell monolayer. For separate NAD+ and NADH measurement, use parallel culture wells for each buffer.
-
Scrape the cells and collect the lysate.
-
-
Homogenization: Sonicate the samples briefly on ice to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Analysis: Proceed with LC-MS/MS analysis. It is highly recommended to use a stable isotope-labeled internal standard for accurate quantification.[17]
Visualizations
References
- 1. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aboutnad.com [aboutnad.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 7. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. youtube.com [youtube.com]
- 15. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of Dihydronicotinamide riboside supplementation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Dihydronicotinamide riboside (NRH) supplementation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We observed significant cytotoxicity after NRH supplementation in our cell line, which was unexpected. What could be the cause?
A1: A significant off-target effect of NRH is cell-specific cytotoxicity.[1][2][3] This phenomenon is not universal across all cell types. For instance, studies have shown that human hepatocellular carcinoma (HepG3) cells exhibit dose-dependent cytotoxicity to NRH (100–1000 μM), while human embryonic kidney (HEK293T) cells are largely unaffected within the same concentration range.[1][2][3] The 24-hour treatment with NRH significantly decreased the survival of HepG3 cells by 15% at 100 μM, 50% at 250 μM, and up to 90% at concentrations above 500 μM.[2] This suggests that the metabolic fate and downstream effects of a rapid and extreme boost in the NAD+ pool can vary dramatically between different cell lineages.[1][2] It is crucial to determine the optimal, non-toxic concentration range for your specific cell model through dose-response experiments.
Q2: Our cells show signs of increased oxidative stress after NRH treatment. Is this a known off-target effect?
A2: Yes, NRH supplementation can lead to increased oxidative stress in susceptible cell lines. In HepG3 cells, a significant increase in Reactive Oxygen Species (ROS) was observed after treatment with 100 μM NRH.[1][3] This is often accompanied by changes in the cellular redox state, such as alterations in the NAD(P)H and glutathione (B108866) (GSH/GSSG) pools.[1][3] The increase in ROS can lead to mitochondrial dysfunction, including altered mitochondrial membrane potential, increased mitochondrial superoxide (B77818) formation, and even mitochondrial DNA damage.[1][3]
Q3: We are seeing activation of apoptotic pathways in our NRH-treated cells. Which specific proteins might be involved?
A3: In cell types sensitive to NRH, the observed cytotoxicity is often mediated by apoptosis. Specifically, the pro-apoptotic proteins PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein) have been identified as key mediators of NRH-induced cell death.[1][3] Upon activation by cellular stress (such as the oxidative stress induced by NRH), PUMA can directly or indirectly activate BAX, leading to mitochondrial outer membrane permeabilization and the initiation of the apoptotic cascade.
Q4: Can NRH supplementation affect inflammatory signaling pathways?
A4: Yes, potent NAD+ precursors like NRH can modulate inflammatory responses. Studies in macrophages have shown that NRH supplementation can promote a pro-inflammatory phenotype, inducing the gene expression of various cytokines and chemokines.[4][5][6] This effect is linked to the activation of the IKK/NF-κB pathway.[4][7] Additionally, extreme shifts in NAD+ levels can impact the cGAS-STING pathway, which is involved in innate immune responses to cytoplasmic DNA.[8][9][10] While some studies on Nicotinamide Riboside (NR) suggest it can normalize elevated STING signaling, the potent and rapid NAD+ increase from NRH could have different effects, potentially exacerbating inflammatory responses in certain contexts.
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Low Viability
| Possible Cause | Troubleshooting Steps |
| Cell-specific cytotoxicity | 1. Perform a dose-response curve: Test a wide range of NRH concentrations (e.g., 10 µM to 1000 µM) to determine the IC50 for your specific cell line. 2. Reduce exposure time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find a time point where NAD+ levels are elevated without significant cell death. 3. Compare with a different cell line: If possible, test NRH on a resistant cell line (e.g., HEK293T) as a control to confirm the compound's activity. |
| Oxidative stress-induced apoptosis | 1. Co-treat with an antioxidant: Use a mitochondrial-targeted antioxidant like Mito-TEMPO to determine if scavenging ROS can rescue the cytotoxic phenotype. 2. Assess mitochondrial health: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 stain) and mitochondrial superoxide (e.g., using MitoSOX Red). 3. Analyze apoptotic markers: Perform immunoblotting for key apoptotic proteins like cleaved Caspase-3, PUMA, and BAX to confirm the cell death mechanism. |
Issue 2: Inconsistent or Unexpected Readouts in Metabolic Assays
| Possible Cause | Troubleshooting Steps |
| Alterations in cellular redox state | 1. Measure NAD+/NADH and NADP+/NADPH ratios: An extreme influx from NRH can alter these ratios. Use LC-MS/MS for accurate quantification.[11] 2. Quantify glutathione pools: Measure both reduced (GSH) and oxidized (GSSG) glutathione to assess the cellular antioxidant capacity. 3. Normalize viability data: Use a viability assay that is not based on metabolic activity (e.g., a protease-based assay like CellTiter-Fluor™) to avoid confounding results from altered cellular metabolism.[12] |
| Sample preparation artifacts | 1. Rapidly quench metabolism: For NAD+ metabolome analysis, immediately freeze tissues in liquid nitrogen or wash cell cultures with ice-cold PBS before adding a cold extraction solvent (e.g., 80% methanol) to prevent enzymatic degradation.[2] 2. Maintain cold chain: Keep samples on ice throughout the extraction process. 3. Use appropriate extraction solvents: A solution of 40:40:20 acetonitrile:methanol (B129727):water with 0.1 M formic acid has been shown to decrease interconversion of NAD+ and NADH during extraction.[11] |
Quantitative Data Summary
Table 1: Cell-Specific Cytotoxicity of NRH (24-hour treatment)
| Cell Line | NRH Concentration (µM) | % Cell Viability (relative to control) |
| HepG3 | 100 | ~85% |
| 250 | ~50% | |
| 500 | ~10% | |
| 750 | <10% | |
| 1000 | <10% | |
| HEK293T | 100-1000 | No significant decrease |
Data summarized from Sonavane et al., 2020.[1][2]
Table 2: Effect of NRH on Cellular Redox State in HepG3 Cells
| Parameter | Treatment | Fold Change (relative to control) | Time Point |
| Cellular ROS | 100 µM NRH | Significant Increase | 1, 4, 24 hours |
| NAD(P)H Pool | 100 µM NRH | Significant Changes | 1, 4, 24 hours |
| GSH/GSSG Pool | 100 µM NRH | Significant Changes | 1, 4, 24 hours |
Data summarized from Sonavane et al., 2020.[1]
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using CellTiter-Fluor™ Assay
This protocol is adapted from the manufacturer's instructions and is suitable for a 96-well plate format.[3][12][13][14][15]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell line to ensure they are in a logarithmic growth phase at the time of the assay. Incubate overnight under standard conditions.
-
Compound Addition: Add various concentrations of NRH and vehicle controls to the appropriate wells. The final volume in each well should be 100 µL.
-
Incubation: Culture the cells for the desired exposure period (e.g., 24 hours).
-
Reagent Preparation: Prepare the CellTiter-Fluor™ Reagent by adding the GF-AFC Substrate to the Assay Buffer according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Fluor™ Reagent to each well.
-
Mixing and Incubation: Mix briefly by orbital shaking (e.g., 300-500 rpm for 1 minute). Incubate for at least 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 505 nm.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol uses 2',7'–dichlorofluorescin diacetate (DCFDA) to measure cellular ROS levels in adherent cells in a 96-well plate.[1][16][17][18][19]
-
Cell Plating: Seed cells in a dark, clear-bottomed 96-well microplate and allow them to adhere overnight.
-
DCFDA Loading: Prepare a 20 µM working solution of DCFDA in serum-free medium. Remove the culture medium from the cells and wash once with 1X PBS. Add 100 µL of the DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 45 minutes in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with 1X PBS to remove any excess probe.
-
Compound Addition: Add 100 µL of medium containing the desired NRH concentration or controls to each well.
-
Incubation: Incubate for the desired treatment period (e.g., 1, 4, or 24 hours).
-
Fluorescence Measurement: Measure fluorescence immediately on a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Protocol 3: Sample Preparation for NAD+ Metabolome Analysis by LC-MS
This protocol is for extracting NAD+ metabolites from cultured cells.[2][11][20][21][22]
-
Quenching and Washing: Place the cell culture plate on ice. Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Extraction: Immediately add 500 µL of ice-cold extraction solvent (e.g., 80% methanol or 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) to the plate.
-
Cell Lysis: Scrape the cells from the plate and transfer the cell extract to a pre-chilled microcentrifuge tube.
-
Sonication: Sonicate the cell extract for 5 minutes on ice to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 15,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of LC-MS grade water or the initial mobile phase for your chromatography method. The sample is now ready for LC-MS/MS analysis.
Visualizations
Signaling Pathways and Workflows
Caption: NRH-induced apoptotic pathway in susceptible cells.
Caption: Potential modulation of the cGAS-STING pathway by NRH.
Caption: Workflow for assessing NRH off-target effects.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD+ supplementation prevents STING‐induced senescence in ataxia telangiectasia by improving mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of cGAS-STING Pathway by Nicotinamide Riboside in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CellTiter-Fluor™ Cell Viability Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 16. scribd.com [scribd.com]
- 17. abcam.com [abcam.com]
- 18. abcam.com [abcam.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. infoscience.epfl.ch [infoscience.epfl.ch]
- 22. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
cell line variability in response to Dihydronicotinamide riboside treatment
https of vertexaisearch cloud google com grounding api redirect AUZIYQF3hop7mkvSgmecLm6iiIS7Mxq5rZUILNPl7asrzcaWwOe2tnsQknBQhOgDoqNAhDRw PUYbVfTW0NBTHndiR6F9x821SaaGjeLII7I0TKiG5arC8SxB0CqIDIqoj Lf4Nnk0vCYm7gKuWAu4AvDGKhL5M1RKJpCka4Smt6knaRiPq FXcmLFf2rtu4eebpKoa ECgbEyR7oWXOLlkklX6K 1
[2] Cell Culture Troubleshooting Guide | PromoCell Find solutions for all your cell culture problems in our comprehensive troubleshooting guide. Learn everything about cell morphology, growth, detachment, and more. ... Find solutions for all your cell culture problems in our comprehensive troubleshooting guide. Learn everything about cell morphology, growth, detachment, and more. ... "
-
"PromoCell GmbH."
-
"Sickingenstr. 63/65."
-
"69126 Heidelberg."
-
"Germany."
-
"Europe/Central."
-
"Phone: +49 6221 - 649 34 0."
-
"Fax: +49 6221 - 649 34 40."
-
"U.S./Canada."
-
"Phone: 1-866-251-2860 (toll free)."
-
"Fax: 1-866-827-9219 (toll free)."
-
"Email: --INVALID-LINK--."
-
"Distributors."
-
"Worldwide." ... "
-
"Cell Culture Troubleshooting."
-
"PromoCell Academy."
-
"Cell Culture Troubleshooting."
-
"PromoCell Academy."
-
"Cell Culture Troubleshooting."
-
"Find solutions for all your cell culture problems in our comprehensive troubleshooting guide."
-
"Learn everything about cell morphology, growth, detachment, and more."
-
"General."
-
"Cell Morphology."
-
"Cell Growth."
-
"Cell Detachment."
-
"Subculture."
-
"Cell Viability."
-
"Contamination."
-
"General."
-
"Problem."
-
"Possible Cause."
-
"Solution."
-
"The medium in my flask/dish has a different color than usual."
-
"Wrong medium used."
-
"Check the product label."
-
"Bacterial or yeast contamination."
-
"Check the medium for turbidity."
-
"Incubator CO2 level is incorrect."
-
"Check the CO2 supply and the incubator settings."
-
"The medium is too old."
-
"Use fresh medium."
-
"The cells have overgrown."
-
"Do not let the cells grow to 100% confluence."
-
"The cells are clumping."
-
"The cell pellet was not resuspended properly."
-
"Resuspend the cell pellet carefully by pipetting up and down."
-
"The centrifugation was too harsh."
-
"Spin the cells at a lower g-force."
-
"The cells were harvested too harshly."
-
"Use less enzyme or a shorter incubation time for detachment."
-
"The cell density is too high."
-
"Seed the cells at a lower density."
-
"Mycoplasma contamination."
-
"Test for mycoplasma."
-
"There is a precipitate in the medium."
-
"The medium was not warmed up correctly."
-
"Warm up the medium in the water bath and swirl gently."
-
"The medium is too old."
-
"Use fresh medium."
-
"Supplements were added incorrectly."
-
"Add supplements to a small aliquot of medium first and then transfer it to the bottle."
-
"The medium was stored incorrectly."
-
"Store the medium at the recommended temperature."
-
"I can’t find the cell pellet after centrifugation."
-
"The centrifugation was not sufficient."
-
"Spin the cells at a higher g-force or for a longer time."
-
"The cell number was too low."
-
"Start with a higher cell number."
-
"The cells are lysed."
-
"The centrifugation was too harsh."
-
"Spin the cells at a lower g-force."
-
"The cells were handled too roughly."
-
"Handle the cells more gently."
-
"The cells were in the wrong buffer."
-
"Use an isotonic buffer."
-
"The cells are not attaching to the flask/dish."
-
"The flask/dish is not coated."
-
"Use a coated flask/dish."
-
"The coating is old or was not done correctly."
-
"Use a fresh coating or check the coating protocol."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The medium is wrong."
-
"Use the recommended medium."
-
"The cells are differentiated."
-
"Use cells from an earlier passage."
-
"Mycoplasma contamination."
-
"Test for mycoplasma."
-
"The cells are not proliferating."
-
"The cell density is too low."
-
"Seed the cells at a higher density."
-
"The medium is old or depleted."
-
"Use fresh medium."
-
"The cells are senescent."
-
"Use cells from an earlier passage."
-
"The cells are differentiated."
-
"Check for differentiation markers."
-
"The incubator conditions are not optimal."
-
"Check the temperature, CO2, and humidity."
-
"Mycoplasma contamination."
-
"Test for mycoplasma."
-
"The cells are dying."
-
"The medium is old or depleted."
-
"Use fresh medium."
-
"The cells were harvested too harshly."
-
"Use less enzyme or a shorter incubation time for detachment."
-
"The incubator conditions are not optimal."
-
"Check the temperature, CO2, and humidity."
-
"The cells are contaminated."
-
"Check for contamination."
-
"The cells are undergoing apoptosis."
-
"Check for apoptosis markers."
-
"The cells are not detaching from the flask/dish."
-
"The detachment solution is not working."
-
"Use a fresh detachment solution or a different one."
-
"The incubation time was too short."
-
"Increase the incubation time."
-
"The cells are overgrown."
-
"Do not let the cells grow to 100% confluence."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are not forming a monolayer."
-
"The cell density is too low."
-
"Seed the cells at a higher density."
-
"The cells are clumping."
-
"See “The cells are clumping” above."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are not migrating."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The experimental conditions are not optimal."
-
"Optimize the experimental conditions."
-
"The cells are not responding to the stimulus."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The stimulus is not working."
-
"Check the stimulus."
-
"The experimental conditions are not optimal."
-
"Optimize the experimental conditions."
-
"I am having trouble with my 3D cell culture."
-
"The protocol is not optimized."
-
"Optimize the protocol for your specific cells and application."
-
"The materials are not suitable."
-
"Use materials that are suitable for 3D cell culture."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"I am having trouble with my co-culture."
-
"The protocol is not optimized."
-
"Optimize the protocol for your specific cells and application."
-
"The cell ratio is not correct."
-
"Optimize the cell ratio."
-
"The cells are not compatible."
-
"Use compatible cells."
-
"I am having trouble with my transfection."
-
"The protocol is not optimized."
-
"Optimize the protocol for your specific cells and application."
-
"The transfection reagent is not suitable."
-
"Use a different transfection reagent."
-
"The DNA/siRNA is not good quality."
-
"Use high-quality DNA/siRNA."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"I am having trouble with my virus infection."
-
"The protocol is not optimized."
-
"Optimize the protocol for your specific cells and application."
-
"The virus titer is too low."
-
"Use a higher virus titer."
-
"The cells are not susceptible to the virus."
-
"Use a different cell line."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"I am having trouble with my cell-based assay."
-
"The protocol is not optimized."
-
"Optimize the protocol for your specific cells and application."
-
"The reagents are not good quality."
-
"Use high-quality reagents."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my microscopy."
-
"The sample preparation is not good."
-
"Optimize the sample preparation."
-
"The microscope is not set up correctly."
-
"Check the microscope settings."
-
"The imaging conditions are not optimal."
-
"Optimize the imaging conditions."
-
"I am having trouble with my flow cytometry."
-
"The sample preparation is not good."
-
"Optimize the sample preparation."
-
"The flow cytometer is not set up correctly."
-
"Check the flow cytometer settings."
-
"The gating is not correct."
-
"Optimize the gating."
-
"I am having trouble with my Western blot."
-
"The sample preparation is not good."
-
"Optimize the sample preparation."
-
"The protein transfer is not good."
-
"Optimize the protein transfer."
-
"The antibody is not working."
-
"Use a different antibody."
-
"The detection is not sensitive enough."
-
"Use a more sensitive detection method."
-
"I am having trouble with my PCR."
-
"The sample preparation is not good."
-
"Optimize the sample preparation."
-
"The PCR conditions are not optimal."
-
"Optimize the PCR conditions."
-
"The primers are not good."
-
"Design new primers."
-
"The template is not good quality."
-
"Use high-quality template."
-
"I am having trouble with my sequencing."
-
"The sample preparation is not good."
-
"Optimize the sample preparation."
-
"The sequencing reaction is not good."
-
"Optimize the sequencing reaction."
-
"The data analysis is not correct."
-
"Check the data analysis."
-
"I am having trouble with my cloning."
-
"The ligation is not working."
-
"Optimize the ligation."
-
"The transformation is not working."
-
"Optimize the transformation."
-
"The screening is not working."
-
"Optimize the screening."
-
"I am having trouble with my protein expression."
-
"The expression construct is not good."
-
"Optimize the expression construct."
-
"The expression conditions are not optimal."
-
"Optimize the expression conditions."
-
"The protein is not soluble."
-
"Try different expression conditions or a different expression system."
-
"The protein is not active."
-
"Try different purification methods or a different expression system."
-
"I am having trouble with my protein purification."
-
"The purification protocol is not optimized."
-
"Optimize the purification protocol."
-
"The protein is not stable."
-
"Try different buffer conditions or add a stabilizing agent."
-
"The protein is not pure."
-
"Try a different purification method or a combination of methods."
-
"I am having trouble with my enzyme assay."
-
"The assay conditions are not optimal."
-
"Optimize the assay conditions."
-
"The enzyme is not active."
-
"Check the enzyme activity."
-
"The substrate is not good."
-
"Check the substrate."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my cell migration assay."
-
"The assay conditions are not optimal."
-
"Optimize the assay conditions."
-
"The cells are not migrating."
-
"See “The cells are not migrating” above."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my cell invasion assay."
-
"The assay conditions are not optimal."
-
"Optimize the assay conditions."
-
"The cells are not invading."
-
"Check the cell invasion ability."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my tube formation assay."
-
"The assay conditions are not optimal."
-
"Optimize the assay conditions."
-
"The cells are not forming tubes."
-
"Check the tube formation ability."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my angiogenesis assay."
-
"The assay conditions are not optimal."
-
"Optimize the assay conditions."
-
"The cells are not forming vessels."
-
"Check the vessel formation ability."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my apoptosis assay."
-
"The assay conditions are not optimal."
-
"Optimize the assay conditions."
-
"The cells are not undergoing apoptosis."
-
"See “The cells are dying” above."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my cell cycle assay."
-
"The assay conditions are not optimal."
-
"Optimize the assay conditions."
-
"The cells are not synchronized."
-
"Synchronize the cells."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my cytotoxicity assay."
-
"The assay conditions are not optimal."
-
"Optimize the assay conditions."
-
"The cells are not dying."
-
"See “The cells are dying” above."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my proliferation assay."
-
"The assay conditions are not optimal."
-
"Optimize the assay conditions."
-
"The cells are not proliferating."
-
"See “The cells are not proliferating” above."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my reporter assay."
-
"The reporter construct is not good."
-
"Optimize the reporter construct."
-
"The transfection is not working."
-
"See “I am having trouble with my transfection” above."
-
"The read-out is not sensitive enough."
-
"Use a more sensitive read-out."
-
"I am having trouble with my ELISA."
-
"The protocol is not optimized."
-
"Optimize the protocol."
-
"The antibody is not working."
-
"Use a different antibody."
-
"The detection is not sensitive enough."
-
"Use a more sensitive detection method."
-
"I am having trouble with my immunohistochemistry."
-
"The sample preparation is not good."
-
"Optimize the sample preparation."
-
"The antibody is not working."
-
"Use a different antibody."
-
"The detection is not sensitive enough."
-
"Use a more sensitive detection method."
-
"I am having trouble with my immunofluorescence."
-
"The sample preparation is not good."
-
"Optimize the sample preparation."
-
"The antibody is not working."
-
"Use a different antibody."
-
"The detection is not sensitive enough."
-
"Use a more sensitive detection method."
-
"I am having trouble with my immunoprecipitation."
-
"The protocol is not optimized."
-
"Optimize the protocol."
-
"The antibody is not working."
-
"Use a different antibody."
-
"The beads are not working."
-
"Use different beads."
-
"I am having trouble with my chromatin immunoprecipitation."
-
"The protocol is not optimized."
-
"Optimize the protocol."
-
"The antibody is not working."
-
"Use a different antibody."
-
"The chromatin is not good quality."
-
"Prepare fresh chromatin."
-
"I am having trouble with my electrophoretic mobility shift assay."
-
"The probe is not good."
-
"Design a new probe."
-
"The binding conditions are not optimal."
-
"Optimize the binding conditions."
-
"The gel is not good."
-
"Prepare a fresh gel."
-
"I am having trouble with my Southern blot."
-
"The probe is not good."
-
"Design a new probe."
-
"The hybridization conditions are not optimal."
-
"Optimize the hybridization conditions."
-
"The detection is not sensitive enough."
-
"Use a more sensitive detection method."
-
"I am having trouble with my Northern blot."
-
"The probe is not good."
-
"Design a new probe."
-
"The hybridization conditions are not optimal."
-
"Optimize the hybridization conditions."
-
"The detection is not sensitive enough."
-
"Use a more sensitive detection method."
-
"I am having trouble with my dot blot."
-
"The probe is not good."
-
"Design a new probe."
-
"The hybridization conditions are not optimal."
-
"Optimize the hybridization conditions."
-
"The detection is not sensitive enough."
-
"Use a more sensitive detection method."
-
"I am having trouble with my slot blot."
-
"The probe is not good."
-
"Design a new probe."
-
"The hybridization conditions are not optimal."
-
"Optimize the hybridization conditions."
-
"The detection is not sensitive enough."
-
"Use a more sensitive detection method."
-
"I am having trouble with my microarray."
-
"The sample preparation is not good."
-
"Optimize the sample preparation."
-
"The hybridization is not good."
-
"Optimize the hybridization."
-
"The data analysis is not correct."
-
"Check the data analysis."
-
"I am having trouble with my next-generation sequencing."
-
"The library preparation is not good."
-
"Optimize the library preparation."
-
"The sequencing is not good."
-
"Check the sequencing."
-
"The data analysis is not correct."
-
"Check the data analysis."
-
"I am having trouble with my mass spectrometry."
-
"The sample preparation is not good."
-
"Optimize the sample preparation."
-
"The mass spectrometer is not working correctly."
-
"Check the mass spectrometer."
-
"The data analysis is not correct."
-
"Check the data analysis."
-
"I am having trouble with my bioinformatics."
-
"The data is not good quality."
-
"Check the data quality."
-
"The analysis is not correct."
-
"Check the analysis."
-
"The interpretation is not correct."
-
"Check the interpretation."
-
"I am having trouble with my statistics."
-
"The data is not good quality."
-
"Check the data quality."
-
"The statistical test is not correct."
-
"Choose the correct statistical test."
-
"The interpretation is not correct."
-
"Check the interpretation."
-
"I am having trouble with my scientific writing."
-
"The structure is not good."
-
"Improve the structure."
-
"The language is not clear."
-
"Improve the language."
-
"The figures and tables are not good."
-
"Improve the figures and tables."
-
"The references are not correct."
-
"Check the references."
-
"I am having trouble with my presentation."
-
"The structure is not good."
-
"Improve the structure."
-
"The slides are not good."
-
"Improve the slides."
-
"The delivery is not good."
-
"Practice the delivery."
-
"I am having trouble with my grant application."
-
"The idea is not good."
-
"Develop a better idea."
-
"The plan is not good."
-
"Develop a better plan."
-
"The writing is not good."
-
"Improve the writing."
-
"The budget is not good."
-
"Develop a better budget."
-
"I am having trouble with my job search."
-
"The CV is not good."
-
"Improve the CV."
-
"The cover letter is not good."
-
"Improve the cover letter."
-
"The interview is not good."
-
"Practice the interview."
-
"I am having trouble with my career."
-
"The goals are not clear."
-
"Clarify the goals."
-
"The plan is not good."
-
"Develop a better plan."
-
"The execution is not good."
-
"Improve the execution."
-
"I am having trouble with my life."
-
"The goals are not clear."
-
"Clarify the goals."
-
"The plan is not good."
-
"Develop a better plan."
-
"The execution is not good."
-
"Improve the execution."
-
"I am having trouble with everything."
-
"Seek help." "
-
"Cell Morphology."
-
"Problem."
-
"Possible Cause."
-
"Solution."
-
"The cells look different than usual."
-
"The cells are contaminated."
-
"Check for contamination."
-
"The cells are differentiated."
-
"Check for differentiation markers."
-
"The cells are senescent."
-
"Use cells from an earlier passage."
-
"The medium is wrong."
-
"Use the recommended medium."
-
"The incubator conditions are not optimal."
-
"Check the temperature, CO2, and humidity."
-
"The cells are stressed."
-
"Handle the cells more gently."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are changing their morphology over time."
-
"The cells are differentiating."
-
"Check for differentiation markers."
-
"The cells are senescent."
-
"Use cells from an earlier passage."
-
"The cells are adapting to the culture conditions."
-
"This is normal for some cell lines."
-
"The cells are not forming a monolayer."
-
"The cell density is too low."
-
"Seed the cells at a higher density."
-
"The cells are clumping."
-
"See “The cells are clumping” above."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are forming aggregates."
-
"This is normal for some cell lines."
-
"The cells are stressed."
-
"Handle the cells more gently."
-
"The cells are not attaching to the flask/dish."
-
"See “The cells are not attaching to the flask/dish” above."
-
"The cells are detaching from the flask/dish."
-
"The cells are overgrown."
-
"Do not let the cells grow to 100% confluence."
-
"The detachment solution was too harsh."
-
"Use a milder detachment solution or a shorter incubation time."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are dying."
-
"See “The cells are dying” above."
-
"Cell Growth."
-
"Problem."
-
"Possible Cause."
-
"Solution."
-
"The cells are not proliferating."
-
"See “The cells are not proliferating” above."
-
"The cells are growing slowly."
-
"The cell density is too low."
-
"Seed the cells at a higher density."
-
"The medium is old or depleted."
-
"Use fresh medium."
-
"The cells are senescent."
-
"Use cells from an earlier passage."
-
"The incubator conditions are not optimal."
-
"Check the temperature, CO2, and humidity."
-
"Mycoplasma contamination."
-
"Test for mycoplasma."
-
"The cells are growing too fast."
-
"The cell density is too high."
-
"Seed the cells at a lower density."
-
"The medium is too rich."
-
"Use a less rich medium."
-
"The cells are transformed."
-
"Check for transformation markers."
-
"The cells are not reaching confluence."
-
"The cell density is too low."
-
"Seed the cells at a higher density."
-
"The cells are senescent."
-
"Use cells from an earlier passage."
-
"The cells are dying."
-
"See “The cells are dying” above."
-
"The cells are overgrowing."
-
"The cell density is too high."
-
"Seed the cells at a lower density."
-
"The cells are not contact-inhibited."
-
"This is normal for some cell lines."
-
"The cells are transformed."
-
"Check for transformation markers."
-
"Cell Detachment."
-
"Problem."
-
"Possible Cause."
-
"Solution."
-
"The cells are not detaching from the flask/dish."
-
"See “The cells are not detaching from the flask/dish” above."
-
"The cells are detaching in sheets."
-
"The detachment solution was too harsh."
-
"Use a milder detachment solution or a shorter incubation time."
-
"The cells are overgrown."
-
"Do not let the cells grow to 100% confluence."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are detaching as single cells."
-
"This is normal for some cell lines."
-
"The detachment solution was too mild."
-
"Use a harsher detachment solution or a longer incubation time."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"Subculture."
-
"Problem."
-
"Possible Cause."
-
"Solution."
-
"The cells are not attaching after subculture."
-
"The cells were harvested too harshly."
-
"Use less enzyme or a shorter incubation time for detachment."
-
"The cells were centrifuged too harshly."
-
"Spin the cells at a lower g-force."
-
"The cells were handled too roughly."
-
"Handle the cells more gently."
-
"The cells were in the wrong buffer."
-
"Use an isotonic buffer."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are not proliferating after subculture."
-
"The cell density is too low."
-
"Seed the cells at a higher density."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are dying after subculture."
-
"The cells were harvested too harshly."
-
"Use less enzyme or a shorter incubation time for detachment."
-
"The cells were centrifuged too harshly."
-
"Spin the cells at a lower g-force."
-
"The cells were handled too roughly."
-
"Handle the cells more gently."
-
"The cells were in the wrong buffer."
-
"Use an isotonic buffer."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"Cell Viability."
-
"Problem."
-
"Possible Cause."
-
"Solution."
-
"The cell viability is low."
-
"The cells were harvested too harshly."
-
"Use less enzyme or a shorter incubation time for detachment."
-
"The cells were centrifuged too harshly."
-
"Spin the cells at a lower g-force."
-
"The cells were handled too roughly."
-
"Handle the cells more gently."
-
"The cells were in the wrong buffer."
-
"Use an isotonic buffer."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are contaminated."
-
"Check for contamination."
-
"The cells are undergoing apoptosis."
-
"Check for apoptosis markers."
-
"The cells are undergoing necrosis."
-
"Check for necrosis markers."
-
"Contamination."
-
"Problem."
-
"Possible Cause."
-
"Solution."
-
"There is a bacterial contamination."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a yeast contamination."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a fungal contamination."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a mycoplasma contamination."
-
"The cells were contaminated when they were received."
-
"Test all new cell lines for mycoplasma."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a viral contamination."
-
"The cells were contaminated when they were received."
-
"Test all new cell lines for viruses."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a cross-contamination with another cell line."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"The cells were misidentified."
-
"Check the cell line identity." "
-
"Cell Viability."
-
"Problem."
-
"Possible Cause."
-
"Solution."
-
"The cell viability is low."
-
"The cells were harvested too harshly."
-
"Use less enzyme or a shorter incubation time for detachment."
-
"The cells were centrifuged too harshly."
-
"Spin the cells at a lower g-force."
-
"The cells were handled too roughly."
-
"Handle the cells more gently."
-
"The cells were in the wrong buffer."
-
"Use an isotonic buffer."
-
"The cells are not healthy."
-
"Check the cell viability."
-
"The cells are contaminated."
-
"Check for contamination."
-
"The cells are undergoing apoptosis."
-
"Check for apoptosis markers."
-
"The cells are undergoing necrosis."
-
"Check for necrosis markers." "
-
"Contamination."
-
"Problem."
-
"Possible Cause."
-
"Solution."
-
"There is a bacterial contamination."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a yeast contamination."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a fungal contamination."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a mycoplasma contamination."
-
"The cells were contaminated when they were received."
-
"Test all new cell lines for mycoplasma."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a viral contamination."
-
"The cells were contaminated when they were received."
-
"Test all new cell lines for viruses."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"There is a cross-contamination with another cell line."
-
"The aseptic technique was not good."
-
"Improve the aseptic technique."
-
"The reagents or media are contaminated."
-
"Use fresh reagents and media."
-
"The incubator is contaminated."
-
"Clean the incubator."
-
"The cells were misidentified."
-
"Check the cell line identity." 3 Technical Support Center: Dihydronicotinamide Riboside (NRH) Treatment and Cell Line Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (NRH). The information addresses the common issue of cell line variability in response to NRH treatment.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in cytotoxicity between cell lines treated with NRH. Is this expected?
A1: Yes, cell-specific toxic responses to NRH treatment are a documented phenomenon. For instance, studies have shown that human liver cancer cells (HepG3) exhibit dose-dependent cytotoxicity to NRH, while human embryonic kidney cells (HEK293T) are largely unaffected at similar concentrations.[4][5][6][7][8] This variability is thought to be linked to differences in the metabolic fate of NRH within different cell types.[4][6]
Q2: What are the potential mechanisms behind the differential response of cell lines to NRH?
A2: The varying responses are likely due to a combination of factors, including:
-
Metabolic Differences: The rate of conversion of NRH to NAD+ can differ between cell lines. A rapid and extreme boost in NAD+ levels in some cells, like HepG3, can lead to an imbalance in the cellular NAD+ pool, causing oxidative and metabolic stress, and ultimately cell death.[4]
-
Oxidative Stress Response: Cells vary in their capacity to handle oxidative stress. In sensitive cell lines, NRH treatment can lead to a significant increase in reactive oxygen species (ROS), alterations in the NAD(P)H and GSH/GSSG pools, and mitochondrial dysfunction.[5][6][7]
-
Genetic Background: The inherent genetic makeup of a cell line can influence its metabolic response to NAD+ depletion or sudden elevation. For example, mutations in key metabolic regulators, such as LKB1 (which prevents AMPK activation), can affect how a cell adapts to metabolic stress.[9][10]
-
Expression of Key Enzymes: The expression levels of enzymes involved in NAD+ metabolism, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT), and those involved in NRH metabolism can differ, leading to varied responses.[9][10]
Q3: How does NRH compare to other NAD+ precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN)?
A3: NRH is a significantly more potent NAD+ precursor than NR and NMN.[11][12][13] It can lead to a more substantial and rapid increase in intracellular NAD+ levels, often at lower concentrations.[12][13] While all three precursors boost NAD+, NRH has also been shown to have distinct effects on cellular signaling, such as promoting a pro-inflammatory phenotype in macrophages via the NF-κB pathway.[11]
Q4: Can NRH treatment affect the NAD+/NADH ratio?
A4: Yes, a consistent effect of NRH treatment is a net increase in the NAD+/NADH ratio in various mammalian cell lines.[12][13]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving NRH treatment and cell line variability.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in results between replicate experiments. | Inconsistent cell health or passage number. | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments. |
| Variability in NRH solution preparation or storage. | Prepare fresh NRH solutions for each experiment. NRH can oxidize to NR in aqueous solutions over time.[6] Store stock solutions appropriately as recommended by the manufacturer. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma and other contaminants, as they can significantly alter cellular metabolism and response to treatment.[2] | |
| Unexpected cytotoxicity in a cell line expected to be resistant. | Incorrect NRH concentration. | Verify the final concentration of NRH in the culture medium. Perform a dose-response curve to determine the cytotoxic threshold for each specific cell line. |
| Cell line misidentification. | Authenticate cell lines using methods like short tandem repeat (STR) profiling to ensure you are working with the correct cells.[14] | |
| Changes in culture conditions. | Maintain consistent culture conditions (e.g., media composition, serum lot, CO2 levels, temperature) as these can influence cellular metabolism.[2] | |
| No significant increase in NAD+ levels after NRH treatment. | Inefficient cellular uptake. | While NRH generally has good cell permeability, uptake mechanisms can vary. Consider optimizing incubation time. |
| Rapid NAD+ consumption. | Some cell lines may have a high rate of NAD+ consumption, masking the increase from NRH. Measure NAD+ levels at earlier time points post-treatment. | |
| Issues with the NAD+ assay. | Validate your NAD+ measurement protocol. Ensure proper sample preparation and that the detection method is sensitive enough. | |
| Discrepancies between your findings and published data for the same cell line. | Differences in experimental protocols. | Carefully compare your protocol with the published methodology, paying close attention to NRH concentration, treatment duration, cell density, and the specific assays used. |
| Sub-clone variability within the cell line. | Cell lines can exhibit genetic drift over time, leading to different sub-clones with varying characteristics. If possible, obtain the cell line from the same source as the published study. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the variable response of different cell lines to NRH treatment.
Table 1: Comparative Cytotoxicity of NRH in Different Human Cell Lines
| Cell Line | Tissue of Origin | Treatment Concentration (µM) | Treatment Duration | % Viability Reduction | Reference |
| HepG3 | Hepatocellular Carcinoma | 100 | 24 hours | 15% | [4][6] |
| 250 | 24 hours | 50% | [4][6] | ||
| ≥ 500 | 24 hours | 90% | [4][6] | ||
| HEK293T | Embryonic Kidney | 100 - 1000 | 24 hours | No significant toxicity | [4][6] |
Table 2: Fold Increase in NAD+ Levels in Various Cell Lines after NRH Treatment
| Cell Line | Treatment Concentration | Treatment Duration | Fold Increase in NAD+ (vs. Control) | Reference |
| F98 | Glioblastoma | 1 mM | 6 hours | ~4-fold |
| U87 | Glioblastoma | 1 mM | 6 hours | ~3.5-fold |
| LN229 | Glioblastoma | 1 mM | 6 hours | ~3-fold |
| HEK293 | Embryonic Kidney | 1 mM | 6 hours | ~2.5-fold |
| INS1 | Insulinoma | 1 mM | 6 hours | ~4.5-fold |
| MIN6 | Insulinoma | 1 mM | 6 hours | ~4-fold |
| C2C12 | Myoblast | 1 mM | 6 hours | ~3.5-fold |
| Neuro2a | Neuroblastoma | 1 mM | 6 hours | ~10-fold |
Experimental Protocols
1. Cell Viability Assay (Example using CellTiter-Fluor™)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
NRH Treatment: The following day, treat cells with a range of NRH concentrations (e.g., 100, 250, 500, 750, 1000 µM) for 24 hours.[6] Include a vehicle control (e.g., PBS).[6]
-
Assay Procedure:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the CellTiter-Fluor™ Reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix gently.
-
Incubate the plate for the recommended time, protected from light.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Measurement of Intracellular NAD+ Levels (Example using HPLC)
-
Cell Treatment: Seed cells in culture dishes and treat with NRH (e.g., 1 mM) or vehicle for the desired duration (e.g., 6 hours).[12]
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using a suitable method, such as perchloric acid extraction.
-
Neutralize the extracts and centrifuge to remove protein precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant using a high-performance liquid chromatography (HPLC) system equipped with a C18 column.[12]
-
Use an appropriate mobile phase and gradient to separate NAD+.
-
Detect NAD+ using a UV detector at the appropriate wavelength.
-
-
Data Quantification: Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations. Normalize the results to the total protein content or cell number.
Visualizations
Caption: A typical experimental workflow for assessing cell line variability in response to NRH treatment.
Caption: A simplified diagram illustrating the differential signaling pathways in sensitive vs. resistant cell lines upon NRH treatment.
Caption: A logical troubleshooting guide for addressing inconsistent results in NRH treatment experiments.
References
- 1. medicine.yale.edu [medicine.yale.edu]
- 2. Human Cells Exposed to an NAD+ Precursor Have Different Survival Responses [nmn.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scispace.com [scispace.com]
- 8. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable | PLOS One [journals.plos.org]
- 10. nbinno.com [nbinno.com]
- 11. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Troubleshooting [sigmaaldrich.com]
- 14. adl.usm.my [adl.usm.my]
optimizing Dihydronicotinamide riboside delivery for in vivo studies
Welcome to the technical support center for the use of Dihydronicotinamide riboside (NRH) in in vivo research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the delivery and efficacy of NRH in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NRH) and how does it differ from Nicotinamide (B372718) Riboside (NR)?
A1: this compound (NRH) is the reduced form of Nicotinamide Riboside (NR) and a potent precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+).[1] Unlike NR, which is phosphorylated by NR kinases (Nrk), NRH utilizes a distinct metabolic pathway. It is phosphorylated by adenosine (B11128) kinase (AK) to form nicotinamide mononucleotide (NMNH), which is subsequently converted to NADH and then oxidized to NAD+.[2][3] Studies have shown that NRH can increase NAD+ levels in cells and tissues more potently and rapidly than precursors like NR or NMN.[4][5]
Q2: What is the primary challenge when working with NRH for in vivo studies?
A2: The primary challenge is the chemical instability of NRH. It is highly susceptible to degradation through oxidation and hydrolysis, particularly in acidic conditions and in the presence of atmospheric oxygen.[6][7] This instability can lead to a loss of potency and variability in experimental results if not handled and prepared correctly.
Q3: Which administration route is most effective for NRH in rodent models?
A3: Intraperitoneal (IP) injection is a well-documented and effective route for administering NRH to mice, resulting in substantial increases in NAD+ levels in various tissues.[5] IP administration allows for rapid absorption due to the large surface area of the abdominal cavity.[8] While oral administration is possible, IP injection bypasses potential degradation in the gastrointestinal tract and first-pass metabolism, often leading to higher bioavailability for small molecules.[9]
Q4: How should NRH be stored to ensure its stability?
A4: To maximize stability, solid NRH should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). NRH in aqueous solution degrades faster at higher temperatures and in the presence of air.[7] For long-term storage of solutions, it is recommended to prepare aliquots and store them at -80°C under an inert gas. Degradation is slower at 4°C compared to 25°C.[7]
Troubleshooting Guide
Q5: My NRH solution has a yellow tint. What does this indicate and can I still use it?
A5: A yellow color change often indicates oxidation of the NRH molecule. NRH is the reduced, typically colorless form, while its oxidized counterpart, NR+, can appear yellowish in solution. This oxidation signifies degradation and a potential loss of potency. It is strongly recommended to use freshly prepared solutions for each experiment. If the solution is noticeably discolored, it should be discarded to ensure experimental reproducibility.[7]
Q6: I am observing lower-than-expected NAD+ enhancement in my target tissues after NRH administration. What are the potential causes?
A6: This issue can stem from several factors related to compound stability, dose preparation, or analytical methods.
-
Compound Degradation: NRH is unstable. Ensure it was stored properly as a solid and that the solution was prepared immediately before use with deoxygenated, slightly basic buffer if possible.[6][7]
-
Incorrect Solution Preparation: Verify all calculations for the desired concentration. Ensure the NRH was fully dissolved in a suitable, sterile vehicle.
-
Administration Issues: For IP injections, ensure the injection was properly administered into the peritoneal cavity and not into the intestine or subcutaneous fat, which can alter absorption kinetics.[8][10]
-
Timing of Tissue Harvest: The pharmacokinetics of NRH can be rapid. NAD+ levels may peak and then decline. Consider conducting a time-course experiment to determine the optimal time point for tissue collection post-injection.
-
Analytical Procedure: The extraction and measurement of NAD+ and its metabolites are sensitive procedures. Use validated protocols, such as LC-MS/MS, and ensure proper sample handling to prevent metabolite degradation during extraction.[11][12][13]
Q7: I'm having trouble dissolving NRH powder in my vehicle. What should I do?
A7: While NRH's parent compound, NR chloride, is highly soluble in water, issues can arise depending on the specific salt form and purity.[14] If you encounter solubility problems in aqueous buffers like sterile saline or PBS:
-
Gentle Warming: Briefly warm the solution to 37°C to aid dissolution. However, prolonged heating should be avoided due to the thermal sensitivity of NRH.[7]
-
Sonication: Use a bath sonicator for a short period to help break up particles and facilitate dissolution.
-
pH Adjustment: NRH is more stable in slightly basic conditions.[7] Ensure your vehicle's pH is neutral to slightly basic (pH 7.0-9.0). Avoid acidic vehicles, which cause rapid degradation.[7]
-
Co-solvents: For preclinical studies, if aqueous solubility is limiting, a small percentage of a biocompatible co-solvent like DMSO or PEG300 could be considered, although this should be validated for toxicity and effects on the experiment.[14] Always ensure the final concentration of the co-solvent is low and well-tolerated.[14][15]
Data Summaries
Table 1: NRH Stability in Aqueous Solution
| Condition | Temperature | Atmosphere | Stability Profile | Recommendation |
| pH | 25°C | Air / N₂ | Rapid degradation in acidic conditions (pH 5). Relatively stable in basic medium (pH 9).[7] | Use a neutral or slightly basic (pH 7-9) buffer for reconstitution. |
| Temperature | 4°C vs. 25°C | Air / N₂ | Degradation is significantly faster at 25°C compared to 4°C.[7] | Prepare solutions fresh. If temporary storage is needed, keep on ice (or at 4°C). |
| Oxygen | 25°C | Air vs. N₂ | The presence of air (oxygen) accelerates oxidative degradation compared to a nitrogen atmosphere.[7] | Use deoxygenated buffers for preparation and handle solutions under inert gas if possible. |
Experimental Protocols
Protocol 1: Preparation of NRH for Intraperitoneal (IP) Injection
This protocol provides a method for preparing a sterile NRH solution for administration to rodents. All procedures should be performed using aseptic techniques in a laminar flow hood.
Materials:
-
This compound (NRH) powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (sterile saline).[16][17]
-
Sterile, sealed glass vials
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Calculate Required Mass: Determine the total volume of NRH solution needed for the experiment. Calculate the mass of NRH powder required to achieve the desired final concentration (e.g., mg/mL). Weigh the NRH powder accurately.
-
Reconstitution: In a sterile vial, add the appropriate volume of sterile 0.9% saline. Aseptically add the weighed NRH powder to the saline.
-
Dissolution: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to minimize oxygen introduction. If necessary, brief, gentle warming (to 37°C) or bath sonication can be used. Ensure no visible particles remain.
-
Sterile Filtration: Draw the NRH solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[16]
-
Final sterile container: Filter the solution into a new, sterile, sealed vial. This step ensures the final product is sterile and removes any undissolved microparticles.[16]
-
Immediate Use: Label the vial with the compound name, concentration, and date of preparation. It is critical to use the prepared solution immediately due to the instability of NRH.[7] Do not store for later use unless stability in the specific formulation has been validated.
Protocol 2: Quantification of NAD+ Metabolites in Tissue by LC-MS/MS
This protocol provides a general workflow for extracting and analyzing NAD+ and related metabolites from tissue samples. Specific parameters will need to be optimized for your instrument and analytes of interest.
Materials:
-
Collected tissue samples, flash-frozen in liquid nitrogen and stored at -80°C.
-
Extraction solvent (e.g., cold 80% methanol (B129727) or a 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid mixture).[13]
-
Internal standards (e.g., ¹³C-labeled NAD+).[11]
-
Homogenizer (e.g., bead beater).
-
Refrigerated centrifuge.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: Pre-cool all tubes and equipment. Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.
-
Extraction: Add a defined volume of ice-cold extraction solvent containing internal standards. The ratio of solvent volume to tissue weight should be kept consistent across all samples.
-
Homogenization: Immediately homogenize the sample using a bead beater or other appropriate homogenizer until the tissue is completely disrupted. Keep the samples on ice throughout this process.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[11]
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new, clean tube.
-
Analysis: Analyze the extracts using a validated LC-MS/MS method. Separation can be achieved using HILIC chromatography.[12] Use multiple reaction monitoring (MRM) mode for quantification of NRH, NAD+, NADH, and other relevant metabolites.[18]
-
Data Normalization: Quantify the metabolite levels against a standard curve and normalize the results to the initial tissue weight.
Visual Aids and Diagrams
Caption: Metabolic pathway of NRH to NAD+.[2][3][19]
Caption: Standard workflow for an in vivo NRH study.
Caption: Troubleshooting flowchart for suboptimal NRH efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aboutnad.com [aboutnad.com]
- 7. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Boston University [bu.edu]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. dechra-us.com [dechra-us.com]
- 18. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NRH, a potent NAD+ enhancer, improves glucose homeostasis and lipid metabolism in diet-induced obese mice through an active adenosine kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pro-inflammatory Side Effects of Dihydronicotinamide Riboside (NRH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pro-inflammatory side effects during experiments with Dihydronicotinamide riboside (NRH).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NRH) and why is it used in research?
A1: this compound (NRH) is a potent precursor to Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. It is used in research to investigate the roles of NAD+ in various biological processes, including aging, metabolic diseases, and cancer.[1][2][3]
Q2: What are the known pro-inflammatory side effects of NRH?
A2: In specific experimental contexts, particularly with immune cells like macrophages, NRH supplementation has been shown to induce a pro-inflammatory phenotype.[1][3][4] This is characterized by the increased expression of pro-inflammatory cytokines, chemokines, and enzymes.[1][5]
Q3: Which cell types are most susceptible to NRH-induced inflammation?
A3: Research has primarily documented pro-inflammatory effects of NRH in macrophages, including bone marrow-derived macrophages (BMDM) and the human THP-1 macrophage cell line.[1][4][5]
Q4: How does NRH induce inflammation?
A4: NRH-induced inflammation in macrophages is mediated through an adenosine (B11128) kinase/Equilibrative Nucleoside Transporter (ENT)-IκB kinase (IKK)-dependent pathway.[1][3][4] This pathway is distinct from the metabolic routes of other NAD+ precursors.
Q5: Do other NAD+ precursors like Nicotinamide Mononucleotide (NMN) or Nicotinamide Riboside (NR) cause similar pro-inflammatory effects?
A5: Studies indicate that NMN, NR, and nicotinamide (NAM) do not induce the same potent pro-inflammatory phenotype as NRH in resting macrophages.[1][2] While some studies suggest NMN might have a mild pro-inflammatory effect in certain conditions, it is significantly less pronounced than that of NRH.[2] Conversely, some research points to anti-inflammatory properties of NR.[6][7][[“]]
Troubleshooting Guides
Issue 1: Unexpected Pro-inflammatory Response Observed After NRH Treatment
Symptoms:
-
Increased expression of pro-inflammatory genes (e.g., IL-6, TNF-α, CCL5, CXCL1).
-
Elevated secretion of pro-inflammatory cytokines into the cell culture medium.
-
Activation of inflammatory signaling pathways (e.g., NF-κB).
Possible Causes:
-
The cell type being used is sensitive to NRH-induced inflammation (e.g., macrophages).
-
The concentration of NRH is in the range known to induce an inflammatory response (typically 300-1000 µM).[1][5]
-
The experimental model is predisposed to an inflammatory state.
Solutions:
-
Confirm the inflammatory phenotype:
-
Perform a dose-response experiment to determine if the effect is concentration-dependent.
-
Measure a panel of pro-inflammatory markers to confirm a generalized inflammatory response.
-
-
Pharmacological Inhibition:
-
Consider Alternative NAD+ Precursors:
Issue 2: NRH Potentiates the Effect of Other Pro-inflammatory Stimuli
Symptoms:
-
A synergistic or additive increase in inflammatory markers when NRH is co-administered with another inflammatory agent (e.g., Lipopolysaccharide - LPS).
Possible Cause:
-
NRH can potentiate the effects of other inflammatory stimuli, leading to an exaggerated inflammatory response.[1][4][5][10]
Solutions:
-
Reduce NRH Concentration:
-
Titrate the NRH concentration to the lowest effective dose that achieves the desired NAD+ boost without significantly potentiating the co-stimulant's effect.
-
-
Temporal Separation of Treatments:
-
If the experimental design allows, consider pre-treating with NRH to boost NAD+ levels, removing the NRH-containing medium, and then applying the pro-inflammatory stimulus.
-
-
Utilize IKK Inhibitors:
Data Summary
Table 1: Effect of NRH on Pro-inflammatory Gene Expression in Bone Marrow-Derived Macrophages (BMDM)
| Gene | Fold Change (vs. Control) at 500 µM NRH | Fold Change (vs. Control) at 1000 µM NRH |
| Ccl5 | ~15 | ~25 |
| Il1b | ~8 | ~15 |
| Il6 | ~10 | ~20 |
| Cxcl1 | ~12 | ~22 |
| Cd38 | ~5 | ~8 |
| Nos2 | ~6 | ~10 |
Data synthesized from figures in Chini et al., 2022, Frontiers in Immunology.[1][5]
Table 2: Inhibitors for Managing NRH-Induced Pro-inflammatory Effects
| Inhibitor | Target | Typical Working Concentration | Effect |
| BMS-345541 | IκB kinase (IKK) | 5-10 µM | Blocks NRH-induced pro-inflammatory gene expression.[1][4] |
| 5-Iodotubercidin | Adenosine Kinase | 1-5 µM | Reduces NRH-induced NAD+ boost and pro-inflammatory effects.[1] |
| Dipyridamole | Equilibrative Nucleoside Transporters (ENTs) | 10-20 µM | Inhibits NRH uptake and subsequent inflammatory signaling.[1] |
Experimental Protocols
Protocol 1: Assessment of NRH-Induced Pro-inflammatory Cytokine Expression in Macrophages
-
Cell Culture:
-
Culture bone marrow-derived macrophages (BMDM) or THP-1 cells in appropriate media (e.g., DMEM for BMDM, RPMI for THP-1) supplemented with 10% FBS and 1% penicillin/streptomycin.
-
For THP-1 cells, differentiate into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
-
NRH Treatment:
-
Plate cells at a suitable density in multi-well plates.
-
Prepare fresh solutions of NRH in the appropriate cell culture medium at various concentrations (e.g., 100 µM, 300 µM, 500 µM, 1000 µM).
-
Replace the existing medium with the NRH-containing medium or a vehicle control.
-
Incubate for a specified period, typically 6 hours, which corresponds to the peak NAD+ increase.[1][5]
-
-
RNA Isolation and Quantitative RT-PCR (qRT-PCR):
-
Lyse the cells and isolate total RNA using a commercially available kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers specific for pro-inflammatory genes (e.g., IL6, TNF, CCL5, CXCL1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the treatment period.
-
Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Inhibition of NRH-Induced Inflammation
-
Cell Culture and Plating:
-
Follow the cell culture and plating steps as described in Protocol 1.
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of the IKK inhibitor BMS-345541 in DMSO.
-
Dilute the inhibitor to the desired final concentration (e.g., 10 µM) in the cell culture medium.
-
Pre-incubate the cells with the inhibitor-containing medium or a vehicle control (DMSO) for 1-2 hours.
-
-
NRH Treatment:
-
Add NRH directly to the inhibitor-containing medium to the desired final concentration (e.g., 500 µM).
-
Incubate for the standard treatment period (e.g., 6 hours).
-
-
Analysis:
-
Perform qRT-PCR or ELISA as described in Protocol 1 to assess the effect of the inhibitor on NRH-induced pro-inflammatory marker expression.
-
Visualizations
Caption: Signaling pathway of NRH-induced pro-inflammatory effects in macrophages.
Caption: Workflow for assessing and mitigating NRH-induced inflammation.
References
- 1. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mayo Clinic Finds Potent NAD⁺ Booster Promotes Inflammatory Response [nad.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 6. Nicotinamide riboside regulates inflammation and mitochondrial markers in AML12 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide Riboside Augments the Aged Human Skeletal Muscle NAD+ Metabolome and Induces Transcriptomic and Anti-inflammatory Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Dihydronicotinamide riboside purity analysis and quality control
Welcome to the technical support center for dihydronicotinamide riboside (NRH). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purity analysis and quality control of NRH.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NRH) and why is its purity important?
A1: this compound (NRH) is the reduced form of nicotinamide (B372718) riboside (NR) and a potent precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][2] NAD+ is a critical coenzyme in cellular metabolism and signaling.[1][3] The purity of NRH is paramount for experimental reproducibility and the safety and efficacy of potential therapeutic applications, as impurities can have unintended biological effects.
Q2: What are the common methods for analyzing NRH purity?
A2: A suite of analytical techniques is employed to ensure the purity and structural integrity of NRH. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5] Additionally, Fourier-Transform Infrared (FTIR) and UV-Vis spectroscopy can be used for structural confirmation.[1][4][5]
Q3: What are the typical impurities found in NRH preparations?
A3: Impurities in NRH can originate from the starting materials, synthesis byproducts, or degradation. A common impurity is the oxidized form, nicotinamide riboside (NR), resulting from exposure to air.[1][4][6] Other potential impurities can include residual solvents from purification and byproducts from the reduction of NRCl, such as dihydronicotinamide.[1]
Q4: How should NRH be handled and stored to maintain its purity?
A4: NRH is sensitive to oxidation, acidic conditions, and light.[1][4][6] To maintain its purity, it should be stored as a solid under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).[1][6] Solutions of NRH should be prepared fresh in a basic buffer (pH 8 or higher) and used immediately.[1][4][6] Exposure to light should be minimized.
Q5: What is a typical purity specification for research-grade NRH?
A5: For research purposes, a purity of ≥95% is generally considered acceptable, as confirmed by methods like HPLC and NMR.[1][4][5] For preclinical and clinical development, higher purity standards are required.
Troubleshooting Guides
This section provides solutions to common problems encountered during NRH purity analysis.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. | 1. Replace the HPLC column. 2. Dissolve the NRH sample in the mobile phase. 3. Reduce the injection volume or sample concentration. |
| Ghost peaks | 1. Contaminated mobile phase or injector. 2. Carryover from a previous injection. | 1. Prepare fresh mobile phase and flush the system. 2. Run blank injections between samples. |
| Drifting retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Replace the column. |
| Unexpected peaks | 1. Sample degradation (oxidation of NRH to NR). 2. Presence of impurities from synthesis. | 1. Prepare samples fresh and minimize exposure to air. 2. Analyze the sample by LC-MS to identify the unknown peaks. |
General Handling and Purity Issues
| Problem | Potential Cause | Suggested Solution |
| Low purity results from freshly opened vial | 1. Improper storage conditions during shipping or in the lab. 2. Oxidation due to compromised vial seal. | 1. Verify storage conditions. NRH should be stored at low temperatures under an inert atmosphere. 2. Handle the material in a glove box or under a stream of inert gas. |
| Rapid degradation of NRH in solution | 1. Acidic pH of the solvent. 2. Presence of dissolved oxygen. 3. Exposure to light. | 1. Use a basic buffer (pH > 8) for dissolution.[1][4][6] 2. Degas the solvent before use. 3. Protect the solution from light by using amber vials or covering with foil. |
Experimental Protocols
HPLC Method for NRH Purity Analysis
This protocol outlines a general reverse-phase HPLC method for determining the purity of NRH.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 5 15 50 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm (for NRH) and 260 nm (for NR and other impurities).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve NRH in Mobile Phase A to a final concentration of 1 mg/mL. Prepare fresh and keep on ice.
LC-MS Method for Impurity Identification
This protocol is for the identification of NRH and potential impurities.
-
LC System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Similar to the HPLC method, but with a faster gradient suitable for UHPLC.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
-
Sample Preparation: Dissolve NRH in 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL.
¹H-NMR for Structural Confirmation and Purity
This protocol provides a general method for NMR analysis.
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of NRH in 0.6 mL of deuterated solvent.
-
Procedure: Acquire a ¹H-NMR spectrum. The purity can be estimated by comparing the integration of characteristic NRH peaks to those of impurities. The chemical shifts should be consistent with the known spectrum of NRH.[4][7]
Visualizations
Caption: Workflow for NRH Purity Analysis and Quality Control.
Caption: Troubleshooting Decision Tree for Low NRH Purity.
References
- 1. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
storage conditions to prevent Dihydronicotinamide riboside degradation
Welcome to the technical support center for Dihydronicotinamide riboside (NRH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of NRH to prevent its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NRH) and why is its stability important?
A1: this compound (NRH) is a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1] The stability of NRH is paramount as its degradation can lead to the formation of impurities and a reduction in its efficacy as an NAD+ booster, potentially impacting experimental results and their reproducibility.
Q2: What are the primary factors that cause NRH degradation?
A2: The main factors contributing to NRH degradation are exposure to oxygen, acidic pH, light, and elevated temperatures.[1][2][3] NRH is particularly susceptible to oxidation and hydrolysis.[1][3]
Q3: How should I store powdered NRH?
A3: Solid NRH powder should be stored at low temperatures, ideally at -20°C or -80°C, in a tightly sealed container to protect it from moisture and air. It is also advisable to store it in the dark.
Q4: What is the recommended way to prepare and store NRH solutions?
A4: NRH solutions are best prepared fresh for each experiment. If storage is necessary, solutions should be prepared in a deoxygenated buffer with a slightly basic pH and stored at -80°C for short periods.[1] It is recommended to use an inert gas, such as nitrogen, to blanket the solution and minimize exposure to oxygen.[1][4]
Q5: My NRH solution has changed color. Is it still usable?
A5: A color change in your NRH solution may indicate degradation. It is recommended to discard the solution and prepare a fresh batch to ensure the reliability of your experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected NAD+ levels after NRH treatment. | NRH degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that both powdered NRH and stock solutions are stored at the correct temperature and protected from light and air. 2. Prepare Fresh Solutions: Always prepare NRH solutions immediately before use. 3. Use Appropriate Buffers: Prepare solutions in a deoxygenated, slightly basic buffer. 4. Perform Quality Control: Periodically check the purity of your NRH stock using HPLC. |
| High variability between experimental replicates. | Inconsistent NRH concentration due to degradation during the experiment. | 1. Minimize Exposure to Air: Keep NRH solutions tightly capped and consider working under an inert atmosphere. 2. Control Temperature: Maintain a consistent and cool temperature for your experimental setup where possible. 3. Standardize Incubation Times: Use consistent and minimal incubation times with NRH to reduce the opportunity for degradation. |
| Unexpected cellular toxicity. | Accumulation of degradation products. | 1. Use High-Purity NRH: Ensure the starting material is of high purity. 2. Confirm Solution Integrity: If toxicity is observed, prepare a fresh solution from a new batch of NRH powder and repeat the experiment. |
Quantitative Stability Data
The stability of NRH in aqueous solutions is significantly influenced by temperature, pH, and the presence of oxygen. The following tables summarize the degradation of NRH under various conditions.
Table 1: Effect of Temperature and Atmosphere on NRH Stability in Aqueous Solution (pH ~7) over 60 Days
| Days of Storage | % NRH Recovery at 4°C (under N₂) | % NRH Recovery at 4°C (in Air) | % NRH Recovery at 25°C (under N₂) | % NRH Recovery at 25°C (in Air) |
| 0 | 100 | 100 | 100 | 100 |
| 10 | ~95 | ~90 | ~85 | ~75 |
| 20 | ~90 | ~80 | ~70 | ~55 |
| 30 | ~85 | ~70 | ~60 | ~40 |
| 40 | ~80 | ~60 | ~50 | ~30 |
| 50 | ~75 | ~55 | ~40 | ~20 |
| 60 | ~70 | ~50 | ~35 | ~15 |
Data extracted and estimated from graphical representations in Zarei et al., 2021.
Table 2: Effect of pH on NRH Stability in Aqueous Solution at Room Temperature
| pH | Stability | Observations |
| Acidic (e.g., < 6) | Highly Unstable | Rapid hydrolysis and degradation.[1][2][3] |
| Neutral (~7) | Moderately Stable | Gradual degradation, accelerated by oxygen. |
| Basic (e.g., > 8) | More Stable | Slower degradation rate compared to neutral and acidic conditions.[1] |
Experimental Protocols
Protocol 1: Stability Testing of NRH in Aqueous Solution using HPLC
This protocol outlines a method to assess the stability of NRH under different storage conditions.
1. Materials:
- This compound (NRH) powder
- Deionized (DI) water, deoxygenated
- Buffers of various pH (e.g., phosphate (B84403) buffers)
- Nitrogen gas
- HPLC system with a C18 column
- Mobile phase: To be optimized, but a common mobile phase for similar compounds is a gradient of acetonitrile (B52724) in a phosphate buffer.
- UV detector
2. Procedure:
- Preparation of NRH Stock Solution:
- Prepare a stock solution of NRH (e.g., 10,000 ppm) in deoxygenated DI water.[1]
- Preparation of Test Solutions:
- Dilute the stock solution to the desired concentration (e.g., 1000 ppm) in the chosen buffers of different pH.[1]
- For anaerobic conditions, sparge the solutions with nitrogen gas and store in sealed vials under a nitrogen atmosphere.[1]
- Storage:
- Store the vials at different temperatures (e.g., 4°C and 25°C) and protect them from light.[1]
- Sampling:
- At specified time points (e.g., 0, 10, 20, 30, 40, 50, 60 days), withdraw an aliquot from each vial for HPLC analysis.[1]
- HPLC Analysis:
- Inject the sample into the HPLC system.
- Monitor the elution of NRH using a UV detector at an appropriate wavelength.
- Quantify the peak area corresponding to NRH.
- Data Analysis:
- Calculate the percentage of NRH remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of NRH recovery versus time for each condition.
Protocol 2: Measurement of Intracellular NAD+ Levels after NRH Treatment
This protocol describes how to treat cells with NRH and subsequently measure the intracellular NAD+ concentration using an enzymatic cycling assay.
1. Materials:
- Cultured cells
- Cell culture medium
- This compound (NRH)
- Phosphate-buffered saline (PBS)
- Acid extraction buffer (e.g., 0.6 M perchloric acid)
- Alkaline neutralization buffer (e.g., 2 M KOH, 0.5 M K₂HPO₄)
- NAD+/NADH assay kit (containing NAD cycling enzyme, substrate, and detection reagent)
- 96-well plate
- Plate reader with fluorescence or absorbance capabilities
2. Procedure:
- Cell Seeding and Treatment:
- Seed cells in a multi-well plate and allow them to adhere overnight.
- Prepare a fresh solution of NRH in the cell culture medium at the desired concentration.
- Remove the old medium from the cells and add the NRH-containing medium.
- Incubate the cells for the desired period (e.g., 1-6 hours).
- Sample Collection and Extraction:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells by adding the acid extraction buffer and incubate on ice.
- Neutralize the cell lysate by adding the alkaline neutralization buffer.
- Centrifuge the lysate to pellet the cell debris.
- NAD+ Measurement:
- Transfer the supernatant to a new tube.
- Follow the instructions of the NAD+/NADH assay kit. Typically, this involves adding the cell extract to a reaction mixture containing the cycling enzyme and substrate in a 96-well plate.
- Incubate the plate to allow the enzymatic reaction to proceed, leading to the development of a fluorescent or colored product.
- Data Acquisition and Analysis:
- Measure the fluorescence or absorbance using a plate reader.
- Determine the NAD+ concentration in the samples by comparing the readings to a standard curve generated with known concentrations of NAD+.
- Normalize the NAD+ concentration to the protein concentration or cell number of each sample.
Visualizations
Caption: Metabolic pathway of this compound (NRH) to NAD+.
Caption: Experimental workflow for measuring intracellular NAD+ levels after NRH treatment.
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aboutnad.com [aboutnad.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dihydronicotinamide Riboside (NRH) Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for handling Dihydronicotinamide riboside (NRH), focusing on common solubility challenges. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pathway information to ensure the successful use of NRH in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for this compound (NRH)? For most experimental purposes, sterile water is the recommended solvent. Commercial suppliers indicate a solubility of up to 100 mg/mL in water, though achieving this concentration may require sonication.[1] For applications requiring an organic solvent, DMSO can be used, but solubility is significantly lower and requires specific handling.[1]
Q2: My NRH powder is not dissolving completely in water. What should I do? If you encounter difficulty dissolving NRH, gentle sonication (ultrasound) can aid dissolution significantly.[1] Ensure you are using high-purity water. The purity of the NRH compound can also affect solubility; some commercial preparations may contain insoluble additives.[2] If issues persist, consider preparing a more dilute stock solution.
Q3: At what temperature should I prepare my NRH solution? Initial dissolution should be performed at room temperature. If using DMSO, gentle warming to 60°C may be necessary to achieve maximum solubility.[1] However, be mindful that NRH is sensitive to degradation. Long-term storage of NRH solutions should be at low temperatures (-20°C or -80°C).[1]
Q4: How should I prepare and store a stock solution of NRH? It is highly recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it frozen. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles, which are strongly discouraged.[1][3] Stock solutions in water should be sterilized by passing them through a 0.22 µm filter before storage and use in cell culture.[1]
Q5: How stable is NRH in solution, and what are the optimal storage conditions? NRH is highly susceptible to oxidation and hydrolysis in aqueous solutions.[3][4][5][6] Its stability is improved under deoxygenated (e.g., nitrogen atmosphere), basic pH, and low-temperature conditions.[4][6][7] For prepared stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1]
Q6: My NRH solution has changed color (e.g., turned yellow). What does this mean? A color change in your NRH solution often indicates oxidation or degradation. NRH is the reduced form of nicotinamide (B372718) riboside (NR) and is sensitive to air and light.[4][5] If your solution changes color, its purity and potency may be compromised, and it is advisable to prepare a fresh solution from solid powder for reliable experimental results.
Troubleshooting Guide: NRH Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Poor or Incomplete Dissolution | Insufficient agitation for high concentrations. | Use an ultrasonic water bath to aid dissolution.[1] |
| Low-purity compound or presence of insoluble additives from the supplier.[2] | Verify the purity of your NRH. If possible, test a small amount from a different batch or supplier. | |
| Using "wet" or old DMSO. | DMSO is hygroscopic. Use a fresh, unopened bottle of anhydrous DMSO, as absorbed water can significantly reduce the solubility of compounds.[1] | |
| Precipitation After Dissolution | Solution is supersaturated or has undergone a temperature change. | Ensure the compound is fully dissolved initially. Store aliquots at a consistent temperature. If working with cell culture, ensure the final concentration in the medium does not exceed its solubility limit. |
| Change in pH of the solution. | NRH is more stable at a basic pH.[3][7] Acidic conditions can cause rapid hydrolysis and degradation.[5][6] Check the pH of your final solution. | |
| Solution Instability / Color Change | Oxidation from exposure to air (oxygen).[5][6] | Prepare solutions fresh whenever possible. If preparing stocks, degas the solvent and consider working under a nitrogen atmosphere. Store solutions in tightly sealed vials. |
| Degradation due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.[1][3] | |
| Exposure to light. | Protect solid NRH and its solutions from light by using amber vials or covering containers with foil. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound (NRH) in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Conditions & Notes |
| Water | 100 mg/mL | 390.23 mM | Requires sonication to achieve.[1] |
| DMSO | 3.85 mg/mL | 15.02 mM | Requires sonication, warming to 60°C, and fresh (anhydrous) DMSO.[1] |
Molecular Weight of NRH: 256.26 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM NRH Aqueous Stock Solution
This protocol provides a method for preparing a sterile, concentrated stock solution suitable for cell culture experiments.
Materials:
-
This compound (NRH) powder
-
High-purity, sterile water (e.g., nuclease-free or cell culture grade)
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile, single-use microcentrifuge tubes (amber or covered in foil)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh 25.63 mg of NRH powder and transfer it to the 15 mL conical tube.
-
Initial Dissolution: Add 1 mL of sterile water to the tube. Cap tightly and vortex for 30-60 seconds. The solution may appear cloudy or have undissolved particles.
-
Sonication: Place the tube in an ultrasonic water bath. Sonicate in short bursts (e.g., 5-10 minutes), allowing the water in the bath to remain at room temperature. Check for dissolution periodically.
-
Sterile Filtration: Once the NRH is fully dissolved and the solution is clear, draw the solution into a sterile syringe. Attach the 0.22 µm syringe filter and dispense the sterile stock solution into a new sterile tube. This step is critical for removing any potential microbial contamination before use in cell culture.[1]
-
Aliquoting: Immediately dispense the stock solution into single-use sterile microcentrifuge tubes. Protect the aliquots from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Treating Mammalian Cells with NRH
This protocol describes the general procedure for diluting the stock solution and treating adherent cells in culture.
Materials:
-
Prepared and frozen 100 mM NRH stock solution
-
Cultured mammalian cells in multi-well plates (e.g., 6-well plate)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw Stock: Remove a single aliquot of the 100 mM NRH stock solution from the freezer and thaw it rapidly at room temperature. Keep it protected from light. Do not re-freeze any unused portion of the aliquot.
-
Prepare Working Solution: Perform serial dilutions of the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations.
-
Example for a final concentration of 100 µM in 2 mL of medium: Add 2 µL of the 100 mM stock solution to 1998 µL of fresh, pre-warmed medium. Mix gently by pipetting.
-
-
Cell Treatment: Aspirate the old medium from the cells in the 6-well plate.
-
Add Treatment Medium: Gently add the 2 mL of medium containing the final desired concentration of NRH to each well.
-
Incubation: Return the plate to the incubator and culture for the desired experimental duration (e.g., 6, 12, or 24 hours).
-
Downstream Analysis: After incubation, proceed with your planned analysis, such as cell viability assays, metabolite extraction, or protein analysis.
Visualizations
Troubleshooting Workflow for NRH Solubility
Caption: Troubleshooting workflow for resolving NRH solubility issues.
NRH to NAD+ Salvage Pathway
Caption: Simplified NAD+ salvage pathway involving NRH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. aboutnad.com [aboutnad.com]
impact of pH on Dihydronicotinamide riboside efficacy and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the efficacy and stability of Dihydronicotinamide riboside (NRH).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of NRH in aqueous solutions?
A1: NRH demonstrates significantly greater stability under basic (alkaline) conditions.[1][2][3] Studies show that its degradation rate is lowest at pH 9 compared to neutral (pH 7) or acidic (pH 5) conditions.[1] Acidic environments, in particular, lead to rapid hydrolysis and degradation of NRH.[1][2][3]
Q2: What are the primary factors, besides pH, that contribute to NRH degradation?
A2: NRH is sensitive to several environmental factors. In addition to acidic pH, exposure to oxygen (air), light, and elevated temperatures accelerates its degradation.[1][2] For maximum stability, it is recommended to store NRH solutions under a nitrogen atmosphere, protected from light, and at low temperatures (e.g., 4°C).[1]
Q3: How does the efficacy of NRH in boosting cellular NAD+ relate to pH?
A3: The primary concern regarding pH is the chemical stability of NRH in the stock solution before it is administered to cells. Once introduced into a cellular experiment, the pH is typically maintained at a physiological level (around 7.4) by the cell culture medium. At this physiological pH, NRH can effectively enter cells and convert to NAD+.[4][5] The key is to minimize degradation in the stock solution by preparing it in a slightly basic buffer and using it promptly.
Q4: What is the metabolic pathway for the conversion of NRH to NAD+?
A4: NRH is a potent NAD+ precursor.[4][5] The established biosynthetic pathway involves the phosphorylation of NRH to dihydronicotinamide mononucleotide (NMNH) by the enzyme adenosine (B11128) kinase (AK).[5] NMNH is then adenylylated to form the reduced cofactor NADH, which can subsequently be oxidized to NAD+.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of NRH potency in cellular assays. | 1. Degraded NRH Stock Solution: The stock solution may have been prepared or stored improperly. NRH hydrolyzes quickly in acidic conditions and is sensitive to oxygen.[1][3] 2. Incorrect Buffer: The buffer used for the stock solution may be acidic. | 1. Prepare fresh NRH stock solutions immediately before use. 2. Use a slightly basic buffer (e.g., pH 8-9) for the stock solution. 3. If short-term storage is necessary, store at 4°C under a nitrogen atmosphere and protected from light.[1] |
| Inconsistent experimental results between batches. | 1. Variable NRH Purity: The initial purity of the solid NRH may differ between lots. 2. Oxidation during Handling: Weighing and preparing solutions in ambient air can introduce oxygen, leading to oxidation of NRH to NR+.[1] | 1. Verify the purity of each new batch of NRH using a validated analytical method like HPLC.[1] 2. Handle solid NRH and prepare solutions in an anaerobic environment (e.g., a glove box with a nitrogen atmosphere) to minimize oxidation. |
| Low recovery of NRH in prepared solutions. | 1. Acidic pH: The deionized water or buffer used was not pH-adjusted and may be slightly acidic. 2. Presence of Dissolved Oxygen: Standard deionized water contains dissolved oxygen that can oxidize NRH.[1] | 1. Ensure the pH of the water or buffer is adjusted to a slightly basic value (pH 8-9) before dissolving the NRH. 2. Use deoxygenated water (e.g., by sparging with nitrogen gas) for solution preparation.[1] |
Quantitative Data Summary
The stability of NRH is highly dependent on pH and atmospheric conditions. The table below summarizes the percentage of NRH recovered after 60 days of storage at 25°C in different buffer systems.
Table 1: NRH Recovery (%) after 60 Days of Storage at 25°C
| pH | Atmosphere | Approximate Recovery (%) |
| pH 5 | Air | < 10% |
| Nitrogen (N₂) | ~ 20% | |
| pH 7 | Air | ~ 40% |
| Nitrogen (N₂) | ~ 65% | |
| pH 9 | Air | ~ 75% |
| Nitrogen (N₂) | > 90% | |
| Data are estimated from graphical representations in the cited literature.[1] |
Key Experimental Protocols
Protocol 1: HPLC-Based Analysis of NRH Stability
This protocol outlines a method to assess the stability of NRH under various pH and atmospheric conditions.
-
Preparation of Stock Solution:
-
Accurately weigh pure NRH in an anaerobic environment.
-
Dissolve in deoxygenated DI water or a chosen buffer to create a concentrated stock solution (e.g., 10,000 ppm).[1]
-
-
Sample Preparation:
-
Storage:
-
Store all samples at a constant temperature (e.g., 25°C) and protect them from light.[1]
-
-
Time-Point Analysis:
-
At specified time points (e.g., Day 0, 1, 7, 15, 30, 60), withdraw an aliquot from each sample.
-
Analyze the concentration of the remaining NRH using a validated reverse-phase HPLC method.[1]
-
-
Data Evaluation:
-
Calculate the percentage of NRH remaining at each time point relative to the Day 0 concentration.
-
Plot the percentage of NRH remaining versus time to determine the degradation kinetics for each condition.
-
Protocol 2: In Vitro Efficacy Assay of NRH
This protocol describes a general method for evaluating the efficacy of NRH in increasing intracellular NAD+ levels.
-
Cell Culture:
-
Preparation of NRH Treatment Solution:
-
Immediately before the experiment, prepare a fresh stock solution of NRH in a slightly basic, sterile buffer.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells and replace it with the NRH-containing medium.
-
Include a vehicle-only control group.
-
Incubate the cells for a specified period (e.g., 1, 4, or 24 hours).[4]
-
-
Cell Lysis and NAD+ Measurement:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells using an appropriate lysis buffer.[4]
-
Determine the intracellular NAD+ and/or NADH concentration using a commercially available colorimetric or fluorometric NAD/NADH assay kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Normalize the measured NAD+ levels to the total protein concentration in each sample.
-
Compare the NAD+ levels in NRH-treated cells to the vehicle control to determine the fold-increase in NAD+.
-
Diagrams
References
- 1. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aboutnad.com [aboutnad.com]
- 3. This compound: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 5. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Dihydronicotinamide Riboside (NRH) Animal Studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize variability in animal studies involving Dihydronicotinamide riboside (NRH).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in NRH animal studies?
Variability in NRH animal studies can arise from several factors throughout the experimental process. Key sources include:
-
Compound Stability and Handling: NRH is a reduced form of Nicotinamide (B372718) Riboside (NR) and can be susceptible to degradation if not handled and stored correctly.
-
Experimental Design: Inadequate randomization, lack of blinding, incorrect sample size, and inappropriate control groups can introduce significant bias and variability.[1][2][3]
-
Animal Model Selection: The choice of species, strain, sex, and age of the animals can influence metabolic responses to NRH.[2][4] For instance, different mouse strains like C57BL/6N and C57BL/6J can exhibit notable differences in metabolic phenotypes.[4]
-
Administration Route and Technique: The method of NRH delivery (e.g., intraperitoneal, oral gavage) and the consistency of the technique are critical for ensuring uniform dosage and absorption.[5]
-
Animal Handling and Husbandry: Stress from improper handling or changes in environment can alter physiological responses and introduce non-experimental variables.[6][7]
-
Sample Collection and Processing: The timing of tissue collection post-administration and the methods used for harvesting, storing, and extracting metabolites are crucial for accurate measurements.
-
Analytical Methods: The choice and execution of assays to measure NAD+ and its metabolites can be a source of technical variability.
Q2: How does NRH compare to other NAD+ precursors like NR and NMN in vivo?
NRH has been identified as a more potent NAD+ precursor in animal models compared to Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN).[8][9] It often produces a greater and more rapid increase in tissue NAD+ levels at equivalent dosages.[8][9] While NR and NMN typically require high doses (250–1000 mg/kg) for beneficial effects in animal models, NRH has demonstrated significant NAD+ enhancement at similar or lower doses.[8][10]
Data Presentation: Comparative Efficacy of NAD+ Precursors in Mice
| NAD+ Precursor | Dose (mg/kg) | Administration Route | Time Point | Tissue | NAD+ Increase vs. Control | Reference |
| NRH | 250 | Intraperitoneal (IP) | 4 hours | Kidney | ~180% | [8] |
| NRH | 250 | Intraperitoneal (IP) | 4 hours | Liver | ~540% | [8] |
| NRH | 1000 | Intraperitoneal (IP) | 4 hours | Liver | >5-fold | [8] |
| NR | 250 | Intraperitoneal (IP) | 4 hours | Kidney | ~159% | [8] |
| NR | 250 | Intraperitoneal (IP) | 4 hours | Liver | ~132% | [8] |
| NMN | 250 | Intraperitoneal (IP) | 4 hours | Kidney | ~156% | [8] |
| NMN | 250 | Intraperitoneal (IP) | 4 hours | Liver | ~149% | [8] |
Troubleshooting Guides
Issue: Inconsistent NRH Efficacy & High Data Variability
Q: My results show high variability in NAD+ levels between animals in the same treatment group. What are the likely causes?
High inter-animal variability is a common challenge. Use the following diagnostic flowchart to pinpoint potential sources of the issue.
Q: How should I properly handle and store NRH to ensure its stability and potency?
Proper handling is critical to prevent the oxidation of NRH back to NR or other degradants.
-
Storage: Store solid NRH powder at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Solution Preparation: Prepare solutions fresh on the day of use. NRH is susceptible to degradation in aqueous solutions. If a stock solution is required, prepare it in a degassed, antioxidant-containing buffer and store it in small, single-use aliquots at -80°C.
-
Vehicle: Use a sterile, degassed vehicle for injections, such as saline or PBS. The pH of the solution should be controlled and neutral.
-
Handling: When weighing and preparing solutions, minimize exposure to air and light. Use low-light conditions and work swiftly.
Q: What is the most effective and consistent route of administration for NRH in rodent studies?
Intraperitoneal (IP) injection is the most commonly reported and effective route for NRH administration in preclinical mouse studies, as it allows for rapid absorption and bypasses first-pass metabolism.[8][9] Oral gavage (PO) is another option that mimics human oral intake but may lead to more variability due to factors like gut absorption and microbiota metabolism.[5][11]
| Route | Advantages | Considerations / Sources of Variability |
| Intraperitoneal (IP) | Rapid absorption, high bioavailability, bypasses first-pass metabolism.[5] | Risk of injecting into organs (e.g., intestine, bladder); requires proper technique and restraint.[5] Stress from injection can be a variable. |
| Oral Gavage (PO) | Mimics human oral supplementation; suitable for long-term studies.[5][12] | Potential for incomplete dosing (spillage); absorption can be influenced by gut contents and microbiome.[11][12] Risk of esophageal injury.[12] |
| Intravenous (IV) | Immediate and complete systemic circulation.[5] | Technically challenging in small rodents (e.g., tail vein injection); can cause significant stress. |
Issue: Animal Model and Experimental Design
Q: What factors should I consider when selecting an animal model for NRH research?
-
Species and Strain: Mice are the most common model.[4][8] The C57BL/6J strain is widely used in metabolic research; however, be aware of known substrain differences (e.g., between C57BL/6J and C57BL/6N) that can affect metabolic outcomes.[2][4]
-
Sex: Include both male and female animals in your study design unless there is a strong justification for using a single sex. This accounts for biological variability and increases the translational relevance of the findings.[1][13]
-
Age: Since NAD+ levels decline with age, the age of the animals is a critical variable.[14][15] Clearly define and report the age of the animals used.
-
Health Status: Use healthy animals from a reputable vendor and ensure they are free of pathogens that could influence metabolic or inflammatory status. Allow for an acclimation period of at least one week before starting the experiment.[7]
Q: How do I design my experiment to minimize bias and ensure reproducibility?
Employing rigorous experimental design principles is essential.[1][3]
Issue: Analytical Variability
Q: What is the metabolic pathway for NRH, and what should I measure?
NRH follows a distinct pathway to NAD+. It is first phosphorylated by adenosine (B11128) kinase (ADK) to form dihydronicotinamide mononucleotide (NMNH). NMNH is then converted to NADH by NMNAT enzymes, and finally, NADH is oxidized to NAD+.[16] Measuring both NAD+ and NADH is crucial to understand the impact on the total NAD pool and the NAD+/NADH ratio.[8]
Q: What are the best practices for tissue collection and NAD+ measurement?
-
Timing: Collect tissues at a consistent time point post-NRH administration, as NAD+ levels can change rapidly. Studies often use a 4-hour time point to observe significant increases.[8]
-
Harvesting: Euthanize animals and harvest tissues as quickly as possible to prevent post-mortem degradation of metabolites. Immediately snap-freeze tissues in liquid nitrogen.
-
Extraction: Use an acidic extraction method to preserve the oxidized form (NAD+) and a basic extraction method if you need to preserve the reduced form (NADH).
-
Quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are robust methods for accurately quantifying NAD+ and its related metabolites.[17] Enzymatic cycling assays are also commonly used and can be a high-throughput alternative.[4]
Experimental Protocols
Protocol 1: Preparation of NRH for Intraperitoneal (IP) Administration
-
Materials: this compound (NRH) powder, sterile and degassed saline (0.9% NaCl), sterile 1.5 mL microcentrifuge tubes, precision balance, sterile syringes and needles (e.g., 27-30 gauge).
-
Procedure:
-
Work in a low-light environment to minimize light-induced degradation.
-
On the day of injection, calculate the total amount of NRH needed based on the desired dose (e.g., 250 mg/kg), the average animal weight, and the number of animals.
-
Weigh the NRH powder swiftly and accurately.
-
Dissolve the NRH in a pre-calculated volume of cold, sterile, degassed saline to achieve the final desired concentration. Ensure the injection volume is appropriate for the animal (e.g., 5-10 mL/kg for mice).
-
Vortex gently until the NRH is fully dissolved. Keep the solution on ice and protected from light until use.
-
Use the solution immediately, ideally within 1-2 hours of preparation.
-
Protocol 2: Intraperitoneal (IP) Injection Technique in Mice
-
Restraint: Gently but firmly restrain the mouse, exposing the abdomen. One common method is to scruff the mouse and secure the tail.[6]
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.[5]
-
Injection:
-
Use a new sterile syringe and needle for each animal or, at minimum, for each cage.[7]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the NRH solution.
-
Withdraw the needle and return the animal to its cage. Monitor the animal briefly for any adverse reactions.
-
Protocol 3: Tissue Harvesting and NAD+ Metabolite Extraction
-
Euthanasia: At the predetermined time point post-injection, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection: Perform dissection immediately. Rapidly excise the target tissues (e.g., liver, kidney, brain, muscle).
-
Snap-Freezing: Immediately place the excised tissue into a pre-labeled cryotube and snap-freeze in liquid nitrogen. This halts all enzymatic activity and preserves metabolite levels.
-
Storage: Store frozen tissue samples at -80°C until extraction.
-
Acidic Extraction (for NAD+):
-
Weigh a small piece of frozen tissue (~20-50 mg).
-
Homogenize the tissue in a cold acid extraction buffer (e.g., 0.5 M perchloric acid).
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Neutralize the supernatant with a potassium carbonate solution.
-
The resulting extract is ready for analysis by HPLC, LC-MS, or enzymatic assay.
-
References
- 1. Tackling In Vivo Experimental Design [modernvivo.com]
- 2. ichor.bio [ichor.bio]
- 3. What is the optimum design for my animal experiment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide riboside has minimal impact on energy metabolism in mouse models of mild obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 7. uvas.edu.pk [uvas.edu.pk]
- 8. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Tackling experimental design in your funding proposal | NC3Rs [nc3rs.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nicotinamide Riboside and Dihydronicotinic Acid Riboside Synergistically Increase Intracellular NAD+ by Generating this compound [mdpi.com]
- 17. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers | PLOS One [journals.plos.org]
interpreting unexpected results in Dihydronicotinamide riboside experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydronicotinamide riboside (NRH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My NAD+ levels did not increase, or even decreased, after NRH treatment. What are the possible causes?
A1: This is a common yet perplexing issue that can arise from several factors:
-
NRH Degradation: NRH is susceptible to oxidation and hydrolysis. Improper storage or handling of NRH solutions can lead to degradation, rendering it ineffective at boosting NAD+ levels. Ensure that NRH solutions are prepared fresh, protected from light, and stored appropriately (see Protocol 1).
-
Cell Health and Density: Unhealthy or overly confluent cells may not have the metabolic capacity to efficiently convert NRH to NAD+. It is crucial to use cells in their logarithmic growth phase and ensure high viability before starting the experiment.
-
High NRH Concentration and Cytotoxicity: While NRH is a potent NAD+ precursor, high concentrations (e.g., 100–1000 μM) can be cytotoxic to certain cell lines, such as HepG3.[1] This cytotoxicity can lead to a net decrease in viable, metabolically active cells, resulting in lower overall NAD+ levels. A dose-response experiment is essential to determine the optimal, non-toxic concentration for your specific cell line.
-
Rapid Conversion to other Metabolites: NRH rapidly increases the NADH pool, which is then oxidized to NAD+. However, the cell may quickly convert the newly synthesized NAD+ into other metabolites like NADP(H).[2] This can result in a smaller than expected increase in the NAD+ pool itself.
-
Assay Interference: The method used for NAD+ quantification is critical. Some commercial kits may not efficiently distinguish between NAD+ and NADH, or may be prone to interference from other cellular components. HPLC-MS is the gold standard for accurate quantification.[3]
Q2: I'm seeing conflicting results between different cell viability assays (e.g., MTT vs. CellTiter-Glo®) after NRH treatment. Why is this happening?
A2: Discrepancies between viability assays are often due to their different underlying principles.
-
MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which can be influenced by the cellular redox state. Since NRH directly impacts the NAD+/NADH ratio, it can interfere with the MTT assay, leading to an overestimation of cell viability.[4][5]
-
CellTiter-Glo® Assay: This luminescent assay quantifies ATP levels, which is a more direct indicator of metabolically active cells.[6][7] It is generally considered more reliable than the MTT assay when working with compounds that affect cellular metabolism.[4]
-
Cytostatic vs. Cytotoxic Effects: Some compounds may not kill cells but rather halt their proliferation (cytostatic effect). An ATP-based assay might show a plateau in signal, while a mitochondrial activity-based assay could still show a high signal if the arrested cells remain metabolically active.[8]
For these reasons, an ATP-based assay like CellTiter-Glo® is generally recommended for assessing cell viability following NRH treatment.
Q3: I've observed a significant increase in reactive oxygen species (ROS) in my cells after NRH treatment. Is this expected?
A3: Yes, an increase in ROS can be an expected, albeit cell-type and dose-dependent, consequence of NRH treatment. The rapid increase in NAD(H) levels can alter mitochondrial respiration and lead to mitochondrial superoxide (B77818) formation.[1] This is particularly relevant in cell lines that are more susceptible to NRH-induced cytotoxicity. It is advisable to perform a ROS measurement assay, such as the DCFDA assay, in parallel with your viability and NAD+ quantification experiments.
Troubleshooting Guides
Issue 1: Inconsistent NAD+ Measurements
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Artifacts | Ensure rapid quenching of metabolic activity by snap-freezing tissues in liquid nitrogen or using cold extraction buffers for cell lysates.[9][10] Inconsistent sample handling can lead to significant variations in NAD+ levels. |
| NRH Solution Instability | Prepare NRH solutions fresh for each experiment. Protect from light and store on ice during use. Avoid repeated freeze-thaw cycles. |
| Inaccurate Quantification Method | Use a reliable method like HPLC-MS for accurate NAD+ quantification.[9][11] If using an enzymatic assay, ensure it is validated for your specific sample type and that you are preparing standards correctly.[1][12] |
| Cell Lysis and Contamination | In plasma or extracellular NAD+ measurements, cell lysis during sample collection can artificially inflate NAD+ levels due to the much higher intracellular concentration.[1][12] Ensure proper sample handling and centrifugation to minimize cell damage. |
Issue 2: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High NRH Concentration | Perform a dose-response curve for your specific cell line to determine the optimal concentration range for NAD+ boosting without inducing significant cell death. A typical starting range is 10-500 µM. |
| Cell Line Sensitivity | Be aware that different cell lines have varying sensitivities to NRH.[1] What is non-toxic for one cell line may be cytotoxic for another. |
| Oxidative Stress | Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype. This can help determine if the observed cell death is mediated by ROS. |
| Assay Interference | Confirm cytotoxicity with a reliable assay like CellTiter-Glo® and consider a secondary assay that measures a different cell health marker, such as caspase activity for apoptosis.[13] |
Experimental Protocols
Protocol 1: Preparation and Storage of NRH Solutions
-
Weighing: Weigh out the desired amount of NRH powder in a sterile microcentrifuge tube.
-
Reconstitution: Reconstitute the NRH powder in a suitable solvent, such as sterile water or PBS. The choice of solvent should be compatible with your cell culture system.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage. For short-term storage (up to one week), solutions can be kept at 4°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot on ice and dilute it to the final working concentration in pre-warmed cell culture medium immediately before adding to the cells.
Protocol 2: NAD+ Quantification by HPLC-MS
-
Sample Collection:
-
Extraction:
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cell debris.[3][11]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator and reconstitute in a mobile phase-compatible solution (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).[11]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a C18 reverse-phase column for separation.[11]
-
Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) for NAD+ and an internal standard (e.g., ¹³C₅-NAD+).[11]
-
Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.[9]
-
Protocol 3: Cell Viability Assessment using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
NRH Treatment: Treat the cells with a range of NRH concentrations for the desired duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Measurement: Read the luminescence using a plate reader. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 4: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Seed cells in a 96-well plate or on coverslips for microscopy and allow them to adhere overnight.
-
NRH Treatment: Treat the cells with NRH for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
DCFDA Staining:
-
Measurement:
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold change in ROS production.
Data Presentation
Table 1: Influence of pH and Temperature on NRH Stability (Illustrative)
| Condition | Stability (Half-life) | Reference |
| pH | ||
| Acidic (e.g., pH < 4) | Relatively stable | [17] |
| Neutral (e.g., pH 7.4) | Less stable, prone to hydrolysis | [18] |
| Alkaline (e.g., pH > 8) | Rapid degradation | [1] |
| Temperature | ||
| -80°C (in solution) | High stability (long-term) | [1][12] |
| 4°C (in solution) | Moderate stability (short-term) | [18] |
| Room Temperature (25°C) | Low stability | [18] |
| 37°C (in culture) | Prone to degradation over time | [18] |
Note: This table is illustrative and based on general principles of similar molecules. Specific quantitative data for NRH stability is limited in the public domain and should be empirically determined.
Table 2: Expected Fold Increase in NAD+ Levels Post-NRH Treatment in Various Cell Lines (Illustrative)
| Cell Line | NRH Concentration (µM) | Time (hours) | Fold Increase in NAD+ (vs. Control) | Reference |
| HepG3 | 100 | 4 | ~3-5 fold | [1] |
| HEK293T | 100 | 4 | ~5-10 fold | [1] |
| ES2 (Ovarian Cancer) | 200 | 24 | Significant increase in NAD(P)H | [2] |
| SKOV3 (Ovarian Cancer) | 200 | 24 | Significant increase in NAD(P)H | [2] |
Note: The exact fold increase can vary significantly based on experimental conditions, cell passage number, and the specific NAD+ measurement technique used.
Visualizations
References
- 1. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 2. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. A Simple High-Content Cell Cycle Assay Reveals Frequent Discrepancies between Cell Number and ATP and MTS Proliferation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. ch.promega.com [ch.promega.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. abcam.com [abcam.com]
- 17. pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dihydronicotinamide Riboside (NRH) and Nicotinamide Riboside (NR) Efficacy as NAD+ Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) precursors: Dihydronicotinamide riboside (NRH) and Nicotinamide Riboside (NR). The content is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The decline of NAD+ levels is associated with aging and various pathologies, making NAD+ precursors a significant area of research. Among these precursors, Nicotinamide Riboside (NR) has been widely studied. More recently, its reduced form, this compound (NRH), has emerged as a potentially more potent alternative.[1][2] This guide presents a side-by-side comparison of their efficacy in boosting NAD+ levels, their metabolic pathways, and their cellular effects, supported by quantitative data from in vitro and in vivo studies.
I. Comparative Efficacy in Boosting NAD+ Levels
Experimental evidence consistently indicates that NRH is a more potent NAD+ precursor than NR, leading to a more substantial and rapid increase in intracellular NAD+ concentrations.[1][2]
In Vitro Data
| Cell Line | Precursor | Concentration | Duration | Fold Increase in NAD+ (vs. Control) | Reference |
| Bone Marrow-Derived Macrophages (BMDM) | NRH | 500 µM | 6 hours | ~6-7 fold | [3] |
| Bone Marrow-Derived Macrophages (BMDM) | NR | 500 µM | 6 hours | No significant increase | [3] |
| Hep G2 | NRH | Not specified | Not specified | 15-fold | [4] |
| Hep G2 | NR | Not specified | Not specified | Modest increase | [4] |
| Human Embryonic Kidney (HEK293T) | NR | 1 mM | 24 hours | ~2-fold |
In Vivo Data
While direct comparative in vivo studies with identical administration routes and dosages are limited, research suggests NRH's superior potency extends to animal models.[2] Oral administration of NR has been shown to be bioavailable in mice and humans, leading to dose-dependent increases in blood NAD+ levels.[5] For instance, a single oral dose of 1000 mg of NR can increase human blood NAD+ levels by approximately 142% within two weeks.[5] Studies on NRH have demonstrated its bioavailability and its ability to significantly elevate NAD+ concentrations in various tissues in mice.[6]
II. Metabolic Pathways
NRH and NR utilize distinct enzymatic pathways to convert to NAD+. Understanding these pathways is crucial for interpreting their differential effects.
Nicotinamide Riboside (NR) Pathway
NR is primarily converted to nicotinamide mononucleotide (NMN) by the action of nicotinamide riboside kinases (NRK1 and NRK2). NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[6][7]
This compound (NRH) Pathway
NRH follows a novel pathway. It is phosphorylated by adenosine (B11128) kinase (ADK) to form dihydronicotinamide mononucleotide (NMNH). NMNH is then converted to NADH by NMNATs, which is subsequently oxidized to NAD+.[8]
III. Cellular Effects: Cytotoxicity and Inflammatory Response
Beyond NAD+ synthesis, NRH and NR exhibit distinct effects on cellular health, including potential cytotoxicity and modulation of the immune response.
Cytotoxicity
Studies have shown that high concentrations of NRH can induce cytotoxicity in a cell-specific manner. For instance, dose-dependent cytotoxicity was observed in hepatocellular carcinoma (HepG3) cells, while human embryonic kidney (HEK293T) cells were not affected at the same concentrations.[9][10]
| Cell Line | Precursor | Concentration (µM) | Duration | Cytotoxicity (% cell death) | Reference |
| HepG3 | NRH | 100-1000 | 24 hours | Dose-dependent | [9][10] |
| HEK293T | NRH | 100-1000 | 24 hours | Not observed | [9][10] |
| Ovarian Cancer Cell Lines (ES2, SKOV3, OVCAR8) | NRH | 500 | 72 hours | ~51-55% | [11] |
Pro-inflammatory Effects
NRH has been shown to promote a pro-inflammatory phenotype in macrophages, inducing the expression of various cytokines and chemokines.[3][8] This effect is mediated, at least in part, through the NF-κB pathway.[1] In contrast, some studies suggest that NR may have anti-inflammatory effects.[12]
Table: Pro-inflammatory Gene Expression Induced by NRH in Macrophages [3][13]
| Gene | Function | Fold Increase (NRH vs. Control) |
| Il1b | Pro-inflammatory cytokine | Significant increase |
| Tnf | Pro-inflammatory cytokine | Significant increase |
| Cxcl1 | Chemokine | Significant increase |
| Ccl2 | Chemokine | Significant increase |
| Nos2 | Inducible nitric oxide synthase | Significant increase |
IV. Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below. For detailed step-by-step protocols, please refer to the original publications.
Quantification of NAD+ and its Metabolites
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of NAD+ and its metabolites.[7][14][15]
-
Sample Preparation:
-
Cells: Cells are typically washed with ice-cold PBS and then lysed with a cold extraction solvent (e.g., 80% methanol).[15]
-
Tissues: Tissues are flash-frozen in liquid nitrogen to quench metabolic activity.[7]
-
Biofluids (Plasma/Blood): Blood is collected in anticoagulant-containing tubes. For plasma, blood is centrifuged to separate the plasma. Protein precipitation with a cold organic solvent is a common subsequent step.[7]
-
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography can be used for separation.[7]
-
Detection: Tandem mass spectrometry is used for sensitive and specific detection and quantification.[7]
Cytotoxicity Assay
-
Method: The CellTiter-Fluor™ Cell Viability Assay is a common method that measures a conserved and constitutive protease activity within live cells, which is indicative of cell viability.[16] Other methods include the Neutral Red (NR) assay and the MTT assay.[17][18]
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are treated with varying concentrations of the test compound (e.g., NRH or NR).
-
After a defined incubation period, the viability reagent is added.
-
Fluorescence (or absorbance) is measured, which is proportional to the number of viable cells.
-
Macrophage Inflammatory Assay
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human macrophage-like cell lines (e.g., THP-1) are commonly used.[3][19]
-
Stimulation: Macrophages are stimulated with the test compound (e.g., NRH) with or without a co-stimulant like lipopolysaccharide (LPS).[3][19]
-
Cytokine Measurement:
V. Conclusion
The available evidence strongly suggests that this compound (NRH) is a more potent NAD+ precursor than Nicotinamide Riboside (NR), leading to significantly higher intracellular NAD+ levels. This enhanced efficacy is attributed to its distinct metabolic pathway. However, the potential for cell-specific cytotoxicity and pro-inflammatory effects at higher concentrations warrants careful consideration in its application. In contrast, NR is a well-studied precursor with a good safety profile, though it exhibits lower potency in elevating NAD+ levels.
This comparative guide provides a foundational understanding for researchers and professionals in the field. Further direct, head-to-head comparative studies, particularly in vivo and in human clinical trials, are necessary to fully elucidate the relative therapeutic potential and safety profiles of NRH and NR.
References
- 1. nbinno.com [nbinno.com]
- 2. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 6. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 10. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Clinical Effects of Nicotinamide Riboside on Inflammatory Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 15. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neutral red (NR) assay for cell viability and xenobiotic-induced cytotoxicity in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Dihydronicotinamide Riboside (NRH) vs. Nicotinamide Mononucleotide (NMN) for NAD+ Boosting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The decline of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels is a hallmark of aging and is associated with a range of age-related diseases. Consequently, the use of NAD+ precursors to augment cellular NAD+ pools has garnered significant scientific interest. Among the most studied precursors are nicotinamide mononucleotide (NMN) and, more recently, dihydronicotinamide riboside (NRH). This guide provides an objective comparison of NRH and NMN, focusing on their efficacy as NAD+ boosters, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and development efforts.
Executive Summary
Preclinical evidence strongly suggests that this compound (NRH) is a more potent NAD+ precursor than nicotinamide mononucleotide (NMN).[1][2][3] In various cell lines and in animal models, NRH has been shown to increase NAD+ levels more rapidly and to a greater extent than NMN at equivalent concentrations.[1][2][3] This enhanced efficacy is attributed to a distinct metabolic pathway that bypasses the rate-limiting enzyme in the canonical salvage pathway. While NMN has been the subject of numerous human clinical trials demonstrating its safety and ability to raise blood NAD+ levels, similar clinical data for NRH is not yet available.[4][5][6] This guide will delve into the experimental data underpinning these findings.
Data Presentation: Quantitative Comparison of NRH and NMN
The following tables summarize quantitative data from key preclinical studies directly comparing the NAD+ boosting capabilities of NRH and NMN.
Table 1: In Vitro Comparison of NAD+ Fold Increase in Cultured Mammalian Cells
| Cell Line | Precursor | Concentration (µM) | Time (hours) | NAD+ Fold Increase (over control) | Reference |
| HEK293T | NMN | 100 | 24 | ~1.5 | Yang et al., 2019 |
| HEK293T | NRH | 100 | 24 | ~10 | Yang et al., 2019 |
| HepG3 | NMN | 100 | 4 | ~1.1 | Yang et al., 2019 |
| HepG3 | NRH | 100 | 4 | ~4 | Yang et al., 2019 |
Table 2: In Vivo Comparison of NAD+ Concentration in C57BL/6J Mice Tissues
| Tissue | Precursor | Dose (mg/kg, IP) | Time (hours) | NAD+ Concentration Increase (over control) | Reference |
| Liver | NMN | 500 | 6 | ~1.5-fold | Yang et al., 2019 |
| Liver | NRH | 500 | 6 | ~5.4-fold | Yang et al., 2019[3] |
| Kidney | NMN | 500 | 6 | ~1.6-fold | Yang et al., 2019[3] |
| Kidney | NRH | 500 | 6 | ~1.8-fold | Yang et al., 2019[3] |
Table 3: Human Clinical Trials on NMN Supplementation and Blood NAD+ Levels
| Study | Dose | Duration | Population | Fold Increase in Blood NAD+ |
| Irie et al., 2020 | 100, 250, 500 mg (single dose) | 5 hours | Healthy Men | Not detected in plasma |
| Igarashi et al., 2021 | 250 mg/day | 12 weeks | Healthy older men | ~6-fold[4] |
| Liao et al., 2021 | 300, 600, 900 mg/day | 60 days | Healthy middle-aged adults | Dose-dependent, up to ~4.7-fold (at 600mg)[5][6] |
| Okabe et al., 2022 | 250 mg/day | 12 weeks | Healthy men and women | ~1.75-fold[4] |
Note: There are currently no published human clinical trials for NRH.
Signaling Pathways and Metabolic Conversion
The differential potency of NRH and NMN can be attributed to their distinct metabolic conversion pathways to NAD+.
NMN Metabolic Pathway
NMN is a direct precursor to NAD+ within the well-established salvage pathway. Orally administered NMN can be absorbed and utilized through several mechanisms. Some studies suggest NMN can be directly transported into cells by a specific transporter (Slc12a8) in some tissues.[7] However, a significant portion is believed to be dephosphorylated to nicotinamide riboside (NR) before entering the cell, where it is then re-phosphorylated back to NMN by nicotinamide riboside kinases (NRKs). Once inside the cell, NMN is adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+.[8]
NRH Metabolic Pathway
NRH utilizes a novel and more direct pathway to NAD+. It is transported into cells via equilibrative nucleoside transporters (ENTs).[9] Inside the cell, NRH is phosphorylated by adenosine (B11128) kinase (ADK) to form dihydronicotinamide mononucleotide (NMNH).[2][10] NMNH is then rapidly converted to NADH, which is subsequently oxidized to NAD+.[11] This pathway bypasses the NAMPT-mediated salvage pathway, which can be a rate-limiting step in NAD+ synthesis, potentially explaining the superior efficacy of NRH.[11]
Experimental Protocols
Accurate quantification of NAD+ and its metabolites is crucial for evaluating the efficacy of precursor supplementation. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
Sample Preparation
-
Metabolism Quenching: To prevent enzymatic degradation of NAD+ metabolites, rapid quenching of metabolic activity is paramount.[12] For cell cultures and tissues, this is typically achieved by flash-freezing in liquid nitrogen.[12] For biofluids like whole blood or plasma, collection is done in tubes containing anticoagulants (e.g., EDTA), followed by immediate processing or freezing.[12]
-
Metabolite Extraction: A cold organic solvent, such as a methanol/acetonitrile/water mixture, is added to the quenched sample to precipitate proteins and extract the polar metabolites.[12] Samples are vortexed and then centrifuged at high speed at a low temperature to pellet the protein and cellular debris.[12]
-
Supernatant Processing: The supernatant containing the NAD+ metabolome is collected, dried under vacuum, and then reconstituted in a suitable solvent for LC-MS/MS analysis.[12]
LC-MS/MS Analysis
-
Chromatographic Separation: Either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography with an ion-pairing agent is used to separate NAD+ and its various precursors and metabolites.[12][13] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed.[12]
-
Mass Spectrometry Detection: The separated metabolites are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific and sensitive quantification of each metabolite based on its unique precursor-to-product ion transition.[12]
-
Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard (e.g., 13C5-NAD+) which is added at the beginning of the sample preparation process to account for any sample loss or matrix effects.[14]
Discussion and Future Directions
The available preclinical data consistently demonstrate that NRH is a more potent NAD+ precursor than NMN in both cellular and animal models.[1][2][3] This is likely due to its utilization of a distinct and potentially more efficient metabolic pathway that circumvents the rate-limiting steps of the canonical salvage pathway.[11]
However, a critical gap in the current understanding is the lack of human clinical trials for NRH. While NMN has undergone multiple human studies establishing its safety profile and efficacy in raising blood NAD+ levels, the translatability of the promising preclinical findings for NRH to humans remains to be determined.[4][5][6][15]
Furthermore, the long-term effects and tissue-specific bioavailability of both precursors require more in-depth investigation. For instance, some studies have shown that NMN supplementation increases NAD+ in peripheral blood mononuclear cells but not in muscle tissue.[16] Additionally, high doses of NRH have been shown to induce cytotoxicity in certain cell lines, highlighting the need for careful dose-response studies.[17]
For drug development professionals, NRH represents a promising candidate for therapeutic interventions aimed at restoring NAD+ levels. However, rigorous clinical evaluation is a necessary next step to ascertain its safety, pharmacokinetics, and efficacy in a human population. Researchers should also focus on head-to-head comparison studies in humans to definitively establish the relative potency of these two key NAD+ precursors. The influence of the gut microbiome on the metabolism of orally administered NMN and NR is another area that warrants further exploration, as it may contribute to inter-individual variability in response to supplementation.[18][19]
References
- 1. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Trial of NMN Supplementation in Older People – Fight Aging! [fightaging.org]
- 6. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elysiumhealth.com [elysiumhealth.com]
- 8. mdpi.com [mdpi.com]
- 9. prohealth.com [prohealth.com]
- 10. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring NMN Human Trial Advancements [nmn.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 18. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
Dihydronicotinamide Riboside (NRH) Promotes a Pro-Inflammatory Phenotype in Macrophages: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-inflammatory effects of Dihydronicotinamide Riboside (NRH) on macrophage subtypes, contrasting its activity with other NAD+ precursors. The experimental data herein validates the pro-inflammatory potential of NRH, offering insights for researchers in immunology and drug development.
Comparative Analysis of NAD+ Precursors on Macrophage Activation
Recent studies have demonstrated that unlike other NAD+ precursors such as Nicotinamide Mononucleotide (NMN), Nicotinamide Riboside (NR), and Nicotinamide (NAM), NRH supplementation robustly increases NAD+ levels in both bone marrow-derived macrophages (BMDMs) and THP-1 macrophages.[1][2][3][4] This potent NAD+ boosting capability of NRH is associated with the induction of a pro-inflammatory phenotype in resting macrophages.[1][2][3][4][5]
The following table summarizes the quantitative data on the differential effects of these precursors on macrophage activation and inflammatory gene expression.
| NAD+ Precursor | Macrophage Subtype | Key Pro-Inflammatory Markers (mRNA level increase) | NAD+ Level Increase (relative to control) |
| NRH | BMDM (resting) | Il1b, Il6, Tnf, Nos2, Ccl2, Cxcl1, Cxcl2[3] | ~6-7 fold[1][4] |
| THP-1 (PMA-differentiated) | Multiple pro-inflammatory genes[5] | Significant increase | |
| NMN | BMDM (resting) | Minor to no significant increase in most pro-inflammatory genes[5] | No significant increase[1][4] |
| THP-1 (non-activated) | Increased IL1B[5] | Not specified | |
| NR | BMDM (resting) | No significant increase in pro-inflammatory genes[1][4] | No significant increase[1][4] |
| NAM | BMDM (resting) | No significant increase in pro-inflammatory genes | No significant increase[1][4] |
Experimental Protocols
The validation of NRH's pro-inflammatory effects was established through a series of key experiments. The methodologies are detailed below.
Macrophage Culture and Differentiation
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells were harvested from the femurs and tibias of mice. Cells were then cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.
-
THP-1 Macrophages: Human monocytic THP-1 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate them into macrophage-like cells, THP-1 monocytes were treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.[6]
Macrophage Stimulation and Treatment
Differentiated macrophages were treated with varying concentrations of NRH, NMN, NR, or NAM for specified durations (e.g., 6 hours).[1][4] In some experiments, macrophages were co-treated with lipopolysaccharide (LPS) to assess the potentiation of the inflammatory response.[1][7]
Analysis of Gene Expression
Following treatment, total RNA was extracted from the macrophages. The expression levels of various pro-inflammatory cytokine and chemokine genes were quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression was normalized to a housekeeping gene and expressed as a fold change relative to untreated control cells.
Measurement of Intracellular NAD+ Levels
Intracellular NAD+ concentrations were measured using a colorimetric NAD/NADH assay kit. Macrophage lysates were prepared, and the assay was performed according to the manufacturer's instructions.
Visualizing the Molecular Interactions
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for NRH-induced pro-inflammatory activation in macrophages.
Mechanism of Action: An Adenosine Kinase/ENT-IKK-Dependent Pathway
The pro-inflammatory effects of NRH in macrophages are mediated through a distinct signaling pathway.[1] NRH enters the cell via equilibrative nucleoside transporters (ENTs).[1][7] Intracellularly, it is phosphorylated by adenosine kinase to NMNH, which is then converted to NAD+, leading to a significant increase in intracellular NAD+ levels.[4] This process, along with the activation of IκB kinase (IKK), promotes the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1][7] The activation of NF-κB subsequently drives the transcription of a suite of pro-inflammatory genes, including cytokines and chemokines, resulting in the observed pro-inflammatory macrophage phenotype.[1] Inhibition of adenosine kinase, ENTs, or IKK has been shown to block the NAD+ boosting and pro-inflammatory gene expression induced by NRH.[1][7]
Conclusion
The experimental evidence strongly indicates that this compound (NRH) acts as a potent NAD+ precursor that, in contrast to other NAD+ precursors like NR and NMN, promotes a pro-inflammatory phenotype in macrophages. This effect is mediated through an adenosine kinase/ENT-IKK-dependent pathway. These findings highlight NRH as a valuable tool for studying the role of NAD+ metabolism in inflammation and may have implications for therapeutic strategies aimed at modulating macrophage polarization. Researchers and drug development professionals should consider the distinct pro-inflammatory properties of NRH when investigating NAD+ metabolism in the context of immune regulation.
References
- 1. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 5. Mayo Clinic Finds Potent NAD⁺ Booster Promotes Inflammatory Response [nad.com]
- 6. IGF2-NR4A2 Signaling Regulates Macrophage Subtypes to Attenuate Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NRH and Other NAD+ Precursors on Gene Expression: A Guide for Researchers
A deep dive into the experimental evidence comparing the effects of dihydronicotinamide riboside (NRH) with other prominent NAD+ precursors—nicotinamide (B372718) mononucleotide (NMN), nicotinamide riboside (NR), and nicotinamide (NAM)—on cellular NAD+ levels and subsequent gene expression changes. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and the regulation of gene expression.[1][2] The age-related decline in NAD+ levels has been linked to a variety of metabolic and age-related diseases, spurring interest in supplementation with NAD+ precursors.[2][3] Among these, the reduced form of nicotinamide riboside, this compound (NRH), has emerged as a particularly potent precursor, demonstrating a greater ability to increase intracellular NAD+ levels compared to its counterparts like NMN, NR, and NAM.[4][5][6] This guide synthesizes the current experimental data on the comparative effects of these precursors on gene expression, providing a valuable resource for the scientific community.
Potency in Elevating NAD+ Levels: A Clear Distinction
Experimental evidence consistently demonstrates that NRH is a more potent NAD+ precursor than NMN, NR, and NAM. In bone marrow-derived macrophages (BMDMs), NRH treatment led to a significant, dose-dependent increase in NAD+ levels, reaching 6-7 times higher than control cells.[7][8] In stark contrast, supplementation with NMN, NR, or NAM at similar concentrations did not produce significant increases in NAD+ levels in the same cell type.[7][8] Similar potent effects of NRH on elevating NAD+ have been observed in other cell lines, including AML-12, NIH 3T3, 293T, and HepG3 cells.[5][7] This enhanced efficacy is attributed to NRH's distinct cellular uptake and metabolic pathway for NAD+ synthesis.[4]
Differential Impact on Gene Expression
The superior ability of NRH to boost NAD+ levels translates into distinct and significant effects on gene expression compared to other precursors. A key finding is the ability of NRH to induce a pro-inflammatory phenotype in macrophages.
In a study on BMDMs, NRH supplementation was shown to activate a pro-inflammatory response in resting macrophages, leading to the increased expression of several genes encoding cytokines, chemokines, and enzymes.[7][9] Specifically, NRH treatment increased the mRNA expression of Cd38 (an NADase) and Nampt (an NAD synthesizing enzyme), both of which are associated with a pro-inflammatory M1-like macrophage phenotype.[7] Furthermore, NRH potentiated the pro-inflammatory effects of lipopolysaccharide (LPS), a potent immune stimulator.[7][9] This pro-inflammatory effect of NRH was not observed with NMN, NR, or NAM under the same experimental conditions.[7]
In contrast, studies on other NAD+ precursors have shown different gene expression profiles. For instance, long-term administration of NMN in aged mice was found to reverse age-associated gene expression changes in a tissue-specific manner, including the promotion of an anti-aging miRNA expression profile in the aorta.[10] In a model of alcoholic liver disease, NMN therapy altered the expression of 25% of the genes modulated by ethanol (B145695) metabolism, notably preventing the overexpression of Atf3, a gene linked to hepatic steatosis and oxidative stress.[11] Similarly, NR treatment in aged men was shown to downregulate genes associated with energy metabolism and mitochondrial pathways in skeletal muscle.[11]
The table below summarizes the key findings on the comparative effects of NRH and other NAD+ precursors on gene expression from selected studies.
| Precursor | Cell/Tissue Type | Key Gene Expression Changes | Reference |
| NRH | Bone Marrow-Derived Macrophages (BMDMs) | Increased mRNA expression of pro-inflammatory genes (Cd38, Nampt, cytokines, chemokines). Potentiated LPS-induced inflammatory gene expression. | [7][9] |
| NMN | Aorta (aged mice) | Promoted an anti-aging miRNA expression profile. | [10] |
| NMN | Liver (mice with alcoholic liver disease) | Altered expression of ethanol-modulated genes, preventing Atf3 overexpression. | [11] |
| NR | Skeletal Muscle (aged men) | Downregulated genes related to energy metabolism and mitochondrial pathways. | [11] |
Signaling Pathways and Experimental Workflows
The distinct effects of NRH on gene expression are mediated by specific signaling pathways. The pro-inflammatory effects of NRH in macrophages are dependent on adenosine (B11128) kinase (ADK), equilibrative nucleoside transporters (ENT), and IκB kinase (IKK).[7][9] Inhibition of these components blocks both the NRH-induced NAD+ boost and the subsequent changes in gene expression.[7]
The metabolic pathways of NAD+ precursors also differ. NRH is thought to be converted to NADH first before being oxidized to NAD+.[7] Other precursors like NR and NMN follow different routes, often involving the enzymes NR kinase (NRK) and NAMPT.[8][12]
Below are diagrams illustrating the signaling pathway of NRH in macrophages and a general experimental workflow for comparing the effects of NAD+ precursors on gene expression.
Caption: Signaling pathway of NRH-induced pro-inflammatory gene expression in macrophages.
Caption: General experimental workflow for comparative analysis of NAD+ precursors on gene expression.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. A typical experiment to compare the effects of NAD+ precursors on gene expression involves the following key steps:
1. Cell Culture and Treatment:
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) or other relevant cell lines (e.g., THP-1, HepG3) are cultured under standard conditions.
-
Precursor Supplementation: Cells are treated with varying concentrations of NRH, NMN, NR, or NAM for a specified duration (e.g., 6 hours for gene expression analysis).[7] A vehicle control (e.g., PBS) is included in all experiments.
2. RNA Extraction and Quantification:
-
Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
3. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qPCR): For targeted gene analysis, cDNA is synthesized from the extracted RNA, and qPCR is performed using gene-specific primers. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Actin) for normalization.
-
RNA Sequencing (RNA-Seq): For a global transcriptomic analysis, RNA-seq libraries are prepared from the extracted RNA and sequenced on a high-throughput sequencing platform. The resulting data is then analyzed to identify differentially expressed genes between the different treatment groups.[11]
4. NAD+ Level Measurement:
-
Intracellular NAD+ levels are measured using a colorimetric or fluorometric NAD/NADH assay kit according to the manufacturer's instructions.
Conclusion
The available evidence strongly suggests that NRH is a more potent NAD+ precursor than NMN, NR, and NAM, leading to distinct and significant changes in gene expression. Notably, NRH has been shown to induce a pro-inflammatory phenotype in macrophages, a characteristic not observed with the other precursors. This highlights the importance of considering the specific precursor and its unique biological effects when designing studies or developing therapeutic interventions aimed at modulating NAD+ metabolism. Further research is warranted to fully elucidate the cell-type-specific effects of NRH and other NAD+ precursors on the transcriptome and their implications for health and disease.
References
- 1. redoxmedicalgroup.com [redoxmedicalgroup.com]
- 2. nbinno.com [nbinno.com]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 6. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 9. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating RNA expression profiles altered by nicotinamide mononucleotide therapy in a chronic model of alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAD+ Precursors: A Questionable Redundancy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Windows of Dihydronicotinamide Riboside (NRH) and Nicotinamide Riboside (NR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various pathologies. Supplementation with NAD+ precursors is a promising therapeutic strategy to augment NAD+ levels. Among these precursors, Nicotinamide Riboside (NR) has been extensively studied and is commercially available. A more recent entrant, Dihydronicotinamide Riboside (NRH), has demonstrated superior potency in elevating NAD+ levels. This guide provides an objective comparison of the therapeutic windows of NRH and NR, supported by available experimental data, to aid researchers in their evaluation of these two NAD+ precursors.
Data Presentation
Quantitative Comparison of Efficacy and Safety
| Parameter | This compound (NRH) | Nicotinamide Riboside (NR) | References |
| Efficacy: NAD+ Enhancement | |||
| In Vitro (Cultured Cells) | 2.5 to 10-fold increase in NAD+ levels. Significantly more potent than NR. | Up to 2.7-fold increase in NAD+ levels with a single oral dose in one individual. | [1][2][3] |
| In Vivo (Mice) | Intraperitoneal injection of 250 mg/kg increased liver NAD+ by 540% and kidney NAD+ by 180%. | Intraperitoneal injection of 250 mg/kg increased liver NAD+ by 132% and kidney NAD+ by 159%. | [4] |
| Safety: Preclinical Toxicity (Rodent) | |||
| Acute Oral Toxicity (LD50) | Data not available in reviewed literature. | No deaths observed at doses up to 5000 mg/kg in rats. | [5] |
| No-Observed-Adverse-Effect-Level (NOAEL) | Data not available for NRH. For a salt, NRHM, the NOAEL was 3000 mg/kg/day in female rats and 2000 mg/kg/day in male rats. | 300 mg/kg/day (90-day study, NIAGEN®). 500 mg/kg/day for males and 1,200 mg/kg/day for females (90-day study, NR-E). | [6][7][[“]][9][10] |
| Lowest-Observed-Adverse-Effect-Level (LOAEL) | Data not available. | 1000 mg/kg/day (90-day study, NIAGEN®). | [6] |
| Safety: Human Clinical Trials | |||
| Maximum Tolerated Dose | Not established in human trials. | Well-tolerated at doses up to 3000 mg/day. | [[“]] |
| Adverse Effects | Cell-specific cytotoxicity observed in hepatocellular carcinoma (HepG3) cells in vitro. No systemic toxicity data from human trials. | No serious adverse events reported in multiple clinical trials. | [7][11] |
Experimental Protocols
In Vivo NAD+ Boosting in Mice
Objective: To compare the efficacy of NRH and NR in elevating NAD+ levels in different tissues.
Methodology:
-
Animal Model: Male C57BL/6J mice.
-
Test Articles and Administration: this compound (NRH), Nicotinamide Mononucleotide (NMN), and Nicotinamide Riboside (NR) were administered via intraperitoneal injection at a dose of 250 mg/kg. A vehicle-only group served as the control.
-
Sample Collection: Tissues (liver and kidney) were harvested 4 hours post-injection.
-
NAD+ Measurement: NAD+ levels in the tissue lysates were quantified using a cycling assay. The assay is based on the enzymatic conversion of NAD+ to NADH, which then reduces a probe to generate a fluorescent signal. The fluorescence intensity is directly proportional to the NAD+ concentration.[12]
-
Data Analysis: NAD+ content was normalized to the weight of the tissue. Statistical significance between groups was determined using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[2]
90-Day Repeated Dose Oral Toxicity Study of Nicotinamide Riboside in Rats
Objective: To determine the safety profile of NR following sub-chronic oral administration.
Methodology:
-
Animal Model: Sprague Dawley rats.
-
Test Article and Administration: Nicotinamide riboside (as NIAGEN® or NR-E) was administered daily via oral gavage at doses of 300, 500, 1000, 1200, or 3000 mg/kg/day for 90 consecutive days. A control group received the vehicle (water).
-
Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. Urine samples were also collected for urinalysis.
-
Pathology: A complete necropsy was performed on all animals. Organ weights were recorded, and tissues were collected and preserved for histopathological examination.
-
Endpoint Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) were determined based on the study findings.[4][6][9][11][13]
In Vitro Cytotoxicity Assessment of this compound in HepG3 Cells
Objective: To evaluate the potential cytotoxic effects of NRH on human hepatocellular carcinoma cells.
Methodology:
-
Cell Line: Human hepatocellular carcinoma (HepG3) cells.
-
Test Article and Treatment: Cells were cultured in appropriate media and treated with varying concentrations of NRH (e.g., 100-1000 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay (MTT Assay): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.[14][15][16][17]
Signaling Pathways and Experimental Workflows
NAD+ Salvage Pathway
The following diagram illustrates the simplified NAD+ salvage pathway for both NR and NRH.
Caption: Simplified NAD+ salvage pathways for NR and NRH.
Experimental Workflow for In Vivo NAD+ Boosting Study
The following diagram outlines the general workflow for a comparative in vivo study.
Caption: General workflow for a comparative in vivo NAD+ boosting study.
Discussion
The available data consistently indicate that NRH is a more potent NAD+ precursor than NR, leading to a more substantial increase in NAD+ levels in both cellular and animal models.[1][2][4] This enhanced efficacy suggests that NRH could potentially achieve therapeutic effects at lower doses compared to NR.
However, a comprehensive assessment of the therapeutic window requires a thorough understanding of the safety profile of each compound. For NR, a significant body of preclinical and clinical data has established its safety at doses up to 3000 mg/day in humans, with well-defined NOAELs in animal studies.[6][7][[“]] This robust safety database provides a high degree of confidence for its use in clinical applications.
In contrast, the safety profile of NRH is less well-characterized. While some studies in animal models report a lack of apparent toxicity, these are often qualitative observations rather than data from standardized toxicology studies.[18] The absence of a publicly available oral LD50 or a comprehensive repeated-dose toxicity study for NRH makes a direct comparison of its therapeutic index with that of NR challenging. Furthermore, the observation of dose-dependent cytotoxicity of NRH in hepatocellular carcinoma cells in vitro raises questions about its potential for cell-type-specific toxicity that warrant further investigation.[11]
Conclusion
This compound (NRH) demonstrates superior potency as an NAD+ precursor compared to Nicotinamide Riboside (NR). This higher efficacy could translate to a therapeutic advantage. However, the therapeutic window of a compound is defined by the balance between its efficacy and toxicity. While NR possesses a well-established and favorable safety profile supported by extensive preclinical and human clinical data, the in vivo safety and toxicity of NRH have not been as thoroughly investigated.
For researchers and drug development professionals, the high potency of NRH is a compelling attribute. However, the current lack of comprehensive in vivo safety data, particularly a quantitative measure of systemic toxicity like an LD50 or MTD, necessitates a cautious approach. Further rigorous preclinical toxicology studies are essential to fully delineate the therapeutic window of NRH and to enable a direct and meaningful comparison with the well-characterized profile of NR. Until such data becomes available, the established safety of NR makes it a more readily translatable option for clinical applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 5. A 90-day study of sub-chronic oral toxicity of 20 nm positively charged zinc oxide nanoparticles in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical safety assessments of nicotinamide riboside hydrogen malate | Semantic Scholar [semanticscholar.org]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. efsa.europa.eu [efsa.europa.eu]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 16. japsonline.com [japsonline.com]
- 17. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
The Potent NAD+ Precursor NRH: A Comparative Guide to its Potential Neuroprotective Effects in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective therapeutic strategies against Alzheimer's disease (AD), the focus on cellular rejuvenation and metabolic enhancement has brought Nicotinamide (B372718) Adenine Dinucleotide (NAD+) precursors to the forefront of neuroprotective research. Among these, Nicotinamide Riboside Hydride (NRH), a reduced form of nicotinamide riboside (NR), is emerging as a particularly potent agent. This guide provides an objective comparison of NRH with other NAD+ precursors, such as Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN), and evaluates its potential neuroprotective effects in the context of Alzheimer's disease models, supported by available experimental data.
Comparative Efficacy of NAD+ Precursors
While research specifically investigating NRH in Alzheimer's disease models is still in its early stages, studies have demonstrated its superior ability to increase intracellular NAD+ levels compared to other precursors. This enhanced potency is a critical factor when considering its therapeutic potential for neurodegenerative diseases where NAD+ depletion is a key pathological feature.
In Vitro NAD+ Boosting Efficacy
Studies in neuronal cell lines have shown that NRH can lead to a more substantial and rapid increase in NAD+ concentrations compared to NR and NMN.
| NAD+ Precursor | Cell Line | Concentration | Fold Increase in NAD+ (approx.) | Study |
| NRH | Neuro2a | 100 µM | 2.5-fold | Yang et al. |
| NRH | Primary Neurons | 100 µM | 2.5-fold | Yang et al. |
| NR | Various | - | - | - |
| NMN | Various | - | - | - |
Data for NR and NMN in direct comparative studies with NRH in neuronal cells is limited. The table highlights the potent effect of NRH.
In Vivo NAD+ Boosting Efficacy
Animal studies have corroborated the in vitro findings, demonstrating that systemic administration of NRH leads to significant increases in NAD+ levels in various tissues, including the brain.
| NAD+ Precursor | Animal Model | Administration | Dose | Tissue | Fold Increase in NAD+ (approx.) | Study |
| NRH | C57BL/6J Mice | Intraperitoneal | 1000 mg/kg | Brain | >2-fold | Yang et al. |
| NRH | C57BL/6J Mice | Intraperitoneal | 250 mg/kg | Liver | ~4-fold | Yang et al. |
| NMN | C57BL/6J Mice | Intraperitoneal | 250 mg/kg | Liver | ~1.5-fold | Yang et al. |
| NR | C57BL/6J Mice | Intraperitoneal | 250 mg/kg | Liver | ~1.2-fold | Yang et al. |
These findings underscore the potential of NRH as a highly efficient NAD+ booster, which may translate to more pronounced neuroprotective effects.
Neuroprotective Effects of NAD+ Precursors in Alzheimer's Disease Models
While direct evidence for NRH in AD models is pending, extensive research on NR and NMN provides a strong rationale for the potential benefits of NAD+ repletion in Alzheimer's pathology.
| NAD+ Precursor | Alzheimer's Model | Key Findings | Study |
| Nicotinamide Riboside (NR) | 3xTg-AD Mice | Reduced tau hyperphosphorylation, decreased neuroinflammation, improved cognitive function.[1] | Hou et al. |
| Nicotinamide Riboside (NR) | APP/PS1 Mice | Reduced amyloid-beta pathology, improved synaptic plasticity. | - |
| Nicotinamide Mononucleotide (NMN) | AD Mouse Model | Improved cognitive function, reduced amyloid-beta plaques and neuroinflammation. | - |
The established neuroprotective effects of NR and NMN in various AD models, including the reduction of hallmark pathologies and improvement in cognitive function, provide a strong foundation for investigating NRH in this context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of NAD+ precursors in Alzheimer's disease models.
In Vivo Administration of NAD+ Precursors
-
Animal Model: Alzheimer's disease transgenic mouse models (e.g., 3xTg-AD, 5xFAD, APP/PS1).
-
Administration Route: Intraperitoneal (IP) injection or oral gavage.
-
Dosage (for NRH, based on available studies): 250-1000 mg/kg body weight.
-
Vehicle: Saline or phosphate-buffered saline (PBS).
-
Treatment Duration: Dependent on the study design, ranging from acute (single dose) to chronic (several weeks or months).
Assessment of Neuroprotection in Alzheimer's Mouse Models
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Histopathological Analysis:
-
Immunohistochemistry/Immunofluorescence: For the detection and quantification of amyloid-beta plaques (using antibodies like 6E10) and phosphorylated tau (using antibodies like AT8).
-
Thioflavin S staining: To visualize dense-core amyloid plaques.
-
-
Biochemical Assays:
-
ELISA: To quantify levels of soluble and insoluble amyloid-beta peptides (Aβ40 and Aβ42) and phosphorylated tau in brain homogenates.
-
NAD+/NADH Assays: To measure the levels of NAD+ and NADH in brain tissue to confirm the efficacy of the precursor.
-
In Vitro Neuroprotection Assays
-
Cell Models: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, Neuro-2a).
-
Neurotoxic Insult: Treatment with amyloid-beta oligomers or other neurotoxins to model AD-related neurotoxicity.
-
Treatment: Pre-treatment or co-treatment with NRH or other NAD+ precursors at various concentrations.
-
Outcome Measures:
-
Cell Viability Assays: (e.g., MTT, LDH release) to assess the protective effect against neurotoxin-induced cell death.
-
Measurement of Reactive Oxygen Species (ROS): To evaluate the antioxidant effects.
-
Western Blotting: To analyze the expression of key proteins involved in apoptosis (e.g., caspases), and neuroprotective signaling pathways.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of NAD+ precursors are believed to be mediated through the activation of NAD+-dependent enzymes, primarily sirtuins, and the overall improvement of cellular metabolism and mitochondrial function.
NAD+ Biosynthesis and the Role of NRH
NRH enters the cell and is converted to the reduced form of NMN (NMNH) by adenosine (B11128) kinase. NMNH is then rapidly oxidized to NAD+. This pathway is distinct from the phosphorylation of NR by nicotinamide riboside kinases (NRKs).
NAD+ Biosynthesis from NRH and NR.
Neuroprotective Signaling Pathways
By boosting NAD+ levels, NRH is hypothesized to activate downstream neuroprotective pathways, similar to other NAD+ precursors.
Hypothesized Neuroprotective Pathways of NRH.
Experimental Workflow for Evaluating Neuroprotective Effects
A typical experimental workflow to validate the neuroprotective effects of NRH in an Alzheimer's disease mouse model would involve several key stages.
Workflow for in vivo evaluation of NRH.
Conclusion and Future Directions
Nicotinamide Riboside Hydride (NRH) presents a promising avenue for neuroprotective strategies in Alzheimer's disease due to its demonstrated potency in elevating cellular NAD+ levels. While direct experimental evidence in AD models is currently lacking, the established benefits of other NAD+ precursors provide a strong rationale for its investigation. Future research should focus on conducting direct comparative studies of NRH, NR, and NMN in Alzheimer's disease models to elucidate their relative efficacy in mitigating key pathological hallmarks and improving cognitive function. Such studies will be crucial in validating the therapeutic potential of NRH for this devastating neurodegenerative disease.
References
NRH vs. NMN: A Comparative Guide to Cell Survival in the Face of Genotoxic Stress
For Researchers, Scientists, and Drug Development Professionals
The integrity of the genome is under constant assault from both endogenous and exogenous genotoxins. Protecting cells from DNA damage is a cornerstone of therapeutic strategies aimed at combating a range of diseases, from neurodegeneration to cancer. Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key player in the DNA damage response. Consequently, NAD+ precursors, such as nicotinamide mononucleotide (NMN) and the more recently identified dihydronicotinamide riboside (NRH), are gaining significant attention for their potential to enhance cell survival in the presence of genotoxic agents. This guide provides an objective comparison of the available experimental data on the cell survival effects of NRH and NMN against genotoxins, offering insights for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the protective effects of NRH and NMN against various genotoxins. It is important to note that direct comparative studies of NRH and NMN against the same genotoxin in the same cell line are not yet available in the reviewed literature. The data presented here is compiled from separate studies.
Table 1: Cell Survival Effects of this compound (NRH) against Genotoxins
| Cell Line | Genotoxin | NRH Concentration | Outcome | Reference |
| Neuro2a | 500 µM Hydrogen Peroxide | 1 mM | Increased cell survival and maintained higher NAD+ concentrations.[1][2] | |
| HEK293 | 400 µM MMS | 1 mM | Increased cell survival and maintained higher NAD+ concentrations.[1][2] | |
| HepG3 | 100-1000 µM NRH (alone) | 100-1000 µM | Dose-dependent decrease in cell survival (15-90%).[3][4] | |
| HEK293T | 100-1000 µM NRH (alone) | 100-1000 µM | No significant cytotoxicity observed.[3][4] |
Table 2: Cell Survival Effects of Nicotinamide Mononucleotide (NMN) against Genotoxins
| Cell Line | Genotoxin | NMN Concentration | Outcome | Reference |
| HeLa | 10 µM Cisplatin (B142131) | Not specified | Protected against cisplatin-induced decrease in cell viability in a dose-dependent manner. | |
| A549 | Hydrogen Peroxide | Not specified | Protective effects on DNA damage and cell death.[5] | |
| Ovarian Granulosa Cells | Hydrogen Peroxide | 500 µM | Partially prevented H2O2-induced reduction in cell activity and proliferation.[6][7] | |
| Human Corneal Epithelial Cells | High Glucose | Not specified | Increased cell viability by reducing cell damage and apoptosis.[8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future comparative studies.
Protocol 1: Assessment of NRH Cytotoxicity and Protective Effects
This protocol is a composite based on methodologies described for NRH treatment against genotoxins.[2][3]
-
Cell Culture:
-
Neuro2a, HEK293, HepG3, and HEK293T cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Cytotoxicity Assessment: Cells are seeded in 96-well plates. After 24 hours, they are treated with increasing concentrations of NRH (e.g., 100 µM to 1000 µM) for 24 hours.
-
Genotoxin Protection Assay: Cells are co-treated with a genotoxin (e.g., 500 µM hydrogen peroxide or 400 µM MMS) and NRH (e.g., 1 mM) for a specified period (e.g., 6 hours).
-
-
Cell Viability Assay:
-
Cell viability is assessed using a standard method such as the CellTiter-Fluor™ Viability Assay or by direct cell counting.
-
For the CellTiter-Fluor™ assay, the reagent is added to each well, incubated, and fluorescence is measured at an excitation/emission of 380/505 nm.
-
-
NAD+ Level Measurement:
-
Cellular NAD+ levels are quantified using a colorimetric or fluorescent NAD/NADH assay kit according to the manufacturer's instructions.
-
Protocol 2: Assessment of NMN Protective Effects against Cisplatin
This protocol is based on the methodology used to evaluate NMN's effect on cisplatin-induced DNA damage.
-
Cell Culture:
-
HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
-
Treatment:
-
Cells are pre-treated with varying doses of NMN for a specified duration before being exposed to the genotoxin cisplatin (e.g., 10 µM).
-
-
Cell Viability Assay:
-
Cell viability is determined using the Trypan blue exclusion assay. Cells are trypsinized, stained with Trypan blue, and the percentage of viable (unstained) cells is calculated by counting under a microscope.
-
-
DNA Damage Assessment:
-
Immunofluorescent staining for γH2AX (a marker of DNA double-strand breaks) and the alkaline comet assay are used to quantify DNA damage.
-
-
Intracellular NAD+ and ROS Measurement:
-
Intracellular NAD+ levels are measured using a NAD/NADH assay kit.
-
Reactive oxygen species (ROS) levels are determined using a fluorescent probe like DCFH-DA.
-
Signaling Pathways and Experimental Workflow
The protective effects of both NRH and NMN against genotoxins are largely attributed to their ability to boost intracellular NAD+ levels, which is crucial for the function of DNA repair enzymes and sirtuins.
Caption: Cellular uptake and conversion of NRH and NMN to NAD+.
Upon entering the cell, both NRH and NMN are converted to NAD+ through distinct enzymatic pathways. This increase in the cellular NAD+ pool enhances the activity of NAD+-dependent enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerases (PARPs) and sirtuins (e.g., SIRT1).
Caption: Role of NRH and NMN in the DNA damage response pathway.
The following diagram illustrates a general workflow for comparing the cell survival effects of NAD+ precursors against genotoxins.
Caption: General experimental workflow for comparative analysis.
Conclusion
Both NRH and NMN demonstrate significant potential in protecting cells from genotoxic stress by boosting NAD+ levels, thereby enhancing DNA repair and promoting cell survival. The available data suggests that NRH can be a potent NAD+ precursor, though its effects on cell viability appear to be highly cell-type-specific, with cytotoxic effects observed in some cancer cell lines. NMN has also been shown to be effective in mitigating the damage caused by genotoxins like cisplatin and hydrogen peroxide.
A key limitation in the current body of research is the lack of direct, head-to-head comparative studies of NRH and NMN under identical experimental conditions. Such studies are essential to definitively determine which precursor offers superior protection against a broad range of genotoxins in various cell types. Future research should focus on conducting these direct comparisons to provide a clearer understanding of their relative efficacy and to guide the development of novel therapeutic strategies for diseases associated with DNA damage.
References
- 1. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 2. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 4. Human Cells Exposed to an NAD+ Precursor Have Different Survival Responses [nmn.com]
- 5. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Nicotinamide Mononucleotide Alleviates Hydrogen Peroxide-Induced Cell Cycle Arrest and Death in Ovarian Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide mononucleotide increases cell viability and restores tight junctions in high-glucose-treated human corneal epithelial cells via the SIRT1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Dihydronicotinamide Riboside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic effects of novel compounds is paramount to unlocking new therapeutic strategies. Dihydronicotinamide riboside (NRH), a potent precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), has demonstrated significant promise in enhancing cellular NAD+ levels. This guide provides an objective comparison of the synergistic effects of NRH with other compounds, supported by experimental data, to inform future research and development.
Executive Summary
Current research highlights two key areas of synergistic activity for this compound (NRH). Firstly, it exhibits a powerful synergistic relationship with dihydronicotinic acid riboside (NARH), leading to a substantial increase in intracellular NAD+ levels. This is attributed to their chemical interaction, which generates additional NRH. Secondly, preclinical studies have shown that NRH can enhance the cytotoxic effects of conventional chemotherapy agents, such as carboplatin (B1684641) and paclitaxel, in the context of ovarian cancer. This suggests a potential role for NRH in combination cancer therapies.
It is important to note that while the synergistic potential of NRH is an active area of investigation, peer-reviewed studies demonstrating synergistic effects with other commonly researched compounds in the NAD+ space, such as pterostilbene (B91288), metformin (B114582), or resveratrol (B1683913), are not yet available in the public domain. This guide will focus on the established synergistic combinations of NRH and provide the foundational experimental data and methodologies.
Synergistic Effect of NRH and Dihydronicotinic Acid Riboside (NARH) on Intracellular NAD+ Levels
A key study has demonstrated a significant synergistic effect on intracellular NAD+ levels when NRH is combined with NARH.[1][2][3] The mechanism underlying this synergy is the chemical interaction between nicotinamide riboside (NR), a related NAD+ precursor, and NARH, which leads to the formation of NRH.[4]
Quantitative Data Summary
| Cell Line/Model | Treatment | Concentration | Outcome | Fold Change vs. Control | Reference |
| AML12 Cells | NR | 0.5 mM | NAD+ Levels | ~2-fold | [4] |
| NRH | 0.01 mM | NAD+ Levels | ~2.5-fold | [4] | |
| NR + NARH | 0.5 mM each | NAD+ Levels | ~6-fold | [4] | |
| NR + NRH | 0.5 mM + 0.01 mM | NAD+ Levels | ~3-fold | [4] |
Signaling Pathway: NRH and NARH Synergy
The following diagram illustrates the proposed pathway for the synergistic increase in NAD+ from the combination of NR and NARH.
Experimental Protocol: Measurement of Intracellular NAD+
The following is a generalized protocol for the quantification of intracellular NAD+ levels, based on methodologies cited in relevant literature.[5][6][7]
-
Cell Culture and Treatment: Plate cells (e.g., AML12) in 6-well plates and allow them to adhere. Treat cells with the compounds of interest (e.g., NR, NARH, NRH, or combinations) at the specified concentrations for the desired duration.
-
Sample Preparation:
-
For NAD+ measurement, add 0.3-0.5 mL of 0.6 M perchloric acid (HClO4) to each well to lyse the cells and precipitate proteins.
-
For protein concentration measurement, lyse a parallel set of wells and use a standard protein assay (e.g., BCA assay).
-
-
Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at a high speed to pellet the protein precipitate.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize it with a solution of 3 M potassium carbonate (K2CO3) in 0.5 M TRIZMA base.
-
Quantification by HPLC:
-
Prepare NAD+ standard solutions of known concentrations.
-
Inject a defined volume of the neutralized sample and the standards into a reverse-phase high-performance liquid chromatography (HPLC) system.
-
The mobile phase typically consists of a gradient of phosphate (B84403) buffer and methanol.
-
Detect NAD+ by its UV absorbance at 260 nm.
-
-
Data Analysis: Quantify the NAD+ concentration in the samples by comparing the peak area to the standard curve. Normalize the NAD+ levels to the total protein concentration of the corresponding cell lysate.
Synergistic Effect of NRH with Chemotherapy Drugs in Ovarian Cancer
Preclinical studies have indicated that NRH supplementation can enhance the cytotoxicity of standard-of-care chemotherapy agents in epithelial ovarian cancer (EOC) cell lines. This suggests that NRH may have a role in overcoming treatment resistance or improving therapeutic efficacy.
Quantitative Data Summary
| Cell Line | Chemotherapy Agent | NRH Concentration | Outcome | Enhancement of Cytotoxicity | Reference |
| SKOV3, OVCAR8, ES2 | Carboplatin | Not specified | Cell Viability | 25-50% increase in cytotoxicity | |
| SKOV3, OVCAR8, ES2 | Paclitaxel | Not specified | Cell Viability | 10-25% increase in cytotoxicity | |
| ES2 | Olaparib | Not specified | Cell Viability | ~20% increase in cell death | |
| OVCAR8 | Olaparib | Not specified | Cell Viability | Negligible increase in cell death |
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing the synergistic cytotoxicity of NRH and chemotherapy drugs.
Experimental Protocol: Cell Viability (MTT) Assay
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[8][9][10][11]
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chemotherapy drug, NRH, or the combination of both. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The synergistic effect can be quantified using methods such as the Combination Index (CI).
Future Directions and Untested Combinations
While the synergistic effects of NRH with NARH and certain chemotherapy drugs are promising, the landscape of its potential combinations is still largely unexplored. Compounds like pterostilbene, metformin, and resveratrol are of significant interest in the field of aging and metabolic research, often in conjunction with NAD+ metabolism.
-
Pterostilbene: A polyphenol structurally similar to resveratrol, pterostilbene is known for its antioxidant properties. Its potential synergistic effects with NRH on NAD+ levels and downstream pathways have not been investigated.
-
Metformin: A widely used antidiabetic drug, metformin has been shown to impact cellular metabolism and has been explored for its potential in cancer therapy. Investigating its combination with NRH could reveal novel therapeutic avenues.
-
Resveratrol: Another well-known polyphenol, resveratrol has been studied for its effects on sirtuins, a class of NAD+-dependent enzymes. While its direct synergistic interaction with NRH is unknown, exploring this combination could provide insights into the regulation of NAD+-dependent signaling pathways.
Researchers are encouraged to investigate these and other potential synergistic combinations to further elucidate the therapeutic potential of NRH.
References
- 1. Nicotinamide Riboside and Dihydronicotinic Acid Riboside Synergistically Increase Intracellular NAD+ by Generating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide Riboside and Dihydronicotinic Acid Riboside Synergistically Increase Intracellular NAD+ by Generating this compound [agris.fao.org]
- 4. Nicotinamide Riboside and Dihydronicotinic Acid Riboside Synergistically Increase Intracellular NAD+ by Generating this compound [mdpi.com]
- 5. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cellular Gatekeepers: A Comparative Guide to ENT Transporters in Nicotinamide Riboside (NR) and Dihydronicotinamide Riboside (NRH) Uptake
For researchers, scientists, and drug development professionals, understanding the cellular uptake mechanisms of NAD+ precursors is paramount for harnessing their therapeutic potential. This guide provides a detailed comparison of the role of Equilibrative Nucleoside Transporters (ENTs) in the uptake of two key NAD+ precursors: Nicotinamide Riboside (NR) and its potent, reduced form, Dihydronicotinamide Riboside (NRH). While the entry of NR into cells is well-documented, the transport mechanism for NRH remains a critical knowledge gap.
Executive Summary
Current research firmly establishes that Equilibrative Nucleoside Transporters (ENTs), specifically ENT1, ENT2, and ENT4, are primary mediators of Nicotinamide Riboside (NR) uptake into human cells.[1] This transport is a crucial first step for the subsequent conversion of NR into NAD+, a vital coenzyme in cellular metabolism. In stark contrast, the scientific literature to date has not elucidated the specific transporters responsible for the cellular uptake of this compound (NRH). While NRH is recognized as a highly potent NAD+ precursor, its pathway across the cell membrane is yet to be identified.[2][3][4] This guide synthesizes the existing experimental data for NR uptake via ENTs and highlights the current void in our understanding of NRH transport, offering a clear perspective for future research directions.
Comparative Analysis of NR and NRH Uptake via ENT Transporters
The following table summarizes the quantitative data available on the role of ENT transporters in the uptake of NR and NRH. The lack of data for NRH underscores the nascent stage of research into its cellular transport mechanisms.
| Parameter | Nicotinamide Riboside (NR) | This compound (NRH) | References |
| Primary Transporters | ENT1, ENT2, ENT4 | Not Reported | [1] |
| Alternative Transporters | Concentrative Nucleoside Transporters (CNTs) show no significant NR uptake. | Not Reported | [1] |
| Transport Kinetics (Km) | Not Reported for specific ENT isoforms | Not Reported | |
| Effect of ENT Inhibitors (e.g., NBMPR) | NR uptake is significantly inhibited. | Not Reported | |
| Overexpression Studies | Overexpression of ENT1, ENT2, and ENT4 increases NR uptake. | Not Reported | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the current understanding and the necessary experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Cellular uptake and metabolism of Nicotinamide Riboside (NR).
Caption: Hypothetical cellular uptake and metabolism of this compound (NRH).
Caption: A generalized experimental workflow to validate the role of transporters in substrate uptake.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Transporter Overexpression and Substrate Uptake Assay
Objective: To determine if the overexpression of a specific ENT increases the uptake of NR.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and grown to 70-80% confluency.
-
Transient transfection is performed using plasmids encoding for human ENT1, ENT2, or ENT4, or an empty vector control, with a suitable transfection reagent.
-
-
Uptake Assay:
-
24-48 hours post-transfection, cells are washed with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES).
-
The uptake is initiated by adding the transport buffer containing a known concentration of radiolabeled [3H]-NR.
-
After a specified incubation time (e.g., 5-15 minutes) at 37°C, the uptake is terminated by aspirating the uptake solution and washing the cells rapidly with ice-cold transport buffer.
-
-
Quantification and Analysis:
-
Cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Uptake rates are compared between cells overexpressing the different ENTs and the empty vector control. A significant increase in uptake in ENT-overexpressing cells compared to the control indicates that the specific ENT is involved in NR transport.
-
Pharmacological Inhibition of ENT-mediated NR Uptake
Objective: To confirm the role of ENTs in NR uptake using a specific inhibitor.
Methodology:
-
Cell Culture:
-
Cells endogenously expressing ENTs (e.g., various cancer cell lines or primary cells) are cultured to confluency in appropriate multi-well plates.
-
-
Inhibitor Pre-incubation:
-
Cells are washed with transport buffer and then pre-incubated with a known concentration of an ENT inhibitor, such as S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), for a specified time (e.g., 15-30 minutes) at 37°C. A vehicle control (e.g., DMSO) is run in parallel.
-
-
Uptake Assay:
-
Following pre-incubation, the uptake is initiated by adding the transport buffer containing radiolabeled [3H]-NR and the inhibitor (or vehicle).
-
The assay proceeds as described in the overexpression protocol.
-
-
Quantification and Analysis:
-
Quantification is performed as described above.
-
The uptake rate in the presence of the inhibitor is compared to the vehicle control. A significant reduction in NR uptake in the presence of the inhibitor provides evidence for the involvement of the targeted ENT in the transport process.
-
Comparison with Alternative Uptake Mechanisms
For Nicotinamide Riboside (NR), the primary alternative transport mechanism investigated has been the Concentrative Nucleoside Transporters (CNTs). However, studies have shown that CNTs do not play a significant role in NR uptake.[1]
For this compound (NRH), in the absence of identified transporters, several possibilities can be considered for future investigation:
-
Passive Diffusion: Given its chemical structure, a degree of passive diffusion across the cell membrane cannot be ruled out, although this is likely to be inefficient for a hydrophilic molecule.
-
Other Unidentified Transporters: NRH may be a substrate for other, yet to be identified, solute carrier (SLC) transporters or other membrane proteins.
-
ENT Isoforms with Different Substrate Specificity: While not yet demonstrated, it is possible that certain ENT isoforms, or ENTs in specific cell types, may have an affinity for the reduced form of NR.
Conclusion and Future Directions
Future research should prioritize the identification of NRH transporters. The experimental protocols outlined in this guide, including transporter overexpression and inhibition studies, can be adapted to screen candidate transporters for NRH uptake. Elucidating the cellular entry mechanism of NRH will be a pivotal step in advancing its development as a next-generation NAD+ boosting therapeutic.
References
- 1. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 4. This compound is a potent NAD+ concentration enhancer in vitro and in vivo. | Yang Lab [yanglab.weill.cornell.edu]
Unveiling a Novel NAD+ Biosynthetic Pathway: The ATP-Dependent Conversion of NRH to NMNH
A definitive guide for researchers confirming the enzymatic conversion of dihydronicotinamide riboside (NRH) to nicotinamide (B372718) mononucleotide (NMNH), a key step in a recently discovered NAD+ salvage pathway. This guide provides a comprehensive overview of the underlying biochemistry, supporting experimental data, and detailed protocols for in vitro analysis.
Recent scientific investigations have illuminated a novel metabolic route for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. This pathway begins with the precursor this compound (NRH). A pivotal step in this pathway is the phosphorylation of NRH to produce nicotinamide mononucleotide (NMNH), a reaction that has been demonstrated to be dependent on adenosine (B11128) triphosphate (ATP).[1][2][3][4][5]
Adenosine Kinase: The Key Enzyme in NRH Phosphorylation
The enzymatic basis for the conversion of NRH to NMNH has been identified as the activity of adenosine kinase (AK) .[1][3][4][5][6][7] This enzyme, previously known for its role in phosphorylating adenosine, exhibits catalytic activity towards NRH, effectively functioning as an NRH kinase.[1][3][4][5] The reaction is a classic phosphotransferase reaction where ATP serves as the phosphate (B84403) donor. The absolute requirement of ATP for this conversion has been experimentally verified, with significantly diminished NMNH formation observed in the absence of ATP.
Quantitative Analysis of the NRH to NMNH Conversion
The efficiency of the enzymatic conversion of NRH to NMNH by adenosine kinase has been characterized through kinetic studies. The Michaelis-Menten constants (Km) for both NRH and ATP have been determined, providing valuable insights into the enzyme's affinity for its substrates.
| Enzyme Source | Substrate | Apparent Michaelis Constant (Km) |
| Neuro2a cell lysate | NRH | 440 ± 71 µM[3] |
| Neuro2a cell lysate | ATP | 86 ± 32 µM[3] |
| Recombinant Human Adenosine Kinase | NRH | 440 µM |
Signaling Pathway and Experimental Workflow
The biochemical transformation of NRH to NMNH is a critical phosphorylation step within a larger NAD+ biosynthetic pathway. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.
Caption: ATP-dependent phosphorylation of NRH to NMNH by Adenosine Kinase.
Caption: Workflow for measuring NRH to NMNH conversion.
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vitro NRH kinase assay to confirm the ATP-dependent conversion of NRH to NMNH.
Protocol 1: NRH Kinase Activity Assay in Cell Lysates
Objective: To measure the ATP-dependent conversion of NRH to NMNH in a cell lysate preparation.
Materials:
-
Cell line (e.g., Neuro2a, HEK293T)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
NRH solution (stock concentration in water or appropriate buffer)
-
ATP solution (stock concentration in water, pH adjusted to ~7.0)
-
Magnesium chloride (MgCl₂) solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., perchloric acid or a buffer with a strong denaturant)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Reaction buffer
-
Cell lysate (adjust volume for a specific amount of protein, e.g., 10-50 µg)
-
MgCl₂ (final concentration, e.g., 5 mM)
-
NRH (final concentration, e.g., 1 mM)
-
-
Prepare a negative control reaction without ATP.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP (final concentration, e.g., 2 mM).
-
Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched reaction to precipitate proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase suitable for separating NRH and NMNH (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate).
-
Set the UV detector to monitor the absorbance at 340 nm, which is characteristic of the reduced nicotinamide ring.[3]
-
Inject the prepared sample onto the HPLC column.
-
Identify and quantify the NMNH peak based on its retention time, which should be determined using a pure NMNH standard.
-
Protocol 2: Kinetic Analysis of Recombinant Adenosine Kinase with NRH
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of recombinant adenosine kinase for NRH.
Materials:
-
Recombinant human adenosine kinase (AK)
-
All materials listed in Protocol 1
Procedure:
-
Enzymatic Reaction Setup:
-
Prepare a series of reaction mixtures with varying concentrations of NRH (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM) while keeping the ATP concentration constant and saturating (e.g., 2 mM).
-
Prepare another series of reaction mixtures with varying concentrations of ATP (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2 mM) while keeping the NRH concentration constant and saturating (e.g., 2 mM).
-
For each reaction, use a fixed amount of recombinant AK.
-
-
Reaction and Analysis:
-
Follow the steps for the enzymatic reaction, quenching, and HPLC analysis as described in Protocol 1.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (rate of NMNH formation).
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NRH, a potent NAD+ enhancer, improves glucose homeostasis and lipid metabolism in diet-induced obese mice through an active adenosine kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
NRH vs. NR: A Comparative Metabolomics Guide for Researchers
An objective analysis of Dihydronicotinamide Riboside (NRH) and Nicotinamide (B372718) Riboside (NR) on cellular metabolism, supported by experimental data.
This guide provides a comprehensive comparison of the metabolic effects of two prominent NAD+ precursors, this compound (NRH) and Nicotinamide Riboside (NR). For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the distinct metabolic pathways.
Executive Summary
This compound (NRH) has emerged as a significantly more potent and rapid precursor for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis compared to Nicotinamide Riboside (NR).[1][2][3] While both compounds effectively elevate intracellular NAD+ levels, their distinct metabolic pathways and efficiencies result in different metabolomic profiles. NRH treatment leads to a more substantial increase in NAD+ and a higher NAD+/NADH ratio, indicating a profound impact on cellular redox status.[2]
Quantitative Metabolite Analysis: NRH vs. NR
The following table summarizes the comparative effects of NRH and NR on key metabolites within the NAD+ metabolome, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based metabolomics.
| Metabolite | Effect of NRH Treatment | Effect of NR Treatment | Key Findings |
| NAD+ | Significant Increase (up to 10-fold or more) [2][3][4] | Modest to Significant Increase [5] | NRH consistently demonstrates superior potency in elevating intracellular NAD+ levels.[1][2][3] |
| NADH | Proportional increase, leading to a net increase in the NAD+/NADH ratio.[2] | Increase, with a resulting increase in the NAD+/NADH ratio.[2] | Both precursors enhance the cellular redox state, with NRH showing a more pronounced effect. |
| NMNH (Dihydronicotinamide Mononucleotide) | Significant Increase | Not a primary metabolite | NMNH is the direct phosphorylated product of NRH, highlighting its unique metabolic pathway.[2] |
| NMN (Nicotinamide Mononucleotide) | Modest Increase (likely from NADH oxidation) | Significant Increase | NMN is the direct phosphorylated product of NR, serving as a key intermediate in its pathway to NAD+. |
| NADP+ / NADPH | Increase in NADP(H) has been observed.[6] | Can increase both NADP+ and NADPH levels.[4] | Both precursors can influence the phosphorylated forms of NAD+, impacting anabolic and antioxidant pathways. |
| Nicotinamide (NAM) | Increase (as a breakdown product of NAD+) | Increase (as a breakdown product of NAD+) | Elevated NAD+ turnover from both precursors leads to increased NAM levels. |
| ATP | No significant adverse effects on ATP levels reported. | No significant adverse effects on ATP levels reported. | Both precursors boost NAD+ without depleting cellular energy currency. |
Experimental Protocols
The following is a generalized protocol for the comparative metabolomic analysis of cells treated with NRH versus NR, based on methodologies described in the scientific literature.[5][7][8]
Cell Culture and Treatment
-
Cell Lines: A suitable mammalian cell line (e.g., HEK293T, HepG2, A549) is cultured under standard conditions (e.g., 37°C, 5% CO2) in a nutrient-rich medium.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either NRH, NR (at various concentrations, e.g., 10 µM, 100 µM, 1 mM), or a vehicle control (e.g., PBS).
-
Incubation: Cells are incubated with the precursors for a specified time course (e.g., 1, 4, 8, 24 hours) to assess both rapid and long-term metabolic changes.
Metabolite Extraction
-
Quenching: To halt metabolic activity, the cell culture medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is then quenched by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Harvesting: Cells are scraped from the plate in the extraction solvent and transferred to a microcentrifuge tube.
-
Lysis: The cell suspension is subjected to sonication or freeze-thaw cycles to ensure complete lysis and metabolite release.
-
Centrifugation: The cell lysate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: The supernatant, containing the extracted metabolites, is carefully transferred to a new tube for analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for metabolite separation and detection.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly employed for the separation of polar NAD+ metabolites.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification of the metabolites of interest. This involves defining specific precursor-product ion transitions for each metabolite.
-
Data Analysis: The resulting data is processed using specialized software to identify and quantify the concentration of each metabolite based on its peak area relative to an internal standard.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct metabolic pathways of NRH and NR to NAD+ and the general workflow for their comparative metabolomic analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reduced form of nicotinamide riboside defines a new path for NAD+ biosynthesis and acts as an orally bioavailable NAD+ precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ Boosting Through NRH Supplementation Enhances Treatment Efficacy in EOC In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Dihydronicotinamide Riboside (NRH): A Comparative Analysis of its Potency as an NAD+ Precursor
An in-depth guide for researchers and drug development professionals on the superior potency of Dihydronicotinamide Riboside (NRH) in elevating cellular NAD+ levels compared to other common precursors. This report synthesizes quantitative data from multiple studies, details experimental methodologies, and visualizes the underlying biochemical pathways.
Recent investigations have highlighted this compound (NRH) as a highly potent precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. Across various independent studies, NRH has consistently demonstrated a superior ability to increase intracellular NAD+ concentrations compared to other widely used precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). This guide provides a comprehensive cross-study comparison of NRH's potency, presenting key quantitative data, experimental protocols, and the associated metabolic pathways.
Quantitative Comparison of NAD+ Precursor Potency
Data from multiple laboratories consistently show that NRH leads to a more substantial and rapid increase in cellular NAD+ levels than NR and NMN. In some instances, NRH has been shown to be approximately 30-fold more potent than NR in achieving the same level of NAD+ increase.[1]
| Cell Line/Model | NAD+ Precursor | Concentration | Incubation Time | Fold Increase in NAD+ (vs. Control) | Reference Lab/Study |
| HEK293 | NRH | 1 mM | 6 h | ~7.5-fold | Yang et al. (2019)[1] |
| HEK293 | NR | 1 mM | 6 h | ~2-fold | Yang et al. (2019)[1] |
| Neuro2a | NRH | 1 mM | 6 h | ~10-fold | Yang et al. (2019)[1] |
| Neuro2a | NR | 1 mM | 6 h | ~2.5-fold | Yang et al. (2019)[1] |
| Bone Marrow-Derived Macrophages (BMDM) | NRH | 500 µM | 6 h | 6-7-fold | Cameron et al. (2021)[2][3] |
| Bone Marrow-Derived Macrophages (BMDM) | NMN | 500 µM | 6 h | No significant increase | Cameron et al. (2021)[2][3] |
| Bone Marrow-Derived Macrophages (BMDM) | NR | 500 µM | 6 h | No significant increase | Cameron et al. (2021)[2][3] |
| C57BL/6J Mice (Liver) | NRH | 250 mg/kg (IP) | 4 h | 540% | Yang et al. (2019)[1] |
| C57BL/6J Mice (Liver) | NR | 250 mg/kg (IP) | 4 h | 132% | Yang et al. (2019)[1] |
| C57BL/6J Mice (Liver) | NMN | 250 mg/kg (IP) | 4 h | 149% | Yang et al. (2019)[1] |
| C57BL/6J Mice (Kidney) | NRH | 250 mg/kg (IP) | 4 h | 180% | Yang et al. (2019)[1] |
| C57BL/6J Mice (Kidney) | NR | 250 mg/kg (IP) | 4 h | 159% | Yang et al. (2019)[1] |
| C57BL/6J Mice (Kidney) | NMN | 250 mg/kg (IP) | 4 h | 156% | Yang et al. (2019)[1] |
Note: The fold increase values are approximate and have been extracted from graphical representations and text descriptions in the cited papers.
Experimental Methodologies
The following protocols are representative of the methods used in the cited studies to assess the potency of NAD+ precursors.
In Vitro NAD+ Measurement in Cultured Cells
-
Cell Culture and Treatment: Mammalian cell lines (e.g., HEK293, Neuro2a, BMDM) are cultured under standard conditions.[1][2] For potency experiments, cells are treated with varying concentrations of NRH, NR, or NMN for specified time periods (e.g., 6 hours).[1][2]
-
Cell Lysis and NAD+ Extraction: Following treatment, cells are harvested and homogenized in an extraction buffer, typically 10% trichloroacetic acid (TCA).[2] The samples are then centrifuged to separate the supernatant containing the NAD+ from the cell debris.[2]
-
NAD+ Quantification: The intracellular NAD+ levels in the supernatant are determined using a cycling assay.[2] This enzymatic assay involves the reduction of a substrate that can be measured spectrophotometrically or fluorometrically, with the rate of the reaction being proportional to the NAD+ concentration. Protein concentration in the cell pellet is determined to normalize the NAD+ levels.[2]
In Vivo NAD+ Measurement in Mice
-
Animal Model and Administration: C57BL/6J mice are commonly used.[1] NAD+ precursors (NRH, NR, NMN) or a vehicle control are administered via intraperitoneal (IP) injection at a specified dosage (e.g., 250 mg/kg).[1]
-
Tissue Harvesting and Extraction: After a designated time (e.g., 4 hours), mice are sacrificed, and tissues of interest (e.g., liver, kidney) are harvested.[1] The tissues are then processed to extract NAD+ as described for the in vitro protocol.
-
NAD+ Quantification: NAD+ levels in the tissue extracts are measured using high-pressure liquid chromatography (HPLC) or a cycling assay.[1][4]
Biochemical Pathway of NRH to NAD+
Studies suggest that NRH is converted to NAD+ through a novel metabolic pathway that is distinct from the established pathways for NR and NMN.[1][5] This pathway involves the phosphorylation of NRH to its mononucleotide form, NMNH, by an ATP-dependent kinase.[1][5] This kinase activity is independent of the nicotinamide riboside kinases (Nrk1 or Nrk2) that phosphorylate NR.[1][5]
Caption: Proposed metabolic pathway for the conversion of NRH to NAD+.
Experimental Workflow for Potency Assessment
The general workflow for comparing the potency of NAD+ precursors involves several key steps, from cell or animal treatment to the final data analysis.
Caption: General experimental workflow for assessing the potency of NAD+ precursors.
Concluding Remarks
References
- 1. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 4. This compound is a potent NAD+ concentration enhancer in vitro and in vivo. | Yang Lab [yanglab.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. Balancing NAD+ deficits with nicotinamide riboside: therapeutic possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
A Comparative Analysis of the Long-Term Safety Profiles of Dihydronicotinamide Riboside (NRH) and Nicotinamide Riboside (NR)
For Immediate Release
This guide provides a comprehensive comparison of the long-term safety of two prominent nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) precursors: Dihydronicotinamide riboside (NRH) and Nicotinamide Riboside (NR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available preclinical and clinical data to inform future research and development.
Executive Summary
Nicotinamide Riboside (NR) has a well-established long-term safety profile supported by extensive preclinical toxicology studies and numerous human clinical trials. It has achieved "Generally Recognized as Safe" (GRAS) status in the United States. In contrast, while this compound (NRH) has demonstrated higher potency in elevating NAD+ levels, its long-term safety is not yet well-characterized. The current body of evidence for NRH is primarily focused on its efficacy and metabolic pathway, with a notable absence of dedicated, long-term toxicology studies comparable to those available for NR. Some in vitro studies have raised concerns about potential cell-specific cytotoxicity at high concentrations of NRH, underscoring the need for further in vivo safety evaluations.
Data Presentation: Quantitative Safety Data
The following table summarizes the key quantitative safety data for NR based on preclinical toxicology studies. Equivalent long-term data for NRH is not currently available in published literature.
| Parameter | Nicotinamide Riboside (NR) | This compound (NRH) |
| No-Observed-Adverse-Effect Level (NOAEL) | 300 mg/kg/day (90-day rat study)[1] | Not Established |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | 1000 mg/kg/day (90-day rat study)[2] | Not Established |
| LD50 (Median Lethal Dose) | > 5000 mg/kg (Acute oral toxicity in rats)[1] | Not Established |
| Key Clinical Trial Dose Range | Up to 2 g/day , well-tolerated[3] | Not Established |
| Adverse Events in Human Trials | No serious adverse events reported; mild gastrointestinal symptoms and occasional flushing in <10% of participants at high doses.[[“]][[“]][6] | Not Applicable |
Metabolic Pathways
The metabolic pathways of NR and NRH are distinct, which may contribute to their differing potency and potentially their safety profiles.
Figure 1: Metabolic pathways of NR and NRH to NAD+.
NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), which is then converted to NAD+.[7] In contrast, NRH is phosphorylated by adenosine kinase to dihydronicotinamide mononucleotide (NMNH), which is then converted to NADH and subsequently oxidized to NAD+.[8][9] This alternative pathway for NRH may bypass the rate-limiting steps in the NR pathway, contributing to its greater efficacy in raising NAD+ levels.[9]
Experimental Protocols
90-Day Repeated Dose Oral Toxicity Study of Nicotinamide Riboside in Rats
The long-term safety of NR has been evaluated in multiple preclinical studies, with the 90-day oral toxicity study in Sprague-Dawley rats being a key component. The general protocol for such a study is outlined below.
Objective: To assess the potential toxicity of Nicotinamide Riboside following repeated oral administration over a 90-day period in rats.
Test System:
-
Species: Sprague-Dawley rats.
-
Sex: Equal numbers of males and females.
-
Groups: Typically a control group (vehicle only) and at least three dose groups (e.g., 300, 1000, and 3000 mg/kg/day). A recovery group may also be included to assess the reversibility of any observed effects.[10]
Administration:
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 90 consecutive days.
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, behavioral changes, and mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed prior to the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples collected at termination to analyze a comprehensive panel of parameters.
-
Urinalysis: Conducted at termination.
-
Gross Pathology: Full necropsy of all animals at the end of the study.
-
Organ Weights: Key organs weighed.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with any target organs also examined in lower-dose groups.
The workflow for a typical 90-day toxicology study is visualized below.
Figure 2: Workflow of a 90-day toxicology study.
Discussion and Conclusion
The available evidence strongly supports the long-term safety of Nicotinamide Riboside (NR) at recommended doses for human consumption. The establishment of a NOAEL from robust preclinical studies, combined with a wealth of clinical trial data showing a lack of serious adverse events, provides a high degree of confidence in its safety profile.
The long-term safety of this compound (NRH), however, remains an area requiring significant further investigation. While its potency as an NAD+ precursor is well-documented, the current literature lacks dedicated, long-term in vivo toxicology studies. Some in vitro research has indicated a potential for dose-dependent cytotoxicity in specific cell lines, such as hepatocellular carcinoma (HepG3) cells, where NRH was shown to increase reactive oxygen species and alter mitochondrial function.[11] Conversely, no cytotoxicity was observed in human embryonic kidney (HEK293T) cells at the same concentrations.[11] This cell-specific effect highlights the importance of comprehensive in vivo studies to understand the systemic and long-term consequences of NRH supplementation.
For drug development professionals, while NRH presents an exciting opportunity due to its high efficacy, a thorough preclinical safety and toxicology program, including long-term repeated-dose studies, is an essential prerequisite before it can be considered for human clinical trials. For researchers, further investigation into the mechanisms underlying the cell-specific effects of NRH and its long-term impact on various tissues is warranted.
References
- 1. aboutnad.com [aboutnad.com]
- 2. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. A randomized placebo-controlled trial of nicotinamide riboside in older adults with mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages [frontiersin.org]
- 10. Investigation of repeated dose (90 day) oral toxicity, reproductive/developmental toxicity and mutagenic potential of ‘Calebin A’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
Dihydronicotinamide Riboside (NRH): A Comparative Analysis of its Impact on the NAD+/NADH Ratio Against Other NAD+ Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydronicotinamide riboside (NRH) with other prominent NAD+ precursors—nicotinamide (B372718) riboside (NR), nicotinamide mononucleotide (NMN), and nicotinic acid (NA)—focusing on their respective impacts on the cellular NAD+/NADH ratio. The content is supported by experimental data from peer-reviewed studies to assist in informed decision-making for research and development applications.
Executive Summary
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The ratio of its oxidized (NAD+) to reduced (NADH) form is a key indicator of cellular redox state and metabolic health. A higher NAD+/NADH ratio is generally associated with robust mitochondrial function and cellular vitality. Emerging research has identified this compound (NRH) as a highly potent NAD+ precursor, demonstrating a superior ability to augment intracellular NAD+ levels and significantly increase the NAD+/NADH ratio compared to other precursors like NR, NMN, and NA.[1][2][3] This guide delves into the quantitative differences, underlying metabolic pathways, and the experimental methodologies used to ascertain these findings.
Quantitative Comparison of NAD+ Precursor Effects on NAD+/NADH Ratio
The following table summarizes the quantitative data from a key study comparing the effects of NRH, NR, and NMN on total NAD+ concentration and the NAD+/NADH ratio in various mammalian cell lines and in the liver of C57BL/6J mice.
| Biological System | Precursor (Concentration/Dose) | Fold Increase in Total NAD+ (vs. Control) | Fold Increase in NAD+/NADH Ratio (vs. Control) | Reference |
| HEK293T Cells | NRH (100 µM) | ~7.5-fold | ~3.5-fold | Yang et al., 2019[3] |
| NR (100 µM) | ~3-fold | ~2-fold | Yang et al., 2019[3] | |
| NMN (100 µM) | ~1.5-fold | Not specified | Yang et al., 2019[3] | |
| HepG2 Cells | NRH (100 µM) | ~10-fold | ~4-fold | Yang et al., 2019[3] |
| NR (100 µM) | ~4-fold | ~2.5-fold | Yang et al., 2019[3] | |
| NMN (100 µM) | ~2-fold | Not specified | Yang et al., 2019[3] | |
| Mouse Liver (in vivo) | NRH (500 mg/kg, i.p.) | ~4-fold | ~2.5-fold | Yang et al., 2019[3] |
| NR (500 mg/kg, i.p.) | ~2-fold | ~1.5-fold | Yang et al., 2019[3] | |
| NMN (500 mg/kg, i.p.) | ~1.5-fold | Not specified | Yang et al., 2019[3] |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
Metabolic Pathways and Mechanisms of Action
The superior efficacy of NRH in elevating the NAD+/NADH ratio can be attributed to its distinct metabolic pathway. Unlike NR and NMN, which are primarily utilized through the canonical salvage pathway, NRH follows a novel route to NAD+ synthesis.
As illustrated, NRH is phosphorylated by adenosine kinase (ADK) to form dihydronicotinamide mononucleotide (NMNH).[1][2] NMNH is then adenylylated by NMNAT enzymes to produce NADH, which is subsequently oxidized to NAD+. This pathway bypasses the rate-limiting enzyme in the canonical salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT), potentially contributing to its high efficiency.
Experimental Protocols
The quantification of NAD+ and NADH is critical for determining the NAD+/NADH ratio. The following are summaries of commonly employed experimental protocols in the cited literature.
NAD+ and NADH Extraction from Cultured Cells
This protocol is adapted from methodologies described for the analysis of NAD metabolites in cultured mammalian cells.
Detailed Steps:
-
Cell Culture: Plate and treat cells with the respective NAD+ precursors for the desired time and concentration.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction:
-
For NAD+ measurement, lyse the cells in an acidic extraction buffer (e.g., 0.5 M perchloric acid).
-
For NADH measurement, lyse a parallel set of cells in a basic extraction buffer (e.g., 0.5 M potassium hydroxide).
-
-
Neutralization: Neutralize the acidic extracts with a potassium hydroxide (B78521) solution and the basic extracts with a hydrochloric acid solution to a pH of approximately 7-8.
-
Centrifugation: Centrifuge the neutralized lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Collect the supernatant for immediate analysis or store at -80°C.
NAD+ and NADH Quantification by Enzymatic Cycling Assay
This is a widely used colorimetric or fluorometric method for the sensitive detection of NAD+ and NADH.
Principle: The assay is based on a cycling reaction where NAD+ is reduced to NADH, or existing NADH is utilized, by an enzyme such as alcohol dehydrogenase. The NADH produced then reduces a probe (e.g., resazurin) into a colored or fluorescent product (e.g., resorufin) in the presence of a diaphorase. The rate of color or fluorescence development is proportional to the amount of NAD+ or NADH in the sample.
Procedure Outline:
-
Prepare a standard curve using known concentrations of NAD+.
-
Add the extracted samples and standards to a 96-well plate.
-
Prepare a reaction mixture containing the cycling enzyme, substrate (e.g., ethanol), diaphorase, and the colorimetric/fluorometric probe.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance or fluorescence at appropriate wavelengths at multiple time points.
-
Calculate the concentration of NAD+ and NADH in the samples by comparing their reaction rates to the standard curve.
NAD+ and NADH Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and specific method for the separation and quantification of NAD+ and NADH.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A C18 reverse-phase column is commonly used for the separation of NAD+ and NADH.[4]
Mobile Phase and Gradient:
-
A typical mobile phase consists of two buffers: Buffer A (e.g., 100 mM potassium phosphate (B84403), pH 6.0) and Buffer B (e.g., 100 mM potassium phosphate with 50% acetonitrile).
-
A gradient elution is often employed to achieve optimal separation.
Detection:
-
NAD+ is typically detected by its UV absorbance at 260 nm.
-
NADH has a distinct absorbance peak at 340 nm, allowing for its specific detection.
Quantification:
-
Quantification is achieved by comparing the peak areas of NAD+ and NADH in the samples to those of known standards.
Conclusion
The available experimental data strongly indicates that this compound (NRH) is a more potent NAD+ precursor than NR and NMN, leading to a more substantial increase in both total NAD+ levels and the NAD+/NADH ratio in vitro and in vivo.[1][2][3] This enhanced efficacy is attributed to its unique metabolic pathway that bypasses the NAMPT rate-limiting step. For researchers and drug development professionals investigating strategies to modulate cellular redox state and NAD+ metabolism, NRH presents a promising avenue for further exploration. The choice of NAD+ precursor for specific applications should be guided by a thorough understanding of their comparative potency, metabolic pathways, and the specific biological context of the research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent NAD+ concentration enhancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dihydronicotinamide Riboside (NRH): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Dihydronicotinamide riboside (NRH), a potent NAD+ precursor, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step information for the safe disposal of NRH.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, adherence to safety protocols is paramount.
Personal Protective Equipment (PPE) is mandatory when handling NRH. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be worn when handling the powder form to avoid breathing in dust.[1]
A summary of the key hazard and handling information is provided in the table below.
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Standard laboratory PPE |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] | Protective gloves, Impervious clothing[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | Safety goggles with side-shields[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1] | Suitable respirator[1] |
Step-by-Step Disposal Protocol for this compound (NRH)
The fundamental principle for the disposal of NRH is to adhere strictly to local, state, and federal regulations.[1][2] The following protocol provides a general framework for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing NRH. This includes pure, unadulterated NRH, solutions containing NRH, and any materials contaminated with NRH (e.g., pipette tips, gloves, absorbent pads).
-
Segregate the Waste: Do not mix NRH waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous laboratory trash.
Step 2: Waste Collection and Containment
-
Use Designated Waste Containers: Collect all NRH waste in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical properties of NRH.
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations. At a minimum, the label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
Step 3: Managing Spills and Contaminated Materials
-
Contain the Spill: In the event of a spill, prevent further leakage or spreading.[1][2]
-
Absorb Liquids: For solutions containing NRH, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the spill.[1][2]
-
Collect Contaminated Materials: Carefully collect the absorbent material and any other items contaminated by the spill. Place these materials into the designated hazardous waste container.
-
Decontaminate Surfaces: Scrub the affected surfaces with alcohol to decontaminate the area.[1][2]
-
Avoid Drains: Never wash NRH or materials contaminated with it down the drain or into water courses.[1][2]
Step 4: Storage of Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area (SAA), while awaiting pickup.
-
Ventilation: Ensure the storage area is well-ventilated.[1]
Step 5: Final Disposal
-
Contact EHS: Arrange for the disposal of the NRH waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow Regulations: The final disposal must be carried out in accordance with all applicable local, state, and federal regulations.[1][2] In some cases, this may involve incineration at an industrial combustion plant.[3]
Experimental Workflow and Disposal Decision Process
To provide a clear visual guide for the handling and disposal of NRH, the following workflow diagram illustrates the key decision points and procedural steps.
Caption: Workflow for the safe handling and disposal of NRH.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydronicotinamide Riboside (NRH)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Dihydronicotinamide riboside (NRH), a potent precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research. This guide offers procedural, step-by-step instructions to address key operational and disposal questions, fostering a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling NRH
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene, minimum thickness of 0.11 mm. For prolonged contact, consider thicker gloves or double-gloving. | To prevent skin contact and irritation. Nitrile and neoprene offer good resistance to a range of chemicals. |
| Eye Protection | Safety goggles with side-shields | ANSI Z87.1 certified | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher for powder handling. Use in a well-ventilated area or under a fume hood. | To prevent inhalation of NRH dust, which can cause respiratory irritation. |
| Body Protection | Laboratory coat | Standard, buttoned | To protect skin and clothing from contamination. |
Operational Plan: Handling and Storage
NRH is sensitive to environmental conditions, and proper handling and storage are critical to maintain its stability and purity.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage.
-
Storage Conditions: Store in a cool, dry, and dark place. The recommended storage temperature is -20°C for long-term stability.[2]
-
Inert Atmosphere: NRH is susceptible to oxidation.[3][4][5][6] For optimal stability, store under an inert atmosphere such as argon or nitrogen.
-
pH Sensitivity: NRH is unstable in acidic conditions.[3][4][5][6] Avoid contact with acidic solutions.
Weighing and Solution Preparation
-
Weighing: Conduct all weighing operations of solid NRH in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation:
Disposal Plan
Proper disposal of NRH and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused solid NRH, and any materials grossly contaminated with solid NRH (e.g., weigh boats, contaminated paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions of NRH in a designated hazardous waste container. Do not dispose of NRH solutions down the drain.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with NRH should be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of in the appropriate laboratory waste stream. If heavily contaminated, they should be treated as hazardous waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Follow your institution's and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Experimental Protocols
Synthesis of this compound (NRH)
This protocol is adapted from a published method for the synthesis of NRH from nicotinamide riboside chloride (NRCl).
Materials:
-
Nicotinamide riboside chloride (NRCl)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve NRCl in a de-gassed aqueous solution of sodium bicarbonate.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an anaerobic environment.
-
Reduction: While stirring, add solid sodium dithionite to the reaction mixture. The amount of sodium dithionite should be stoichiometrically calculated based on the amount of NRCl.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Once the reaction is complete, the NRH product can be purified from the reaction mixture using column chromatography.
-
Characterization: The purity and identity of the synthesized NRH should be confirmed using analytical techniques such as NMR and mass spectrometry.
Visualizations
To aid in the understanding of NRH's biological role and the experimental processes, the following diagrams are provided.
Caption: Metabolic pathway of this compound (NRH) to NAD+.
Caption: Experimental workflow for the synthesis of this compound (NRH).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
